NH125
Description
Structure
2D Structure
Properties
IUPAC Name |
1-benzyl-3-hexadecyl-2-methylimidazol-1-ium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45N2.HI/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-28-23-24-29(26(28)2)25-27-20-17-16-18-21-27;/h16-18,20-21,23-24H,3-15,19,22,25H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWOHCBHAGBLLT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C=C[N+](=C1C)CC2=CC=CC=C2.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20439853 | |
| Record name | NH125 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
278603-08-0 | |
| Record name | NH125 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Benzyl-3-cetyl-2-methylimidazolium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical Properties of 1-Benzyl-3-cetyl-2-methylimidazolium iodide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide synthesizes the available information on 1-Benzyl-3-cetyl-2-methylimidazolium iodide and provides a framework for its physicochemical characterization based on established methodologies for similar long-chain imidazolium ionic liquids.
Core Physicochemical Data
Specific experimental data for the physicochemical properties of 1-Benzyl-3-cetyl-2-methylimidazolium iodide, such as its critical micelle concentration (CMC), surface tension, and conductivity under various conditions, are not extensively reported in publicly accessible scientific literature. The following table summarizes the basic molecular identifiers.
| Property | Value | Source |
| Chemical Name | 1-Benzyl-3-cetyl-2-methylimidazolium iodide | PubChem |
| Synonyms | NH125, 1-benzyl-3-hexadecyl-2-methylimidazolium iodide | PubChem |
| CAS Number | 278603-08-0 | |
| Molecular Formula | C27H45IN2 | [1] |
| Molecular Weight | 524.57 g/mol | [1] |
Experimental Protocols for Physicochemical Characterization
The following sections detail the standard experimental methodologies used to determine the key physicochemical properties of long-chain ionic liquids like 1-Benzyl-3-cetyl-2-methylimidazolium iodide.
Synthesis of 1-Benzyl-3-cetyl-2-methylimidazolium iodide
A general synthesis approach for this compound involves a two-step quaternization reaction.
Caption: General synthesis pathway for 1-Benzyl-3-cetyl-2-methylimidazolium iodide.
Methodology:
-
Synthesis of 1-Benzyl-2-methylimidazole: 1-methylimidazole is reacted with benzyl chloride in an appropriate solvent (e.g., toluene or acetonitrile) under reflux conditions. The reaction mixture is then cooled, and the product is isolated and purified.
-
Quaternization: The resulting 1-benzyl-2-methylimidazole is subsequently reacted with 1-iodohexadecane (cetyl iodide) in a suitable solvent at an elevated temperature to yield the final product, 1-Benzyl-3-cetyl-2-methylimidazolium iodide.
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to obtain a high-purity solid.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property of surfactants, representing the concentration at which micelles begin to form. Several techniques can be employed for its determination.
Caption: General workflow for determining the Critical Micelle Concentration (CMC).
Conductivity Method:
-
Principle: The molar conductivity of an ionic surfactant solution changes with concentration. Below the CMC, conductivity decreases linearly with the square root of concentration. Above the CMC, the formation of micelles leads to a change in the slope of this relationship.
-
Procedure: A series of aqueous solutions of 1-Benzyl-3-cetyl-2-methylimidazolium iodide of varying concentrations are prepared. The conductivity of each solution is measured using a calibrated conductivity meter at a constant temperature. The molar conductivity is then plotted against the square root of the concentration. The CMC is determined from the intersection of the two linear portions of the plot.
Surface Tension Method:
-
Principle: Surfactants reduce the surface tension of a solvent. As the concentration of the surfactant increases, the surface tension decreases until the CMC is reached. Above the CMC, the surface tension remains relatively constant as excess surfactant molecules form micelles in the bulk solution.
-
Procedure: The surface tension of a series of aqueous solutions of 1-Benzyl-3-cetyl-2-methylimidazolium iodide is measured using a tensiometer (e.g., with the du Noüy ring or Wilhelmy plate method) at a constant temperature. A plot of surface tension versus the logarithm of the concentration is generated. The CMC is identified as the concentration at which the slope of the curve changes.
Thermodynamic Properties of Micellization
Thermodynamic parameters such as the standard Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) of micellization provide insights into the spontaneity and driving forces of the micellization process.
Caption: Workflow for the determination of thermodynamic parameters of micellization.
Methodology:
-
Temperature-Dependent CMC: The CMC of 1-Benzyl-3-cetyl-2-methylimidazolium iodide is determined at various temperatures using one of the methods described above.
-
Calculation of ΔG°m: The standard Gibbs free energy of micellization is calculated using the equation: ΔG°m = RT(ln CMC) where R is the gas constant and T is the absolute temperature.
-
Calculation of ΔH°m: The standard enthalpy of micellization can be determined from the temperature dependence of the CMC using the van't Hoff equation: d(ln CMC)/dT = -ΔH°m / RT² A plot of ln(CMC) versus 1/T will have a slope of ΔH°m/R.
-
Calculation of ΔS°m: The standard entropy of micellization is then calculated using the Gibbs-Helmholtz equation: ΔG°m = ΔH°m - TΔS°m
Conclusion
1-Benzyl-3-cetyl-2-methylimidazolium iodide is a molecule of significant interest in biomedical research. While its biological properties are increasingly being documented, a detailed public repository of its fundamental physicochemical properties is lacking. The experimental protocols and workflows outlined in this guide provide a standard framework for researchers to characterize this and similar long-chain ionic liquids. The generation of such data would be invaluable for a deeper understanding of its behavior in various applications, from drug delivery systems to industrial formulations.
References
NH125 compound structure and chemical formula
An In-depth Examination of the Compound Structure, Chemical Properties, and Biological Activities of the eIF5A Inhibitor NH125
This technical guide provides a comprehensive overview of the chemical and biological properties of this compound, a compound that has garnered significant interest in the scientific community for its potential as a therapeutic agent. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's structure, mechanism of action, experimental protocols, and key quantitative data.
Compound Structure and Chemical Formula
This compound, also known as 1-Benzyl-3-cetyl-2-methylimidazolium iodide, is a small molecule inhibitor.[1][2] Its chemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C27H45IN2 (or C27H45N2•I) | [1][3][4] |
| Molecular Weight | 524.56 g/mol | [1][2] |
| CAS Number | 278603-08-0 | [1][3][4] |
| Formal Name | 1-hexadecyl-2-methyl-3-(phenylmethyl)-1H-imidazolium-iodide | [3] |
| Alternate Names | eEF-2 Kinase Inhibitor, 1-Benzyl-3-cetyl-2-methylimidazolium iodide | [1][2] |
| Purity | ≥95% | [1][3] |
| Appearance | White to yellow solid | [2] |
| Solubility | Soluble in DMSO (≥25 mg/ml) and Ethanol (≥25 mg/ml) | [4] |
Mechanism of Action: A Complex and Evolving Picture
This compound was initially identified as a potent and selective inhibitor of eukaryotic elongation factor 2 kinase (eEF-2K), also known as calmodulin-dependent kinase III (CaMKIII).[2][5][6][7] In vitro studies demonstrated that this compound inhibits eEF-2K activity with a half-maximal inhibitory concentration (IC50) of 60 nM.[5][7][8][9] This inhibition was reported to be highly selective over other kinases such as protein kinase C (PKC), protein kinase A (PKA), and calmodulin-dependent kinase II (CaMKII).[5][7][9]
The canonical pathway for eEF-2K involves the phosphorylation of its only known substrate, eukaryotic elongation factor 2 (eEF-2). This phosphorylation event on threonine 56 inactivates eEF-2, leading to a decrease in protein synthesis. Therefore, inhibition of eEF-2K by this compound was expected to decrease the phosphorylation of eEF-2 and subsequently maintain or increase protein synthesis.
However, a growing body of evidence presents a more complex and even contradictory mechanism of action in a cellular context. Several studies have reported that treatment of various cancer cell lines with this compound leads to an increase in the phosphorylation of eEF-2, the opposite of what would be expected from an eEF-2K inhibitor.[2][10] This suggests that the anticancer activity of this compound may not be mediated through the direct inhibition of eEF-2K.[8][11] It has been proposed that this compound's effects in cells might be due to off-target effects or the activation of upstream signaling pathways that lead to eEF-2 phosphorylation.
Furthermore, research into the antiviral properties of this compound has revealed a mechanism independent of eEF-2K inhibition. Studies have shown that this compound exhibits broad-spectrum antiviral activity by acting as a lysosomotropic agent.[5] This property leads to an increase in the pH of acidic intracellular compartments like endosomes and lysosomes, which is crucial for the entry of many enveloped viruses. By disrupting this pH-dependent entry mechanism, this compound can inhibit viral infection.
The following diagram illustrates the initially proposed and the subsequently discovered, more complex signaling interactions of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. 1-Benzyl-3-cetyl-2-methylimidazolium iodide (this compound) Induces Phosphorylation of Eukaryotic Elongation Factor-2 (eEF2): A CAUTIONARY NOTE ON THE ANTICANCER MECHANISM OF AN eEF2 KINASE INHIBITOR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating the Kinetic Mechanism of Inhibition of Elongation Factor 2 Kinase (eEF-2K) by this compound: Evidence for a Common in vitro Artifact - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1-Benzyl-3-cetyl-2-methylimidazolium Iodide (this compound) Is a Broad-Spectrum Inhibitor of Virus Entry with Lysosomotropic Features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Spectral data for 1-Benzyl-3-cetyl-2-methylimidazolium iodide (NMR, IR, Mass Spec)
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the spectral data for 1-Benzyl-3-cetyl-2-methylimidazolium iodide (also known as NH125), a compound of interest for its potential biological activities. The guide details predicted and characteristic spectral data, outlines general experimental protocols for its synthesis and characterization, and includes a workflow diagram for spectral data acquisition.
Spectral Data Presentation
The following tables summarize the key spectral data for 1-Benzyl-3-cetyl-2-methylimidazolium iodide. It is important to note that while the mass spectrometry data is based on predictions, the NMR and IR data are characteristic values derived from spectroscopic principles and data for structurally similar imidazolium salts.
Table 1: ¹H NMR Spectral Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.30 - 7.50 | m | 5H | Aromatic protons (Benzyl group) |
| ~7.60 - 7.80 | m | 2H | Imidazolium ring protons (H-4, H-5) |
| ~5.50 | s | 2H | N-CH₂-Ph (Benzyl methylene) |
| ~4.20 | t | 2H | N-CH₂-(CH₂)₁₄-CH₃ (Cetyl α-methylene) |
| ~2.60 | s | 3H | Imidazolium C₂-CH₃ |
| ~1.80 | quint | 2H | N-CH₂-CH₂-(CH₂)₁₃-CH₃ (Cetyl β-methylene) |
| ~1.25 | br s | 26H | -(CH₂)₁₃-CH₃ (Cetyl methylene chain) |
| ~0.88 | t | 3H | -(CH₂)₁₅-CH₃ (Cetyl terminal methyl) |
| Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are approximate and based on typical values for similar imidazolium ionic liquids. |
Table 2: ¹³C NMR Spectral Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~145.0 | Imidazolium C₂ |
| ~134.0 | Aromatic quaternary carbon (Benzyl) |
| ~129.0 - 130.0 | Aromatic CH (Benzyl) |
| ~122.0 - 124.0 | Imidazolium C₄/C₅ |
| ~53.0 | N-CH₂-Ph (Benzyl methylene) |
| ~50.0 | N-CH₂-(CH₂)₁₄-CH₃ (Cetyl α-methylene) |
| ~31.9 | Cetyl methylene chain |
| ~29.7 - 29.0 | Cetyl methylene chain |
| ~26.0 | Cetyl methylene chain |
| ~22.7 | Cetyl methylene chain |
| ~14.1 | -(CH₂)₁₅-CH₃ (Cetyl terminal methyl) |
| ~10.0 | Imidazolium C₂-CH₃ |
| Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are approximate and based on typical values for similar imidazolium ionic liquids. |
Table 3: IR Spectral Data (Characteristic Absorption Bands)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3150 - 3050 | Medium | C-H stretching (Aromatic and Imidazolium) |
| ~2920, ~2850 | Strong | C-H stretching (Aliphatic - CH₂, CH₃) |
| ~1630 | Medium | C=N and C=C stretching (Imidazolium ring) |
| ~1560 | Medium | Imidazolium ring vibration |
| ~1465 | Medium | CH₂ scissoring |
| ~1170 | Medium | C-N stretching |
| ~700 - 750 | Strong | C-H out-of-plane bending (Aromatic) |
| Data is based on characteristic infrared absorption frequencies for imidazolium-based ionic liquids. |
Table 4: Mass Spectrometry Data (Predicted)
| Adduct | m/z |
| [M]⁺ | 397.35773 |
| [M+H]⁺ | 398.36556 |
| [M+Na]⁺ | 420.34750 |
| [M+K]⁺ | 436.32144 |
| Data is based on predicted values for the cationic species [C₂₇H₄₅N₂]⁺. |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectral characterization of 1-Benzyl-3-cetyl-2-methylimidazolium iodide. These are based on common procedures for the synthesis of similar N,N'-disubstituted imidazolium salts.
2.1 Synthesis of 1-Benzyl-3-cetyl-2-methylimidazolium iodide
-
Materials: 1-Cetyl-2-methylimidazole, Benzyl iodide, and a suitable solvent (e.g., Toluene or Acetonitrile).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-cetyl-2-methylimidazole (1 equivalent) in the chosen solvent.
-
Add benzyl iodide (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product, being an ionic liquid, may precipitate or form a dense oil. If a precipitate forms, it can be collected by filtration. If an oil forms, the solvent can be decanted.
-
Wash the crude product with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials.
-
Dry the purified product under vacuum to remove residual solvent.
-
2.2 Spectral Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving a small amount of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Record ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.
-
-
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the sample using an FT-IR spectrometer.
-
The sample can be analyzed as a thin film on a salt plate (if it is a viscous liquid) or as a KBr pellet (if it is a solid).
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source.
-
Acquire the mass spectrum in positive ion mode to observe the cationic species [C₂₇H₄₅N₂]⁺ and its adducts.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectral characterization of 1-Benzyl-3-cetyl-2-methylimidazolium iodide.
Caption: Workflow for Synthesis and Spectral Analysis.
Solubility Profile of 1-Benzyl-3-cetyl-2-methylimidazolium iodide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available solubility information for the ionic liquid 1-Benzyl-3-cetyl-2-methylimidazolium iodide, also known as NH125. Due to a lack of extensive quantitative data in peer-reviewed literature, this document consolidates qualitative and semi-quantitative solubility data from various chemical suppliers. Furthermore, a detailed, generalized experimental protocol for determining the solubility of ionic liquids is provided to enable researchers to ascertain solubility in specific solvents of interest. This guide is intended to serve as a foundational resource for researchers and professionals working with this compound in various applications, including drug development and material science.
Introduction
1-Benzyl-3-cetyl-2-methylimidazolium iodide (CAS No. 278603-08-0) is an imidazolium-based ionic liquid. It is also known by the identifier this compound and as 1-Hexadecyl-2-methyl-3-(phenylmethyl)-1H-imidazolium iodide. This compound has garnered interest primarily for its biological activities, including its role as a potent and selective inhibitor of eukaryotic elongation factor 2 (eEF-2) kinase and as an antibacterial agent. Understanding its solubility in various solvents is critical for its application in biological assays, formulation development, and chemical synthesis. This guide aims to provide the most current and comprehensive information available on its solubility characteristics.
Available Solubility Data
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | Soluble to 100 mM | [1] |
| 100 mg/mL (190.63 mM) | [2] | |
| >25 mg/ml | ||
| >20 mg/mL | [3] | |
| 2.5 mg/ml | [4] | |
| 52.5 mg/mL (100.08 mM) (Sonication is recommended) | [5] | |
| Ethanol | Soluble to 100 mM | [6] |
| Soluble to 75 mM | [1] | |
| >25 mg/ml | ||
| 5 mg/ml | [4] | |
| 39.3 mg/mL (74.92 mM) (Sonication is recommended) | [5] | |
| N,N-Dimethylformamide (DMF) | 15 mg/ml | [4] |
| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/ml | [4] |
| Water | >20 mg/mL | [3] |
| Insoluble | [3] |
Note on conflicting data: There appears to be conflicting information regarding the solubility in water, with one source stating >20 mg/mL and another stating it is insoluble. This highlights the need for experimental verification. The long cetyl (hexadecyl) chain on the imidazolium cation would suggest limited aqueous solubility.
Experimental Protocol for Solubility Determination
Given the limited availability of comprehensive solubility data, researchers may need to determine the solubility of 1-Benzyl-3-cetyl-2-methylimidazolium iodide in their specific solvent systems. The following is a general experimental protocol that can be adapted for this purpose. The gravimetric method is a reliable and straightforward approach for determining the solubility of a solid in a liquid.
Objective: To determine the solubility of 1-Benzyl-3-cetyl-2-methylimidazolium iodide in a given solvent at a specific temperature.
Materials:
-
1-Benzyl-3-cetyl-2-methylimidazolium iodide
-
Solvent of interest (e.g., water, ethanol, acetone, toluene, etc.)
-
Analytical balance (accurate to at least 0.1 mg)
-
Vials with screw caps
-
Constant temperature bath or incubator
-
Vortex mixer or magnetic stirrer
-
Syringe filters (chemically compatible with the solvent)
-
Syringes
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of 1-Benzyl-3-cetyl-2-methylimidazolium iodide to a vial containing a known volume or mass of the solvent of interest. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath set to the desired temperature.
-
Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. A vortex mixer or magnetic stirrer can be used for this purpose.
-
-
Sample Withdrawal and Filtration:
-
Allow the vial to stand undisturbed in the constant temperature bath for several hours to allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporation dish or vial. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Record the exact volume or mass of the filtered saturated solution.
-
Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the evaporation dish containing the dried solute on the analytical balance.
-
-
Calculation of Solubility:
-
The mass of the dissolved solute is the final mass of the dish and solute minus the initial mass of the empty dish.
-
The solubility can then be expressed in various units:
-
g/L: (mass of solute in g) / (volume of solvent in L)
-
mg/mL: (mass of solute in mg) / (volume of solvent in mL)
-
mol/L (Molarity): (moles of solute) / (volume of solvent in L)
-
g/100g of solvent: (mass of solute in g) / (mass of solvent in 100g)
-
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Workflow for the gravimetric determination of solubility.
Conclusion
While 1-Benzyl-3-cetyl-2-methylimidazolium iodide is a compound of significant interest in biomedical research, comprehensive data on its solubility across a wide range of solvents is currently lacking in the scientific literature. The available information, primarily from commercial suppliers, indicates its solubility in common organic solvents like DMSO and ethanol. For applications requiring solubility data in other solvent systems, experimental determination is necessary. The provided general protocol offers a reliable method for researchers to obtain this critical information, thereby facilitating the continued investigation and application of this versatile ionic liquid. It is recommended that any experimentally determined solubility data be reported to contribute to the collective knowledge base for this compound.
References
An In-depth Technical Guide on the Thermal Stability and Degradation of 1-Benzyl-3-cetyl-2-methylimidazolium iodide
This technical guide provides a comprehensive overview of the thermal stability and degradation of the ionic liquid 1-Benzyl-3-cetyl-2-methylimidazolium iodide. Due to the limited availability of specific experimental data for this compound in public literature, this guide integrates information on analogous imidazolium-based ionic liquids to project its thermal behavior. It also details the standard experimental protocols required for its characterization, making it a valuable resource for researchers, scientists, and drug development professionals.
Introduction
1-Benzyl-3-cetyl-2-methylimidazolium iodide is an imidazolium-based ionic liquid characterized by a benzyl group, a long cetyl (C16) alkyl chain, and an iodide counter-ion. These structural features are anticipated to significantly influence its thermal stability. The bulky benzyl and cetyl groups can sterically hinder intermolecular interactions, while the nature of the iodide anion plays a crucial role in the degradation pathway. Understanding the thermal properties of this ionic liquid is essential for its application in various fields, including as a solvent in chemical synthesis, as an electrolyte, or in pharmaceutical formulations, where it may be subjected to elevated temperatures.
Projected Thermal Stability and Degradation Pathways
The thermal stability of imidazolium-based ionic liquids is primarily dependent on the nature of the anion and the substituents on the imidazolium cation. For imidazolium iodides, the degradation is often initiated by the nucleophilic attack of the iodide ion on the alkyl substituents of the cation.
Key Factors Influencing Thermal Stability:
-
Anion Nucleophilicity: The iodide ion is a relatively good nucleophile, which can lead to a lower thermal stability compared to ionic liquids with less nucleophilic anions like bis(trifluoromethylsulfonyl)imide ([NTf2]⁻) or tetrafluoroborate ([BF4]⁻).
-
Alkyl Chain Length: Longer alkyl chains, such as the cetyl group, can influence the degradation mechanism and byproducts. While increased chain length can sometimes increase thermal stability due to enhanced van der Waals interactions, it can also provide more sites for degradation to initiate.
-
Cationic Substituents: The presence of a benzyl group introduces an aromatic moiety that can influence the electronic properties and steric hindrance around the imidazolium core, thereby affecting its stability.
Expected Degradation Pathway:
The primary degradation pathway for 1-Benzyl-3-cetyl-2-methylimidazolium iodide is expected to be an SN2 (bimolecular nucleophilic substitution) reaction. In this process, the iodide anion attacks one of the electrophilic carbon atoms of the alkyl groups attached to the nitrogen atoms of the imidazolium ring. This would lead to the formation of neutral imidazole derivatives and alkyl or benzyl iodide.
A logical workflow for investigating these degradation pathways is outlined in the diagram below.
Caption: Workflow for investigating thermal degradation pathways.
Quantitative Data on Related Imidazolium Ionic Liquids
| Cation | Anion | Decomposition Temperature (Td, °C) |
| 1-Butyl-3-methylimidazolium | Chloride | ~250 |
| 1-Butyl-3-methylimidazolium | Bromide | ~260 |
| 1-Butyl-3-methylimidazolium | Iodide | ~240 |
| 1-Hexyl-3-methylimidazolium | Chloride | ~260 |
| 1-Octyl-3-methylimidazolium | Chloride | ~270 |
| 1-Benzyl-3-methylimidazolium | Bis(trifluoromethylsulfonyl)imide | >350 |
Note: These values are approximate and can vary depending on the experimental conditions such as heating rate and purity of the sample.
Experimental Protocols
To accurately determine the thermal stability and degradation of 1-Benzyl-3-cetyl-2-methylimidazolium iodide, the following experimental protocols are recommended.
4.1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the decomposition temperature and mass loss profile of the ionic liquid.
-
Instrumentation: A standard thermogravimetric analyzer.
-
Methodology:
-
Place a small, accurately weighed sample (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Maintain a constant flow of an inert gas (e.g., nitrogen or argon) over the sample throughout the experiment to prevent oxidative degradation.
-
Record the mass of the sample as a function of temperature.
-
The onset decomposition temperature is determined from the resulting TGA curve.
-
The experimental workflow for a typical TGA experiment is depicted in the following diagram.
Caption: Standard workflow for a TGA experiment.
4.2. Differential Scanning Calorimetry (DSC)
-
Objective: To identify thermal transitions such as melting point, glass transition, and to confirm the decomposition temperature.
-
Instrumentation: A differential scanning calorimeter.
-
Methodology:
-
Seal a small, accurately weighed sample (typically 2-5 mg) in a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.
-
Place both the sample and reference pans in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) over a desired temperature range.
-
Record the heat flow to the sample relative to the reference.
-
Analyze the resulting DSC thermogram for endothermic and exothermic peaks corresponding to phase transitions and decomposition.
-
4.3. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
-
Objective: To identify the volatile degradation products.
-
Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.
-
Methodology:
-
A small amount of the ionic liquid is placed in the pyrolyzer.
-
The sample is rapidly heated to a temperature above its decomposition point.
-
The volatile degradation products are swept into the GC column for separation.
-
The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.
-
Conclusion
While specific experimental data on the thermal stability of 1-Benzyl-3-cetyl-2-methylimidazolium iodide is scarce, this guide provides a robust framework for its characterization. Based on the properties of analogous compounds, it is projected to have moderate thermal stability, with degradation likely initiated by the nucleophilic iodide anion. The detailed experimental protocols provided herein will enable researchers to accurately determine its thermal properties and elucidate its degradation pathways, thereby facilitating its safe and effective application in various scientific and industrial domains.
An In-depth Technical Guide to the Biological Activities of NH125
For Researchers, Scientists, and Drug Development Professionals
Abstract
NH125 is a potent and selective small molecule inhibitor with multifaceted biological activities, primarily recognized for its inhibition of eukaryotic elongation factor 2 kinase (eEF-2K). This technical guide provides a comprehensive overview of the known biological functions of this compound, its mechanism of action, and its effects on various cellular processes. The information is presented to support further research and drug development efforts targeting pathways modulated by this compound.
Core Biological Activity: Inhibition of eEF-2 Kinase
This compound is a potent and selective inhibitor of eukaryotic elongation factor 2 kinase (eEF-2K), also known as calmodulin-dependent kinase III (CaMKIII).[1][2] This inhibition is a key aspect of its mechanism of action. The primary role of eEF-2K is to phosphorylate and inactivate eukaryotic elongation factor 2 (eEF-2), a critical protein in the elongation phase of protein synthesis. By inhibiting eEF-2K, this compound is expected to maintain eEF-2 in its active, unphosphorylated state, thereby modulating protein translation.
However, a study has cautioned that this compound can also induce the phosphorylation of eEF-2 in some cellular contexts, suggesting a more complex mechanism of action than simple enzyme inhibition.[1] Another study has suggested that under certain in vitro conditions, this compound may act as a nonspecific colloidal aggregator, and its inhibitory activity can be significantly affected by the presence of detergents like Triton.[3]
Quantitative Kinase Inhibition Data
This compound demonstrates high selectivity for eEF-2K over other protein kinases.[1][4][5]
| Kinase | IC50 | Selectivity vs. eEF-2K |
| eEF-2K (CaMKIII) | 60 nM[1][4][5] | - |
| Protein Kinase C (PKC) | 7.5 µM[1] | >125-fold[4][5] |
| Protein Kinase A (PKA) | 80 µM[1] | >1300-fold |
| Calmodulin-dependent Kinase II (CaMKII) | >100 µM[1] | >1500-fold |
Signaling Pathways Modulated by this compound
The primary signaling pathway affected by this compound is the eEF-2K pathway, which plays a crucial role in regulating protein synthesis.
Caption: this compound inhibits eEF-2K, preventing the phosphorylation and inactivation of eEF-2, thereby modulating protein synthesis.
Anticancer Activities
This compound has demonstrated significant anticancer effects across a range of human cancer cell lines.[1] Its primary mechanisms in this context are the induction of cell cycle arrest and apoptosis.
Cytotoxicity in Cancer Cell Lines
This compound decreases the viability of various cancer cell lines with IC50 values typically in the low micromolar range.[1]
| Cell Line | Cancer Type | IC50 (µM) |
| C6 | Glioma | 0.7 - 4.8[4] |
| T98-G | Glioma | 0.7 - 4.8[4] |
| U-138 MG | Glioma | 0.7 - 4.8[4] |
| U-87 MG | Glioma | 0.7 - 4.8[4] |
| A172 | Glioma | 0.7 - 4.8[4] |
| A2780 | Ovarian Cancer | 0.7 - 4.8[4] |
| HeLa | Cervical Cancer | 0.7 - 4.8[4] |
| PC3 | Prostate Cancer | 0.7 - 4.8[4] |
| OVCAR-3 | Ovarian Cancer | 0.7 - 4.8[4] |
| MCF-7 | Breast Cancer | 0.7 - 4.8[4] |
Cell Cycle Arrest
In glioma cells, this compound has been shown to block cell cycle progression at the G1-S boundary.[4] This effect is consistent with the role of eEF-2K in regulating cell cycle transitions.
Caption: this compound induces cell cycle arrest at the G1/S transition point.
Induction of Apoptosis
This compound is also known to induce apoptosis in cancer cells. This programmed cell death is a crucial mechanism for its anticancer efficacy.
Antibacterial Activity
Beyond its effects on eukaryotic cells, this compound exhibits potent antibacterial properties. This activity is attributed to its ability to inhibit bacterial histidine protein kinases.[4]
| Target | Organism Type | IC50 |
| Histidine Protein Kinase | Bacteria | 6.6 µM |
This compound has shown efficacy against a range of bacteria, including drug-resistant strains such as oxacillin-resistant Staphylococcus aureus (ORSA), vancomycin-resistant Enterococcus faecalis (VRE), and penicillin-resistant Streptococcus pneumoniae (PRS).[4]
Experimental Protocols
eEF-2 Kinase Activity Assay
The activity of eEF-2 kinase can be measured using two primary methods: a filter-based assay and immunoblotting.[4][5]
Filter-Based Assay Protocol:
-
Reaction Mixture: Prepare a 20 µL total volume reaction mixture containing:
-
50 mM HEPES (pH 7.5)
-
10 mM MgCl2
-
1.5 mM CaCl2
-
100 µg/ml calmodulin
-
2 µM His-tagged eEF-2
-
400 nM GST-eEF-2 kinase
-
ATP mixture: 50 µM ATP with 1µCi (γ-33P)ATP
-
-
Incubation: Incubate the reaction mixture under conditions that ensure linearity with respect to time and enzyme concentration.
-
Termination and Filtration: Stop the reaction and spot the mixture onto filter paper.
-
Washing: Wash the filter paper to remove unincorporated radiolabelled ATP.
-
Quantification: Measure the incorporated radioactivity using a scintillation counter to determine kinase activity.
Immunoblotting Protocol:
-
Reaction: Perform the kinase reaction as described above, but with non-radiolabeled ATP.
-
SDS-PAGE: Separate the reaction products by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Probing: Probe the membrane with an antibody specific for phosphorylated eEF-2 (anti-phospho-eEF2).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the bands corresponding to phosphorylated eEF-2.
Caption: Workflow for eEF-2 kinase activity measurement.
Cell Viability (MTT) Assay
The viability of cells treated with this compound can be assessed using an MTT assay.[4]
-
Cell Seeding: Plate 5 x 10^4 cells per well in 96-well plates.
-
Treatment: Expose the cells to various concentrations of this compound for 48-72 hours.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Dissolve the formazan product in 100% DMSO.
-
Absorbance Reading: Measure the absorbance at 550 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Conclusion
This compound is a valuable research tool for studying the roles of eEF-2K in various physiological and pathological processes. Its potent and selective inhibition of eEF-2K, coupled with its demonstrated anticancer and antibacterial activities, makes it a compound of significant interest for further investigation and potential therapeutic development. The complex nature of its interaction with the eEF-2 phosphorylation state warrants further detailed mechanistic studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NH-125 – Bioquote [bioquote.com]
- 3. Investigating the kinetic mechanism of inhibition of elongation factor 2 kinase by this compound: evidence of a common in vitro artifact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | PKA | Antifungal | Virus Protease | PKC | CaMK | TargetMol [targetmol.com]
An In-depth Technical Guide to 1-Benzyl-3-cetyl-2-methylimidazolium iodide (NH125)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzyl-3-cetyl-2-methylimidazolium iodide, commonly known as NH125, is a synthetic imidazolium-based compound that has garnered significant attention in the scientific community for its diverse biological activities. Initially investigated as a potent inhibitor of eukaryotic elongation factor 2 kinase (eEF-2K), subsequent research has revealed a more complex and multifaceted mechanism of action. This technical guide provides a comprehensive overview of the discovery, history, synthesis, physicochemical properties, and the extensively studied biological activities of this compound, including its anticancer, antiviral, and antibacterial properties. Detailed experimental protocols for its synthesis and key biological assays are presented to facilitate further research and development.
Introduction
1-Benzyl-3-cetyl-2-methylimidazolium iodide (this compound) emerged from the exploration of imidazolium compounds, a class of ionic liquids, for biological applications. Its history is marked by a pivotal discovery and a subsequent re-evaluation of its primary mechanism of action. Initially, this compound was identified as a selective and potent inhibitor of eukaryotic elongation factor 2 kinase (eEF-2K), an enzyme involved in protein synthesis regulation, making it a promising candidate for cancer therapy[1]. However, further studies presented a contradictory finding, demonstrating that this compound treatment leads to an increase in the phosphorylation of eEF2, the substrate of eEF-2K, which is inconsistent with the activity of an eEF-2K inhibitor. This has led to a broader investigation into its cellular effects, revealing its potential as a lysosomotropic agent and a disruptor of lipid bilayers, which may account for its broad-spectrum biological activities.
Physicochemical Properties
A summary of the key physicochemical properties of 1-Benzyl-3-cetyl-2-methylimidazolium iodide is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C27H45IN2 | --INVALID-LINK-- |
| Molecular Weight | 524.56 g/mol | --INVALID-LINK-- |
| CAS Number | 278603-08-0 | --INVALID-LINK-- |
| Appearance | Solid | [2] |
| Solubility | Soluble in DMSO (up to 100 mg/mL) and Ethanol (up to 39.3 mg/mL) | [3][4] |
| Storage | Store desiccated at -20°C | [2] |
Synthesis Methodology
The synthesis of 1-Benzyl-3-cetyl-2-methylimidazolium iodide is a two-step process that involves the benzylation of 2-methylimidazole followed by the quaternization of the resulting intermediate with 1-iodohexadecane.
Step 1: Synthesis of 1-Benzyl-2-methylimidazole
The first step involves the N-benzylation of 2-methylimidazole.
-
Reaction: 2-Methylimidazole is reacted with benzyl chloride in the presence of a base, such as sodium hydride, in a suitable solvent like dimethylformamide (DMF)[3][4].
-
Workflow:
Step 2: Synthesis of 1-Benzyl-3-cetyl-2-methylimidazolium iodide
The second step is the quaternization of the imidazole nitrogen.
-
Reaction: 1-Benzyl-2-methylimidazole is reacted with 1-iodohexadecane (cetyl iodide). This is a standard N-alkylation reaction of an imidazole[5][6].
-
Workflow:
Biological Activity and Mechanism of Action
This compound exhibits a broad range of biological activities, which are summarized below. The initial hypothesis of eEF-2K inhibition is now contested, with alternative mechanisms being proposed.
Anticancer Activity
This compound demonstrates potent anticancer activity against a variety of cancer cell lines with IC50 values in the low micromolar range[1][7].
| Cell Line | IC50 (µM) |
| Various Cancer Cell Lines | 0.7 - 4.8 |
The proposed mechanisms for its anticancer effects are multifaceted and include:
-
Induction of eEF2 Phosphorylation: Contrary to its initial description, this compound has been shown to increase the phosphorylation of eEF2. This effect, rather than inhibition of eEF-2K, is now correlated with its antiproliferative activity[8].
-
Lysosomotropic Properties: this compound may accumulate in lysosomes, leading to their dysfunction and inducing cancer cell death.
-
Disruption of Lipid Bilayers: The amphiphilic nature of this compound may allow it to intercalate into and disrupt cellular membranes, leading to cytotoxicity.
Antiviral Activity
This compound has been identified as a broad-spectrum inhibitor of virus entry. It is effective against several enveloped viruses, and this activity is likely due to its lysosomotropic properties, which interfere with the pH-dependent entry of these viruses into host cells[9].
Antibacterial Activity
This compound exhibits antibacterial activity against a range of bacteria, including drug-resistant strains. Its mechanism of action is thought to involve the disruption of bacterial cell membranes in a detergent-like manner.
Experimental Protocols
Synthesis of 1-Benzyl-3-cetyl-2-methylimidazolium iodide
This protocol is a generalized procedure based on standard methods for the synthesis of N-alkylimidazolium halides.
Step 1: Synthesis of 1-Benzyl-2-methylimidazole
-
To a solution of 2-methylimidazole (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0°C under an inert atmosphere.
-
Stir the mixture at room temperature for 1 hour.
-
Add benzyl chloride (1.05 eq) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 1-benzyl-2-methylimidazole.
Step 2: Synthesis of 1-Benzyl-3-cetyl-2-methylimidazolium iodide
-
Dissolve 1-benzyl-2-methylimidazole (1.0 eq) in a suitable solvent such as acetonitrile.
-
Add 1-iodohexadecane (1.1 eq) to the solution.
-
Reflux the mixture for 24-48 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Wash the resulting solid with a non-polar solvent like hexane to remove any unreacted starting material.
-
Dry the solid under vacuum to yield 1-Benzyl-3-cetyl-2-methylimidazolium iodide.
eEF-2 Kinase Activity Assay
This protocol is based on the filter-based radiometric assay.
-
Prepare a reaction mixture containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1.5 mM CaCl2, 100 µg/ml calmodulin, 2 µM His-tagged eEF-2, and 400 nM GST-eEF-2 kinase[7].
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the kinase reaction by adding an ATP mixture containing 50 µM ATP and 1µCi [γ-33P]ATP.
-
Incubate the reaction at 30°C for 30 minutes.
-
Terminate the reaction by spotting a portion of the mixture onto P81 phosphocellulose paper.
-
Wash the paper three times with 0.75% phosphoric acid and once with acetone.
-
Measure the incorporated radioactivity using a scintillation counter.
Antiviral Assay (Plaque Reduction Assay)
-
Seed host cells (e.g., Vero cells) in 24-well plates and grow to confluence.
-
Prepare serial dilutions of this compound.
-
Pre-incubate the confluent cell monolayers with the different concentrations of this compound for 1-2 hours.
-
Infect the cells with the virus at a known multiplicity of infection (MOI) for 1 hour.
-
Remove the virus inoculum and overlay the cells with a medium containing 1% methylcellulose and the corresponding concentration of this compound.
-
Incubate the plates for 3-5 days, depending on the virus.
-
Fix and stain the cells with a solution of crystal violet in formaldehyde/ethanol.
-
Count the number of plaques and calculate the percentage of plaque reduction compared to the untreated control.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
-
Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Include a positive control (bacteria without this compound) and a negative control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Conclusion
1-Benzyl-3-cetyl-2-methylimidazolium iodide (this compound) is a compound of significant interest with a complex biological profile. While its initial promise as a specific eEF-2K inhibitor has been challenged, the subsequent discovery of its diverse mechanisms of action, including lysosomotropism and membrane disruption, has opened new avenues for its therapeutic application in cancer, viral infections, and bacterial diseases. The detailed methodologies provided in this guide are intended to support further investigation into the full potential of this intriguing molecule. Future research should focus on elucidating the precise molecular targets and pathways modulated by this compound to better understand its therapeutic and toxicological profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1-benzyl-2-methyl-1H-imidazole-carbaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Alkylimidazolium-based ionic liquids with tailored anions and cations for CO2 capture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 1-Benzyl-3-cetyl-2-methylimidazolium Iodide (this compound) Is a Broad-Spectrum Inhibitor of Virus Entry with Lysosomotropic Features - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Potential: A Technical Guide to Research Frontiers in Imidazolium-Based Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
Imidazolium-based ionic liquids (ILs) stand at the forefront of chemical innovation, offering a versatile platform for a myriad of applications. Their unique physicochemical properties, including negligible vapor pressure, high thermal stability, and tunable solvency, have positioned them as "designer solvents" and catalysts with the potential to revolutionize industries from pharmaceuticals to green energy. This technical guide delves into the core of imidazolium IL research, providing a comprehensive overview of promising research avenues, detailed experimental protocols, and quantitative data to inform and inspire future investigations.
Core Physicochemical Properties: A Quantitative Overview
The tunability of imidazolium-based ILs is their hallmark. By modifying the alkyl chain length on the imidazolium cation and varying the counter-anion, researchers can fine-tune properties to suit specific applications. The following tables summarize key physicochemical data for some of the most commonly studied imidazolium ILs.
Table 1: Physicochemical Properties of Common 1-Butyl-3-methylimidazolium ([BMIM])-Based Ionic Liquids
| Ionic Liquid | Abbreviation | Melting Point (°C) | Decomposition Temp. (°C) | Density (g/cm³ at 25°C) | Viscosity (cP at 25°C) | Ionic Conductivity (mS/cm at 25°C) |
| 1-Butyl-3-methylimidazolium Chloride | [BMIM][Cl] | ~70 | ~250 | 1.08 | High | 1.3 |
| 1-Butyl-3-methylimidazolium Tetrafluoroborate | [BMIM][BF₄] | -81 | ~350 | 1.12 | 154 | 3.2 |
| 1-Butyl-3-methylimidazolium Hexafluorophosphate | [BMIM][PF₆] | 6.5 | ~400 | 1.37 | 312 | 2.8 |
| 1-Butyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide | [BMIM][NTf₂] | -4 | ~400 | 1.43 | 52 | 3.9 |
Table 2: Influence of Alkyl Chain Length on Physicochemical Properties of 1-Alkyl-3-methylimidazolium Chloride
| Cation | Abbreviation | Melting Point (°C) | Density (g/cm³ at 25°C) | Viscosity (cP at 25°C) |
| 1-Ethyl-3-methylimidazolium | [EMIM][Cl] | 87 | 1.11 | 42 |
| 1-Butyl-3-methylimidazolium | [BMIM][Cl] | 70 | 1.08 | 115 |
| 1-Hexyl-3-methylimidazolium | [HMIM][Cl] | - | 1.04 | 370 |
| 1-Octyl-3-methylimidazolium | [OMIM][Cl] | - | 1.01 | 830 |
Emerging Research Areas and Applications
The unique properties of imidazolium-based ILs have opened up a vast landscape of research opportunities. The following sections highlight key areas of active investigation.
Green Chemistry and Catalysis
Imidazolium ILs are excellent solvents for a wide range of organic, inorganic, and organometallic compounds, making them ideal media for various catalytic reactions.[1] Their low volatility reduces air pollution and simplifies product separation and catalyst recycling.[1]
Potential Research Directions:
-
Development of Task-Specific ILs: Synthesizing imidazolium ILs with functional groups that actively participate in catalysis, such as acidic or basic moieties.
-
Biphasic Catalysis: Exploring systems where the IL immobilizes the catalyst, allowing for easy separation of the product phase.
-
Enzyme Catalysis: Investigating the stabilization and enhancement of enzymatic activity in ILs for biocatalytic processes.
A particularly promising area is their use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are fundamental in the synthesis of pharmaceuticals and complex organic molecules.
Carbon Capture and Utilization (CCU)
The selective absorption of CO₂ by certain imidazolium ILs presents a significant opportunity for developing more efficient carbon capture technologies.[2] Research is focused on both physical and chemical absorption mechanisms.
Potential Research Directions:
-
Functionalized ILs for Enhanced CO₂ Capture: Designing ILs with amine or other functional groups to increase CO₂ absorption capacity and selectivity through chemical interactions.
-
Membrane Separation: Integrating imidazolium ILs into supported ionic liquid membranes (SILMs) for continuous CO₂ separation from gas streams.[2]
-
Electrochemical Reduction of CO₂: Utilizing the electrochemical stability of imidazolium ILs as electrolytes for the conversion of captured CO₂ into valuable chemicals and fuels.
Biomass Processing and Biofuels
Imidazolium ILs, particularly those with carboxylate anions, have shown remarkable efficacy in dissolving lignocellulosic biomass, a critical step in the production of second-generation biofuels and bio-based chemicals.[3]
Potential Research Directions:
-
Optimization of Biomass Pretreatment: Investigating the effects of IL structure, temperature, and time on the selective fractionation of cellulose, hemicellulose, and lignin.
-
One-Pot Conversion: Developing integrated processes where biomass dissolution and subsequent catalytic conversion to biofuels or platform chemicals occur in the same IL medium.
-
IL Recycling and Recovery: Designing robust and cost-effective methods for recycling the IL after biomass processing to improve the economic viability of the overall process.
The mechanism of cellulose dissolution involves the disruption of the extensive hydrogen-bonding network by the ions of the IL.
Drug Development and Delivery
The unique solvency and biocompatibility of certain imidazolium ILs are being explored for pharmaceutical applications.
Potential Research Directions:
-
Active Pharmaceutical Ingredients (APIs): Designing ILs where the cation or anion is a known drug molecule, potentially improving solubility, stability, and bioavailability.
-
Drug Delivery Systems: Utilizing imidazolium ILs as carriers for poorly water-soluble drugs, enhancing their delivery and therapeutic efficacy.
-
Transdermal Drug Delivery: Investigating the potential of ILs to act as skin permeation enhancers for the delivery of drugs through the skin.
Ecotoxicity and Biodegradability
A critical area of research is the environmental impact of imidazolium ILs. While their low volatility is a "green" characteristic, their solubility in water raises concerns about their fate and toxicity in aquatic ecosystems.
Table 3: Acute Toxicity of 1-Alkyl-3-methylimidazolium Chlorides to Vibrio fischeri
| Alkyl Chain | Abbreviation | EC₅₀ (mg/L) |
| Ethyl | [EMIM][Cl] | 480 |
| Butyl | [BMIM][Cl] | 9.0 |
| Hexyl | [HMIM][Cl] | 0.4 |
| Octyl | [OMIM][Cl] | 0.04 |
EC₅₀: The concentration that causes a 50% reduction in the luminescence of Vibrio fischeri.[4]
Potential Research Directions:
-
Structure-Toxicity Relationships: Systematically studying how modifications to the cation and anion affect the toxicity and biodegradability of imidazolium ILs.
-
"Benign by Design": Developing new generations of ILs with inherent biodegradability and low toxicity, for example, by incorporating ester or ether linkages in the alkyl chains.
-
Environmental Fate and Transport: Investigating the persistence, bioaccumulation, and transformation of imidazolium ILs in soil and water systems.
Key Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments cited in the literature.
Synthesis of 1-Butyl-3-methylimidazolium Chloride ([BMIM][Cl])
This protocol describes a common method for the synthesis of a foundational imidazolium-based ionic liquid.
Materials:
-
1-methylimidazole
-
1-chlorobutane
-
Toluene
-
Ethyl acetate
-
Activated charcoal
-
Alumina
Procedure:
-
To a vigorously stirred solution of 1-methylimidazole (1.0 mol) in toluene (100 mL) at 0°C, add 1-chlorobutane (1.1 mol).[5][6]
-
Heat the solution to reflux at approximately 110°C for 24 hours.[5]
-
Cool the reaction mixture to room temperature, which should result in the formation of two phases.
-
Separate the lower, product-containing phase.
-
Wash the product phase with ethyl acetate (3 x 50 mL) to remove unreacted starting materials and impurities.
-
Remove the residual ethyl acetate in vacuo.
-
Stir the resulting ionic liquid with activated charcoal for 12 hours to decolorize it.[5][6]
-
Filter the mixture through a short alumina column to yield a colorless ionic liquid.[5][6]
-
Dry the final product at approximately 100°C in vacuo for at least 12 hours to remove any residual water.[5][6]
Measurement of CO₂ Absorption Capacity (Gravimetric Method)
This protocol outlines a gravimetric method for determining the CO₂ solubility in an ionic liquid.
Apparatus:
-
High-pressure, high-temperature magnetic suspension balance
-
Sample crucible
-
High-pressure syringe pump for CO₂ delivery
-
Temperature and pressure controllers
Procedure:
-
Place a known mass of the ionic liquid (typically 50-100 mg) into the sample crucible of the magnetic suspension balance.
-
Evacuate the system to remove any dissolved gases and moisture from the ionic liquid.
-
Heat the sample to the desired experimental temperature and allow it to stabilize.
-
Introduce CO₂ into the system at a controlled pressure.
-
Monitor the mass increase of the ionic liquid sample as it absorbs CO₂.
-
Record the equilibrium mass at a given pressure and temperature once the mass reading stabilizes.
-
Repeat steps 4-6 for a range of pressures to obtain a CO₂ absorption isotherm.
-
The mole fraction of absorbed CO₂ can be calculated from the mass increase and the molar masses of the ionic liquid and CO₂.
Acute Ecotoxicity Assessment using the Microtox® Assay
The Microtox® assay is a standardized method to assess the acute toxicity of chemicals to the marine bacterium Aliivibrio fischeri.[7]
Materials:
-
Lyophilized Aliivibrio fischeri reagent
-
Microtox® analyzer (photometer)
-
Cuvettes
-
Diluent (2% NaCl solution)
-
Osmotic adjusting solution (OAS)
-
Test sample (imidazolium IL)
Procedure:
-
Reconstitute the lyophilized bacteria with the provided reconstitution solution.
-
Prepare a series of dilutions of the ionic liquid sample in the diluent.
-
Adjust the osmotic pressure of the sample dilutions to match that of the bacterial suspension using the OAS, if necessary.
-
Dispense the bacterial suspension into the cuvettes.
-
Measure the initial light output (luminescence) of the bacterial suspension in each cuvette using the Microtox® analyzer.
-
Add the different dilutions of the ionic liquid sample to the respective cuvettes.
-
Incubate the cuvettes for a specified period (typically 5, 15, and 30 minutes) at a constant temperature (15°C).[8]
-
After the incubation period, measure the final light output of each sample.
-
Calculate the percentage inhibition of luminescence for each concentration relative to a control (diluent only).
-
Determine the EC₅₀ value, the concentration of the ionic liquid that causes a 50% reduction in luminescence, by plotting the percentage inhibition against the logarithm of the concentration.[9]
Future Outlook
The field of imidazolium-based ionic liquids is dynamic and continues to expand. Future research will likely focus on the development of highly specialized, task-specific ILs with enhanced performance and improved environmental profiles. The integration of computational modeling and high-throughput screening will be crucial in accelerating the discovery and optimization of new ILs for targeted applications. As our understanding of the structure-property-activity relationships deepens, imidazolium-based ILs are poised to play an increasingly important role in addressing some of the most pressing scientific and technological challenges of our time.
References
Methodological & Application
Application Notes and Protocols for 1-Benzyl-3-cetyl-2-methylimidazolium iodide (NH125) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-3-cetyl-2-methylimidazolium iodide, commonly known as NH125, is a small molecule inhibitor with noted anti-proliferative and antiviral properties. Initially identified as an inhibitor of eukaryotic Elongation Factor-2 Kinase (eEF2K), recent studies indicate a more complex mechanism of action.[1][2][3] These notes provide a comprehensive overview and detailed protocols for the application of this compound in a cell culture setting, aiding in the investigation of its therapeutic potential.
A significant finding is that the anticancer activity of this compound correlates more strongly with the induction of eEF2 phosphorylation rather than the inhibition of eEF2K.[2][3] Furthermore, this compound exhibits lysosomotropic features, which may contribute to its broad-spectrum antiviral activity by inhibiting the entry of pH-dependent viruses.[4][5] Preliminary data also suggest that this compound-induced eEF2 phosphorylation is likely mediated through multiple signaling pathways.[2][3]
Data Presentation
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound from published studies. These values can serve as a starting point for designing dose-response experiments.
| Cell Line | Assay Type | Parameter | Concentration | Citation |
| BHK-21 | Cell Viability | CC50 (24h) | 10 µM | [4] |
| Vero & BHK-21 | VSV Entry Inhibition | IC50 | ~0.5 µM | [4] |
| Various Cancer Cells | Anti-proliferation | Effective Agent | Not specified | [1][3] |
Note: IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration) values are highly dependent on the cell line, assay duration, and specific experimental conditions. It is crucial to determine these values empirically for your system.
Signaling Pathway
The current understanding of this compound's mechanism of action is multifaceted. While initially targeted as an eEF2K inhibitor, its primary effect leading to cell growth inhibition appears to be the induction of eEF2 phosphorylation. This is contrary to the expected outcome of eEF2K inhibition. The diagram below illustrates the proposed signaling pathway.
Caption: Proposed signaling pathway of this compound action.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound, which can be diluted to the desired working concentrations for cell culture experiments.
Materials:
-
1-Benzyl-3-cetyl-2-methylimidazolium iodide (this compound) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Calculation: Determine the required mass of this compound to prepare a stock solution of a specific concentration (e.g., 10 mM). The molecular weight of this compound is 538.55 g/mol .
-
Formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
-
Weighing: In a sterile environment (e.g., a biological safety cabinet), carefully weigh the calculated amount of this compound powder.
-
Dissolving: Add the appropriate volume of sterile DMSO to the this compound powder to achieve the desired stock concentration. Vortex briefly until the powder is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Cell Viability Assay (MTT Assay)
This protocol outlines the use of an MTT assay to determine the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (prepared as above)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. The final DMSO concentration in the medium should be kept constant across all wells and should not exceed a level toxic to the cells (typically ≤ 0.5%).
-
Remove the old medium from the wells and replace it with the medium containing the various concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the CC50 value.
Experimental Workflow
The following diagram outlines a general workflow for evaluating the effects of this compound in a cell culture model.
Caption: A typical workflow for testing this compound in vitro.
References
- 1. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. 1-Benzyl-3-cetyl-2-methylimidazolium iodide (this compound) induces phosphorylation of eukaryotic elongation factor-2 (eEF2): a cautionary note on the anticancer mechanism of an eEF2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 1-Benzyl-3-cetyl-2-methylimidazolium Iodide (this compound) Is a Broad-Spectrum Inhibitor of Virus Entry with Lysosomotropic Features - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of NH125 as an eEF2 Kinase Modulator: A Tale of Shifting Perspectives
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH125, or 1-benzyl-3-cetyl-2-methylimidazolium iodide, was first identified as a potent and selective inhibitor of eukaryotic elongation factor 2 kinase (eEF2K), also known as calmodulin-dependent kinase III (CaMKIII).[1][2] Initial in vitro studies reported a half-maximal inhibitory concentration (IC50) in the nanomolar range, suggesting its potential as a tool to probe the function of eEF2K and as a lead compound for anticancer drug development.[1][3] eEF2K is a crucial regulator of protein synthesis, and its inhibition was hypothesized to be detrimental to cancer cells.[1][4] However, subsequent research has cast doubt on this initial mechanism of action, revealing a more complex and, in some ways, contradictory role for this compound. It is now understood that in a cellular context, this compound often induces the phosphorylation of eEF2, the very event it was thought to inhibit.[4][5] This document provides a comprehensive overview of the applications of this compound, presenting the conflicting data on its mechanism of action, its effects on cancer cells, and detailed protocols for its use in research.
Data Presentation
In Vitro eEF2K Inhibition: A Controversial History
The potency of this compound as a direct inhibitor of eEF2K in vitro is a subject of debate. The initial report of a 60 nM IC50 has been challenged by a more recent study reporting a significantly higher value of 18 µM.[1][5] This discrepancy may be attributable to differences in assay conditions and suggests that this compound may act as a weak inhibitor of eEF2K in standard in vitro kinase assays.[5]
| Parameter | Reported Value | Reference |
| IC50 (eEF2K) | 60 nM | [1][2][3] |
| IC50 (eEF2K) | 18 ± 0.25 µM | [5][6] |
Anti-Cancer Activity of this compound
Despite the uncertainty surrounding its direct target, this compound consistently demonstrates potent anti-proliferative activity across a range of cancer cell lines.[1][2] The inhibition of cell growth appears to be correlated with the induction of eEF2 phosphorylation, rather than its inhibition.[1][4]
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| C6 | Glioma | 0.7 - 4.8 | [2] |
| T98-G | Glioblastoma | 0.7 - 4.8 | [2] |
| U-138 MG | Glioblastoma | 0.7 - 4.8 | [2] |
| U-87 MG | Glioblastoma | 0.7 - 4.8 | [2] |
| A172 | Glioblastoma | 0.7 - 4.8 | [2] |
| A2780 | Ovarian | 0.7 - 4.8 | [2] |
| HeLa | Cervical | 0.7 - 4.8 | [2] |
| PC3 | Prostate | 0.7 - 4.8 | [2] |
| OVCAR-3 | Ovarian | 0.7 - 4.8 | [2] |
| MCF-7 | Breast | 0.7 - 4.8 | [2] |
Signaling Pathways and Mechanism of Action
The current understanding of this compound's effect on the eEF2K signaling pathway has evolved. The initial, straightforward model of direct inhibition has been replaced by a more nuanced view that accounts for the observed increase in cellular eEF2 phosphorylation.
Originally Proposed Mechanism
The initial hypothesis was that this compound directly binds to and inhibits eEF2K. This would lead to a decrease in the phosphorylation of its substrate, eEF2, at the Thr56 residue. Dephosphorylated eEF2 is active and promotes translational elongation. The anti-cancer effect was thought to arise from the disruption of this regulatory process.
Caption: Originally proposed mechanism of this compound as a direct eEF2K inhibitor.
Revised Understanding: Induction of eEF2 Phosphorylation
Contrary to the initial model, multiple studies have shown that treatment of cancer cells with this compound leads to a robust increase in eEF2 phosphorylation at Thr56.[4][5] This effect correlates with the compound's anti-proliferative activity.[4] The exact mechanism for this paradoxical effect is still under investigation, but it is hypothesized that this compound may act on upstream signaling pathways that regulate eEF2K activity, such as the AMP-activated protein kinase (AMPK) pathway, or by inhibiting protein phosphatases (e.g., PP2A) that dephosphorylate eEF2.[4][7]
Caption: Revised model of this compound inducing eEF2 phosphorylation and inhibiting cell growth.
Experimental Protocols
In Vitro eEF2 Kinase Assay (Radiometric Filter-Based)
This protocol is adapted from methodologies used to assess the direct inhibitory effect of compounds on eEF2K activity.[8]
Materials:
-
Recombinant GST-eEF-2 kinase
-
Recombinant His-tagged eEF-2
-
Calmodulin
-
ATP mixture: 50 µM ATP with 1µCi [γ-33P]ATP
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1.5 mM CaCl2
-
This compound dissolved in DMSO
-
P81 Whatman phosphocellulose paper
-
1.5% Phosphoric acid (cold)
-
0.5% Phosphoric acid
-
Acetone
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare a kinase reaction mixture on ice containing Assay Buffer, 100 µg/ml calmodulin, 2 µM His-tagged eEF-2, and 400 nM GST-eEF-2 kinase.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.
-
Preincubate the mixture for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding the ATP mixture. The final reaction volume should be 20 µl.
-
Incubate at 30°C for 30 minutes. Ensure the reaction is within the linear range with respect to time and enzyme concentration.
-
Terminate the reaction by adding 20 µl of cold 1.5% phosphoric acid.
-
Spot 5 µl of the terminated reaction onto P81 phosphocellulose paper.
-
Wash the paper three times in 500 ml of 0.5% phosphoric acid, followed by one wash with 200 ml of acetone.
-
Air-dry the paper and immerse it in 10 ml of scintillation mixture.
-
Measure radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
Western Blotting for Phospho-eEF2 (Thr56) Detection
This protocol allows for the assessment of the phosphorylation status of eEF2 in cultured cells following treatment with this compound.[4]
Caption: Workflow for Western blot analysis of eEF2 phosphorylation.
Materials:
-
Cancer cell lines (e.g., H1299, PC3, HeLa)
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (3x): 190 mM Tris (pH 6.8), 6% SDS, 30% glycerol, 15% 2-mercaptoethanol, 0.003% bromophenol blue.[8]
-
SDS-PAGE equipment
-
PVDF membrane
-
Blocking buffer: 5% w/v Bovine Serum Albumin (BSA) in 1X Tris-buffered saline with 0.1% Tween® 20 (TBST).[9]
-
Primary antibodies:
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0-10 µM) for the desired time (e.g., 6 hours).[4]
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
Normalize protein concentrations and add 3x Laemmli sample buffer.[8] Boil samples for 5 minutes.
-
Resolve 20-40 µg of protein per lane on a 7% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-phospho-eEF2) diluted in blocking buffer overnight at 4°C with gentle shaking.[9]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL reagents and visualize the bands using a chemiluminescence imaging system.
-
To analyze total eEF2 and a loading control, strip the membrane and re-probe with the respective antibodies.
-
Quantify band intensities to determine the ratio of phospho-eEF2 to total eEF2.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[2]
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS).[3]
-
Solubilization solution (e.g., 100% DMSO or 0.01 M HCl in 10% SDS).[2]
-
Microplate reader
Procedure:
-
Seed 5 x 10^4 cells per well in a 96-well plate and incubate overnight.[2]
-
Treat cells with a serial dilution of this compound for 48-72 hours.[2] Include a vehicle control (DMSO).
-
Add 10 µl of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µl of solubilization solution to each well to dissolve the formazan crystals.[2]
-
Mix thoroughly to ensure complete solubilization.
-
Read the absorbance at 550-590 nm using a microplate reader.[2][3]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion
This compound remains a valuable chemical probe for studying the regulation of protein synthesis and its role in cancer cell survival. However, researchers must be aware of the controversy surrounding its mechanism of action. The evidence strongly suggests that its anti-cancer effects in cellular models are linked to the induction, not inhibition, of eEF2 phosphorylation.[4] This makes this compound a fascinating tool for exploring the upstream pathways that control eEF2K and for identifying new therapeutic strategies that exploit this paradoxical effect. The protocols provided herein offer a starting point for researchers to investigate the multifaceted activities of this compound.
References
- 1. Frontiers | Insights Into the Pathologic Roles and Regulation of Eukaryotic Elongation Factor-2 Kinase [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Phosphorylation of elongation factor-2 kinase differentially regulates the enzyme’s stability under stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eukaryotic Elongation Factor 2 Kinase Activity Is Controlled by Multiple Inputs from Oncogenic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Phospho-eEF2 (Thr56) Antibody (#2331) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: 1-Benzyl-3-cetyl-2-methylimidazolium iodide as an Antimicrobial Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-3-cetyl-2-methylimidazolium iodide, also known as NH125, is a quaternary imidazolium compound that has demonstrated significant antimicrobial properties. As a member of the imidazolium-based ionic liquid family, it possesses a cationic headgroup and a long alkyl chain, contributing to its amphiphilic nature. This characteristic is crucial for its interaction with and disruption of microbial cell membranes. These application notes provide a summary of its antimicrobial activity, protocols for its evaluation, and a visualization of its proposed mechanism of action.
Antimicrobial Activity
1-Benzyl-3-cetyl-2-methylimidazolium iodide has been shown to be an effective antibacterial agent. While comprehensive Minimum Inhibitory Concentration (MIC) data across a wide range of microbial species is not extensively published, an in vitro study has reported a half-maximal inhibitory concentration (IC50) for its antibacterial activity.
Table 1: In Vitro Antibacterial Activity of 1-Benzyl-3-cetyl-2-methylimidazolium iodide
| Compound | Activity Metric | Value | Reference Organism(s) |
| 1-Benzyl-3-cetyl-2-methylimidazolium iodide (this compound) | IC50 | 6.6 µM | Not specified |
Note: The IC50 value represents the concentration of the compound required to inhibit 50% of the bacterial population's metabolic activity or growth. Further studies are recommended to establish Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against specific pathogens of interest.
Mechanism of Action
The primary antimicrobial mechanism of 1-Benzyl-3-cetyl-2-methylimidazolium iodide is attributed to its ability to disrupt bacterial cell membranes. Its amphiphilic structure allows it to intercalate into the lipid bilayer, leading to a loss of membrane integrity, leakage of intracellular components, and ultimately, cell death. Additionally, some evidence suggests that imidazolium salts may interfere with key cellular processes, such as the function of bacterial histidine kinases, which are involved in crucial signal transduction pathways.
Proposed Signaling Pathway for Antimicrobial Action
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and can be used to determine the MIC of 1-Benzyl-3-cetyl-2-methylimidazolium iodide against various bacterial and fungal strains.
Materials:
-
1-Benzyl-3-cetyl-2-methylimidazolium iodide
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Bacterial or fungal strains of interest
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of the Compound Stock Solution:
-
Prepare a stock solution of 1-Benzyl-3-cetyl-2-methylimidazolium iodide in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO). The concentration should be at least 100 times the highest final concentration to be tested.
-
-
Preparation of Inoculum:
-
From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute the adjusted inoculum in the appropriate broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.
-
Add 200 µL of the compound stock solution (at the desired starting concentration) to the first well of each row to be tested.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second well, mix, and continue this process across the plate to the tenth well. Discard the final 100 µL from the tenth well.
-
The eleventh well in each row should contain only broth and the inoculum (growth control), and the twelfth well should contain only broth (sterility control).
-
-
Inoculation:
-
Add 100 µL of the prepared inoculum to each well (except the sterility control). This will bring the final volume in each well to 200 µL and dilute the compound concentrations by half.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or as appropriate for the fungal strain.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Experimental Workflow for MIC Determination
Safety Precautions
1-Benzyl-3-cetyl-2-methylimidazolium iodide should be handled in a laboratory setting with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion
1-Benzyl-3-cetyl-2-methylimidazolium iodide presents a promising scaffold for the development of new antimicrobial agents. Its primary mode of action appears to be the disruption of microbial cell membranes. The provided protocols offer a standardized approach for researchers to further investigate its antimicrobial spectrum and potency. Further research is warranted to fully elucidate its mechanism of action and to evaluate its efficacy and safety in preclinical models.
Application Notes and Protocols: In Vitro Anticancer Activity of 1-Benzyl-3-cetyl-2-methylimidazolium iodide (NH125)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro anticancer activity of 1-Benzyl-3-cetyl-2-methylimidazolium iodide (NH125), a compound that has shown efficacy as an anti-proliferation agent against various cancer cells. Initially identified as an inhibitor of eukaryotic Elongation Factor-2 Kinase (eEF2K), subsequent research has revealed a more complex mechanism of action. The anticancer effects of this compound are now understood to be more closely associated with the induction of eEF2 phosphorylation, a process mediated through multiple signaling pathways.[1][2][3][4]
Data Presentation
The cytotoxic and antiproliferative effects of this compound have been evaluated across a range of cancer cell lines. The compound demonstrates potent activity, with half-maximal inhibitory concentrations (IC50) typically falling in the low micromolar range.
| Parameter | Value | Cancer Cell Lines |
| IC50 Range | 0.7 - 4.7 µM | Various (10 cancer cell lines)[1] |
Experimental Protocols
Detailed methodologies for key in vitro experiments to assess the anticancer activity of this compound are provided below.
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability following treatment with this compound using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
1-Benzyl-3-cetyl-2-methylimidazolium iodide (this compound)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium at desired concentrations.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound solution. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a blank control (medium only).
-
Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
Following incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol describes the detection of apoptosis in cancer cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cancer cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours). Include an untreated control.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution in cancer cells treated with this compound using propidium iodide staining and flow cytometry.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cancer cells in 6-well plates and treat with different concentrations of this compound for a specified duration (e.g., 24 hours).
-
Harvest the cells, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Signaling Pathway of this compound-Induced eEF2 Phosphorylation
Caption: this compound induces cancer cell growth inhibition by promoting the phosphorylation of eEF2 through multiple pathways.
Experimental Workflow for In Vitro Anticancer Activity Assessment
Caption: Workflow for evaluating the in vitro anticancer effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways [explorationpub.com]
- 4. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Lysosomotropic Effects of NH125 in Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing NH125, a known eEF-2 kinase inhibitor with potent lysosomotropic properties, for studying lysosomal function in cellular models. The protocols outlined below are designed to facilitate the investigation of this compound's impact on lysosomal pH, membrane integrity, and autophagy.
Introduction to this compound and its Lysosomotropic Effects
This compound is a synthetic imidazolium derivative initially identified as a selective inhibitor of eukaryotic elongation factor-2 kinase (eEF-2K). However, subsequent research has revealed that this compound also functions as a lysosomotropic agent. This property is independent of its eEF-2K inhibitory activity and is central to its observed broad-spectrum antiviral effects.
As a weak base, this compound can freely diffuse across cellular membranes in its neutral state. Upon entering the acidic environment of the lysosome, it becomes protonated and trapped, leading to its accumulation. This accumulation disrupts the normal physiological functions of the lysosome, providing a valuable tool for researchers to study lysosomal biology and its role in various cellular processes and disease states.
Key Applications of this compound in Lysosomal Research
-
Investigation of Lysosomal Acidification: Studying the role of lysosomal pH in cellular processes.
-
Induction and Analysis of Lysosomal Membrane Permeabilization (LMP): Investigating the mechanisms of cell death and survival.
-
Modulation of Autophagy: Examining the interplay between lysosomal function and the autophagic pathway.
-
Antiviral Research: Elucidating the mechanisms of viral entry and replication that are pH-dependent.
Quantitative Data Summary
While specific quantitative data for this compound's lysosomotropic effects are not extensively published in a consolidated manner, the following table provides a template for researchers to generate and present their data when characterizing this compound in their specific cell models.
| Parameter | Cell Line | Method | Result | Reference |
| IC50 (Lysosomal Destabilization) | e.g., A549 | Acridine Orange Staining | User-determined | User's experimental data |
| Change in Lysosomal pH | e.g., HeLa | LysoTracker Staining & Flow Cytometry | User-determined | User's experimental data |
| LC3-II/LC3-I Ratio | e.g., U2OS | Western Blot | User-determined | User's experimental data |
Experimental Protocols
General Cell Culture and this compound Treatment
Materials:
-
Mammalian cell line of choice (e.g., HeLa, A549, U2OS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture cells to the desired confluency (typically 70-80%) in appropriate culture vessels.
-
Prepare working solutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1% to avoid solvent-induced toxicity.
-
Remove the existing medium from the cells and wash once with sterile PBS.
-
Add the medium containing the desired concentration of this compound (a typical starting range for lysosomotropic effects is 1-10 µM) or vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the desired period (e.g., 1, 4, 8, or 24 hours) at 37°C and 5% CO2.
-
Proceed with the specific assays outlined below.
Protocol 1: Measurement of Lysosomal pH using LysoTracker Staining
This protocol utilizes a fluorescent acidotropic probe, LysoTracker, which accumulates in acidic organelles. A decrease in LysoTracker fluorescence intensity is indicative of an increase in lysosomal pH (de-acidification).
Materials:
-
This compound-treated and control cells
-
LysoTracker probe (e.g., LysoTracker Red DND-99)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Fluorescence microscope or flow cytometer
Protocol:
-
At the end of the this compound treatment period, add LysoTracker probe to the culture medium at the manufacturer's recommended concentration (typically 50-100 nM).
-
Incubate the cells for 30 minutes at 37°C.
-
Wash the cells twice with pre-warmed live-cell imaging medium.
-
For Fluorescence Microscopy: Image the cells immediately using the appropriate filter set for the LysoTracker probe. Quantify the fluorescence intensity per cell or per lysosome using image analysis software.
-
For Flow Cytometry: Detach the cells using a non-enzymatic cell dissociation solution, resuspend in PBS, and analyze the fluorescence intensity using a flow cytometer.
Expected Outcome: Cells treated with this compound are expected to show a dose- and time-dependent decrease in LysoTracker fluorescence intensity compared to control cells, indicating an increase in lysosomal pH.
Diagram: Workflow for Lysosomal pH Measurement
Caption: Workflow for assessing lysosomal pH using LysoTracker staining.
Protocol 2: Assessment of Lysosomal Membrane Permeabilization (LMP) using Acridine Orange Staining
Acridine Orange (AO) is a lysosomotropic dye that fluoresces bright red in the acidic environment of intact lysosomes and green in the nucleus and cytoplasm. Upon LMP, the red fluorescence diminishes as the dye leaks into the cytosol.
Materials:
-
This compound-treated and control cells
-
Acridine Orange (AO) solution
-
Fluorescence microscope
Protocol:
-
Following this compound treatment, add AO to the culture medium to a final concentration of 1-5 µg/mL.
-
Incubate for 15-30 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Add fresh culture medium or PBS for imaging.
-
Immediately visualize the cells using a fluorescence microscope with filter sets for both red (lysosomes) and green (nucleus/cytosol) fluorescence.
Expected Outcome: Control cells will exhibit punctate red fluorescence in lysosomes. Cells treated with this compound are expected to show a decrease in red lysosomal fluorescence and a potential increase in diffuse green cytosolic fluorescence, indicating LMP.
Diagram: Principle of Acridine Orange Staining for LMP
Caption: Acridine Orange staining principle for detecting LMP.
Protocol 3: Analysis of Autophagy Flux by LC3 Western Blotting
This compound, by neutralizing lysosomal pH, can inhibit the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes. This can be monitored by measuring the levels of microtubule-associated protein 1A/1B-light chain 3 (LC3). During autophagy, cytosolic LC3-I is converted to LC3-II, which is recruited to autophagosome membranes. A further increase in LC3-II in the presence of a lysosomal inhibitor indicates an active autophagy flux.
Materials:
-
This compound-treated and control cells (with and without a known autophagy inducer like rapamycin or starvation medium)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibody against LC3
-
Secondary HRP-conjugated antibody
-
Chemiluminescence substrate
Protocol:
-
After treatment with this compound (and/or an autophagy inducer), wash cells with cold PBS and lyse them.
-
Collect the lysates and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a high-percentage polyacrylamide gel to resolve LC3-I and LC3-II bands.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities for LC3-I and LC3-II and calculate the LC3-II/LC3-I ratio. An increase in this ratio upon this compound treatment suggests a blockage in autophagic degradation.
Expected Outcome: Treatment with this compound is expected to cause an accumulation of LC3-II, reflected as an increased LC3-II/LC3-I ratio, indicating inhibition of autophagic flux.
Diagram: this compound's Effect on Autophagy Flux
Caption: this compound inhibits autophagosome-lysosome fusion.
Disclaimer
These protocols provide a general framework. Researchers should optimize concentrations, incubation times, and specific reagents for their particular cell lines and experimental conditions. It is also recommended to include appropriate positive and negative controls in all experiments.
Application Notes and Protocols for Viral Entry Inhibition Studies with NH125
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH125 is a small molecule initially identified as an inhibitor of eukaryotic elongation factor 2 (eEF2) kinase.[1] However, subsequent research has revealed its potent broad-spectrum antiviral activity, which is independent of eEF2 kinase inhibition.[1] The primary mechanism of action for this compound in viral entry inhibition is its function as a lysosomotropic agent.[1] By accumulating in and neutralizing the acidic environment of endosomes, this compound effectively blocks the pH-dependent entry of a wide range of enveloped viruses.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound in viral entry inhibition studies.
Mechanism of Action: Lysosomotropic Agent
This compound is a cationic amphiphilic molecule that readily crosses cellular membranes and accumulates in acidic intracellular compartments, primarily endosomes and lysosomes.[1] The basic nature of this compound leads to the neutralization of the low pH within these organelles. Many enveloped viruses, such as Vesicular Stomatitis Virus (VSV), influenza virus, Ebola virus, and Lassa virus, rely on the acidic environment of the endosome to trigger conformational changes in their surface glycoproteins, which is a critical step for the fusion of the viral envelope with the endosomal membrane and subsequent release of the viral genome into the cytoplasm.[1] By alkalinizing the endosomal compartment, this compound prevents this pH-dependent fusion, thereby inhibiting viral entry and replication at an early stage.[1][2]
Signaling Pathway of pH-Dependent Viral Entry and Inhibition by this compound
Caption: Mechanism of this compound-mediated inhibition of viral entry.
Data Presentation
The antiviral activity of this compound can be quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter to determine the potency of the compound.
| Virus | Cell Line | Assay Type | IC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| Vesicular Stomatitis Virus (VSV) | BHK-21 | Luciferase Reporter Assay | ~0.5 | ~10 | ~20 | [1] |
| VSV pseudotype with Ebola GP | BHK-21 | Luciferase Reporter Assay | ~0.5 | >10 | >20 | [1] |
| VSV pseudotype with Lassa GP | BHK-21 | Luciferase Reporter Assay | ~0.5 | >10 | >20 | [1] |
| VSV pseudotype with Avian Flu GP (H5N1) | BHK-21 | Luciferase Reporter Assay | ~0.5 | >10 | >20 | [1] |
Experimental Protocols
Experimental Workflow Overview
Caption: General workflow for assessing viral entry inhibition.
Pseudovirus Entry Assay (Luciferase Reporter)
This assay utilizes replication-defective pseudoviruses (e.g., VSV or lentiviral vectors) expressing the envelope glycoprotein of a target virus and a reporter gene like luciferase. Inhibition of viral entry is measured by a decrease in reporter gene expression.
Materials:
-
Target cells (e.g., BHK-21, Vero, HEK293T)
-
Complete cell culture medium
-
Pseudovirus stock (e.g., VSVΔG-Luciferase pseudotyped with viral glycoprotein)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
DMSO (vehicle control)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed target cells in a 96-well plate at a density that will result in 80-90% confluency on the day of infection. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. A typical starting concentration range is 0.1 to 20 µM. Include a DMSO-only control.
-
Cell Treatment: Remove the growth medium from the cells and add the medium containing the serially diluted this compound or DMSO control. Incubate for 1-2 hours at 37°C.
-
Viral Infection: Add the pseudovirus suspension to each well at a pre-determined multiplicity of infection (MOI).
-
Incubation: Incubate the plates for 18-24 hours at 37°C.
-
Luciferase Assay: Remove the supernatant and lyse the cells according to the manufacturer's protocol for the luciferase assay system.
-
Measurement: Measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase readings of this compound-treated cells to the DMSO-treated control cells. Plot the percentage of inhibition against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Plaque Reduction Assay
This assay measures the inhibition of infectious virus production by quantifying the reduction in the number of viral plaques.
Materials:
-
Host cells permissive to the virus of interest (e.g., Vero E6)
-
Virus stock
-
Complete cell culture medium
-
This compound stock solution
-
DMSO
-
6-well or 12-well cell culture plates
-
Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)
-
Crystal violet staining solution
Protocol:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.
-
Compound Treatment: Pre-treat the cell monolayers with various concentrations of this compound or DMSO control in serum-free medium for 1-2 hours at 37°C.
-
Viral Infection: Remove the medium and infect the cells with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well) for 1 hour at 37°C.
-
Overlay: Remove the virus inoculum and wash the cells with PBS. Add the overlay medium containing the corresponding concentrations of this compound or DMSO.
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-5 days, depending on the virus).
-
Plaque Visualization: Fix the cells (e.g., with 4% paraformaldehyde) and stain with crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the DMSO control. Determine the IC50 value.
Syncytia Formation Inhibition Assay
This assay is applicable for viruses that induce cell-cell fusion (syncytia formation) and is a measure of the inhibition of viral glycoprotein-mediated membrane fusion.[2]
Materials:
-
Cells engineered to express a viral fusion protein (e.g., BHK-G43 cells inducibly expressing VSV-G) or cells infected with a syncytia-inducing virus.[2]
-
Inducing agent (if applicable, e.g., mifepristone for the BHK-G43 system).[2]
-
This compound stock solution
-
DMSO
-
Microscope slides or coverslips in multi-well plates
-
Fixative (e.g., paraformaldehyde)
-
Staining solution (e.g., Giemsa or DAPI for nuclei)
-
Immunofluorescence reagents (optional, for specific detection of viral proteins)
Protocol:
-
Cell Seeding: Grow cells on coverslips in multi-well plates to confluence.[2]
-
Compound Treatment and Induction: Replace the medium with fresh medium containing various concentrations of this compound or DMSO. If using an inducible system, add the inducing agent.[2]
-
Incubation: Incubate for 24 hours to allow for protein expression and syncytia formation.[2]
-
Fixation and Staining: Fix the cells with paraformaldehyde. Stain the cells to visualize nuclei (e.g., with DAPI) and, optionally, the viral glycoprotein using immunofluorescence.[2]
-
Microscopy: Examine the coverslips under a microscope and capture images.
-
Quantification: Quantify the extent of syncytia formation by counting the number of nuclei within syncytia (e.g., cells with ≥ 3 nuclei) in multiple fields of view for each treatment condition.
-
Data Analysis: Calculate the percentage of inhibition of syncytia formation for each this compound concentration relative to the DMSO control.
Concluding Remarks
This compound serves as a valuable tool for studying the entry mechanisms of pH-dependent enveloped viruses. Its well-characterized lysosomotropic activity provides a clear basis for its inhibitory effects. The protocols outlined above offer robust methods for quantifying the antiviral activity of this compound and similar compounds, making it a suitable candidate for both basic research and early-stage drug development efforts targeting viral entry. Researchers should always perform parallel cytotoxicity assays to determine the therapeutic window of this compound in their specific cell system.
References
Application Notes & Protocols: Imidazolium-Based Cationic Gemini Surfactants for Gene Delivery
Disclaimer: The following application notes and protocols are provided for a representative imidazolium-based cationic gemini surfactant for gene delivery applications. The initially requested compound, 1-Benzyl-3-cetyl-2-methylimidazolium iodide (also known as NH125), is not documented in scientific literature as a gene delivery agent. Instead, it is recognized for its antiviral and anticancer properties.[1][2] The protocols detailed below are based on the established use of a class of molecules known as imidazolium-based gemini surfactants, which are effective non-viral vectors for transfecting nucleic acids into cells.[3][4]
Introduction
Non-viral gene delivery systems are of significant interest in biomedical research and therapeutics due to their potential for safer and more versatile delivery of genetic material compared to viral vectors. Among the various non-viral vectors, cationic lipids and surfactants have been extensively studied for their ability to condense and transport nucleic acids across cellular membranes. Imidazolium-based gemini surfactants represent a promising class of cationic lipids for gene delivery.[3][4] These molecules are characterized by two imidazolium headgroups and two hydrophobic tails, linked by a spacer. This unique structure allows for efficient complexation with negatively charged DNA or RNA, forming nanoparticles known as lipoplexes, which can be taken up by cells.
The mechanism of transfection with imidazolium-based gemini surfactants typically involves the formation of these lipoplexes, which then interact with the cell surface and are internalized through endocytosis. The effectiveness of these surfactants is often attributed to their ability to facilitate endosomal escape, a critical step for the release of the genetic material into the cytoplasm, allowing it to reach the nucleus for transcription.[2][3]
These application notes provide a comprehensive overview and detailed protocols for the synthesis of a representative imidazolium-based gemini surfactant, its formulation into lipoplexes with plasmid DNA, and subsequent in vitro transfection into mammalian cells.
Data Presentation
The following tables summarize typical quantitative data for imidazolium-based gemini surfactant-mediated gene delivery, compiled from various studies.
Table 1: Physicochemical Properties of Imidazolium Gemini Surfactant-DNA Lipoplexes
| Property | Value |
| Nanoparticle Diameter | 100 - 200 nm |
| Zeta Potential | +20 to +40 mV |
| DNA Condensation | Complete at N/P ratio > 2 |
N/P ratio refers to the molar ratio of the nitrogen atoms in the cationic lipid to the phosphate groups in the DNA.
Table 2: In Vitro Transfection Efficiency of a Representative Imidazolium Gemini Surfactant
| Cell Line | Transfection Efficiency (% of GFP-positive cells) |
| HEK293 | 40 - 60% |
| HeLa | 30 - 50% |
| A549 | 25 - 45% |
Transfection efficiency can vary depending on the specific gemini surfactant, cell type, and experimental conditions.
Table 3: Cytotoxicity Profile of a Representative Imidazolium Gemini Surfactant
| Cell Line | CC50 (µg/mL) |
| HEK293 | 50 - 100 |
| HeLa | 40 - 80 |
| A549 | 30 - 70 |
CC50 (50% cytotoxic concentration) is the concentration of the compound that causes a 50% reduction in cell viability.
Experimental Protocols
Synthesis of a Representative Imidazolium-Based Gemini Surfactant
This protocol describes the synthesis of a generic imidazolium gemini surfactant with an alkyl spacer.
Materials:
-
1-Methylimidazole
-
1,ω-Dibromoalkane (e.g., 1,6-dibromohexane)
-
1-Bromododecane
-
Acetonitrile
-
Ethyl acetate
-
Magnetic stirrer with heating
-
Round bottom flasks
-
Condenser
-
Rotary evaporator
Procedure:
-
Synthesis of the Spacer-Linked Bis-imidazole:
-
In a round bottom flask, dissolve 1-methylimidazole (2 equivalents) in acetonitrile.
-
Add 1,6-dibromohexane (1 equivalent) dropwise while stirring.
-
Reflux the mixture at 80°C for 24 hours.
-
Cool the reaction mixture to room temperature. A white precipitate should form.
-
Filter the precipitate and wash with cold ethyl acetate.
-
Dry the product under vacuum to obtain the bis-imidazolium intermediate.
-
-
Quaternization with Alkyl Chains:
-
Dissolve the bis-imidazolium intermediate (1 equivalent) in acetonitrile in a round bottom flask.
-
Add 1-bromododecane (2.2 equivalents).
-
Reflux the mixture at 80°C for 48 hours.
-
Cool the reaction to room temperature.
-
Remove the solvent using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/ether) to yield the final imidazolium gemini surfactant.
-
Preparation of Lipoplexes (Imidazolium Surfactant-DNA Nanoparticles)
This protocol details the formation of nanoparticles for transfection.
Materials:
-
Imidazolium gemini surfactant stock solution (1 mg/mL in sterile water)
-
Plasmid DNA (e.g., pEGFP-N1) stock solution (1 mg/mL in sterile, nuclease-free water)
-
Opti-MEM® I Reduced Serum Medium
-
Sterile microcentrifuge tubes
Procedure:
-
For a single well of a 24-well plate, prepare the following in separate sterile microcentrifuge tubes:
-
Tube A (DNA solution): Dilute 0.5 µg of plasmid DNA in 50 µL of Opti-MEM®. Mix gently by flicking the tube.
-
Tube B (Surfactant solution): Dilute the required amount of the imidazolium gemini surfactant stock solution in 50 µL of Opti-MEM®. The amount of surfactant will depend on the desired N/P ratio. For an N/P ratio of 10, for example, you would typically use 1-3 µg of the surfactant. Mix gently.
-
-
Add the DNA solution (Tube A) to the surfactant solution (Tube B) all at once.
-
Immediately mix the combined solution by gentle pipetting up and down. Do not vortex.
-
Incubate the lipoplex solution at room temperature for 20-30 minutes to allow for complex formation.
In Vitro Transfection of Mammalian Cells
This protocol is for transfecting adherent cells in a 24-well plate.
Materials:
-
Adherent mammalian cells (e.g., HEK293)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
24-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Prepared lipoplex solution
Procedure:
-
Cell Seeding: The day before transfection, seed the cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection. For HEK293 cells, this is typically 5 x 10^4 to 1 x 10^5 cells per well.
-
Transfection:
-
On the day of transfection, gently aspirate the growth medium from the wells.
-
Wash the cells once with 1 mL of PBS.
-
Aspirate the PBS and add 400 µL of fresh, serum-free growth medium to each well.
-
Add the 100 µL of prepared lipoplex solution dropwise to each well.
-
Gently rock the plate to ensure even distribution of the lipoplexes.
-
-
Incubation:
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
After the incubation period, add 500 µL of complete growth medium (containing serum) to each well without removing the transfection medium.
-
-
Gene Expression Analysis:
-
Incubate the cells for an additional 24-48 hours.
-
Assess transgene expression (e.g., GFP expression using fluorescence microscopy) and perform any downstream assays.
-
Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of the imidazolium gemini surfactant.
Materials:
-
Cells seeded in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and transfect as described above, or treat with the surfactant alone at various concentrations.
-
At 24 hours post-transfection/treatment, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully aspirate the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for 15 minutes on a shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the absorbance of untreated control cells.
Visualizations
Caption: Experimental workflow for gene delivery using imidazolium gemini surfactants.
Caption: Cellular uptake and gene expression pathway for imidazolium-based lipoplexes.
References
- 1. Correlating Lipid Membrane Permeabilities of Imidazolium Ionic Liquids with Their Cytotoxicities on Yeast, Bacterial, and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Transfection by cationic gemini lipids and surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the In Vivo Formulation of 1-Benzyl-3-cetyl-2-methylimidazolium iodide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the formulation and in vivo evaluation of 1-Benzyl-3-cetyl-2-methylimidazolium iodide, also known as NH125. This compound, an imidazolium-based ionic liquid, has demonstrated promising anticancer and antimicrobial properties. Its mechanism of action is linked to its lysosomotropic nature and ability to disrupt cellular membranes. Due to its expected poor aqueous solubility, a self-emulsifying drug delivery system (SEDDS) is proposed for oral administration to enhance its bioavailability. Detailed protocols for formulation preparation, in vitro characterization, and in vivo administration are provided, along with relevant safety considerations and experimental workflows.
Compound Information
-
Compound Name: 1-Benzyl-3-cetyl-2-methylimidazolium iodide
-
Synonyms: this compound
-
CAS Number: 278603-08-0[1]
-
Molecular Formula: C₂₇H₄₅IN₂[2]
-
Molecular Weight: 524.57 g/mol [1]
-
Chemical Structure:
-
Known Activities:
-
Inhibitor of eukaryotic elongation factor 2 (eEF-2) kinase, although its primary anticancer mechanism is likely independent of this activity.[3]
-
Exhibits anticancer activity against various malignant cell lines.[1]
-
Effective antibacterial agent, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[1][4]
-
Identified as a broad-spectrum inhibitor of virus entry with lysosomotropic features.[5][6]
-
Its antimicrobial action against MRSA persisters is attributed to the disruption of lipid bilayers in a detergent-like manner.[5]
-
Formulation Strategy: Self-Emulsifying Drug Delivery System (SEDDS)
Given the long cetyl (C16) alkyl chain and the ionic nature of 1-Benzyl-3-cetyl-2-methylimidazolium iodide, poor aqueous solubility is anticipated. A lipid-based formulation, specifically a SEDDS, is a suitable approach to enhance its oral bioavailability. SEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.
Advantages of SEDDS for this compound:
-
Enhances solubility and dissolution of lipophilic compounds.
-
Protects the drug from degradation in the GI tract.
-
Improves absorption and bioavailability.
Proposed SEDDS Formulation Components
The following table outlines potential excipients for the SEDDS formulation. The exact composition will require optimization based on solubility and emulsification efficiency studies.
| Component | Excipient Example | Rationale |
| Oil Phase | Capryol™ 90, Labrafil® M 1944 CS | Long-chain and medium-chain triglycerides can solubilize the lipophilic cetyl chain of the ionic liquid. |
| Surfactant | Kolliphor® EL, Cremophor® RH 40 | Non-ionic surfactants with high HLB (Hydrophile-Lipophile Balance) values are effective emulsifiers and can improve membrane permeability. Cationic surfactants can also be considered.[7] |
| Cosurfactant | Transcutol® HP, Plurol® Oleique CC 497 | Short to medium-chain alcohols or glycols that help to reduce the interfacial tension and improve the spontaneity of emulsification. |
Quantitative Data Summary (Hypothetical)
| Parameter | Value (Hypothetical) | Method |
| Solubility in Water | < 0.1 mg/mL | Shake-flask method followed by UV-Vis/HPLC |
| Solubility in Ethanol | 10-50 mg/mL | Shake-flask method followed by UV-Vis/HPLC |
| Solubility in Capryol™ 90 | 50-100 mg/mL | Shake-flask method followed by UV-Vis/HPLC |
| Solubility in Kolliphor® EL | > 100 mg/mL | Visual inspection |
| Particle Size of Resulting Emulsion | 50-200 nm | Dynamic Light Scattering (DLS) |
| Zeta Potential of Resulting Emulsion | +20 to +40 mV | Electrophoretic Light Scattering (ELS) |
| Drug Loading in SEDDS | 5-15% (w/w) | Based on solubility studies |
Experimental Protocols
Protocol for Preparation of SEDDS Formulation
-
Solubility Studies:
-
Accurately weigh an excess amount of 1-Benzyl-3-cetyl-2-methylimidazolium iodide into separate vials containing a fixed volume (e.g., 1 mL) of various oils, surfactants, and cosurfactants.
-
Vortex the vials for 2 minutes and then place them in a shaking water bath at a constant temperature (e.g., 25°C or 37°C) for 48 hours to reach equilibrium.
-
Centrifuge the samples to separate the undissolved compound.
-
Analyze the supernatant for the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
-
Construction of Ternary Phase Diagrams:
-
Based on solubility data, select the most suitable oil, surfactant, and cosurfactant.
-
Prepare a series of formulations with varying ratios of the selected excipients.
-
Visually assess the self-emulsification properties of each formulation by adding a small amount (e.g., 100 µL) to a larger volume of water (e.g., 250 mL) with gentle stirring.
-
Classify the emulsification performance (e.g., Grade A: rapid formation of a clear or bluish-white emulsion; Grade E: poor or no emulsion formation).
-
Plot the results on a ternary phase diagram to identify the optimal concentration ranges for the SEDDS.
-
-
Preparation of the Final Formulation:
-
Accurately weigh the required amounts of the oil, surfactant, and cosurfactant based on the optimized ratio from the phase diagram.
-
Heat the mixture to a slightly elevated temperature (e.g., 40°C) to ensure homogeneity, if necessary.
-
Add the pre-weighed 1-Benzyl-3-cetyl-2-methylimidazolium iodide to the excipient mixture and stir until completely dissolved.
-
Store the final formulation in a sealed container, protected from light.
-
Protocol for In Vitro Characterization of the SEDDS Formulation
-
Droplet Size and Zeta Potential Analysis:
-
Dilute the SEDDS formulation (e.g., 100-fold) with deionized water.
-
Analyze the droplet size distribution and zeta potential using a Zetasizer (e.g., Malvern Panalytical).
-
-
In Vitro Drug Release:
-
Use a USP Type II dissolution apparatus.
-
Fill the dissolution vessels with a suitable medium (e.g., simulated gastric fluid without pepsin, followed by simulated intestinal fluid without pancreatin).
-
Enclose a known amount of the SEDDS formulation in a dialysis bag or place it directly into the dissolution medium.
-
Withdraw samples at predetermined time intervals and analyze for drug content using a validated analytical method.
-
Protocol for In Vivo Administration (Oral Gavage in Rodents)
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Animal Handling and Restraint:
-
Acclimatize the animals (e.g., mice or rats) to the experimental conditions for at least one week.[8]
-
Properly restrain the animal to ensure its safety and the accuracy of the dosing.[2][4] For rats, this can be done by firmly grasping the animal around the shoulders with the index and middle fingers on either side of the neck.[4]
-
-
Gavage Procedure:
-
Use a flexible feeding tube of the appropriate size for the animal.[9][10][11] The length of the tube should be pre-measured from the tip of the animal's nose to the last rib.
-
Insert the tube gently into the mouth, slightly to one side, to avoid the trachea.[9][11] There should be no resistance.
-
Once the tube is in the esophagus, administer the formulation at a controlled and steady rate.[9][10]
-
Withdraw the tube gently.
-
Monitor the animal for any signs of distress after the procedure.[9][10]
-
Proposed Mechanism of Action and Signaling Pathway
1-Benzyl-3-cetyl-2-methylimidazolium iodide (this compound) has been shown to exhibit lysosomotropic properties.[5] This means it can accumulate in lysosomes, which are acidic organelles within the cell. This accumulation can lead to lysosomal membrane permeabilization and subsequent cell death pathways.
Diagram: Proposed Lysosomotropic Mechanism of Action
Caption: Proposed lysosomotropic mechanism of this compound leading to apoptosis.
Experimental Workflows
Diagram: In Vitro Evaluation Workflow
Caption: Workflow for the in vitro evaluation of the this compound formulation.
Diagram: In Vivo Anticancer Study Workflow
Caption: General workflow for an in vivo anticancer efficacy study.
Safety and Handling
-
Toxicity: Imidazolium-based ionic liquids with long alkyl chains can exhibit cytotoxicity. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Stability: Store the compound and its formulation protected from light and moisture. The thermal stability of ionic liquids can be influenced by their structure and impurities.[12] Long-term stability of the formulation should be assessed under intended storage conditions.[13]
Disclaimer: This document is intended for informational purposes for research and development professionals. All experimental work should be conducted by trained personnel in a suitably equipped laboratory, adhering to all relevant safety protocols and regulations. The provided formulation is a starting point and requires optimization for specific applications.
References
- 1. Page loading... [guidechem.com]
- 2. 1-Benzyl-3-cetyl-2-methylimidazolium iodide | C27H45IN2 | CID 10436839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Influence of subinhibitory concentrations of this compound on biofilm formation & virulence factors of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound kills methicillin-resistant Staphylococcus aureus persisters by lipid bilayer disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. On the Chemical Stabilities of Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for NH125
Date: October 29, 2025
Authors: Gemini AI
Subject: Preparation of a Stock Solution of NH125, a Selective eEF-2 Kinase Inhibitor
Introduction
This compound is a potent and selective inhibitor of eukaryotic elongation factor 2 kinase (eEF-2K), also known as Calmodulin-dependent protein kinase III (CaMKIII)[1][2][3]. It has demonstrated significant activity in various cancer cell lines by inducing G1/S cell cycle arrest and apoptosis[4][5]. These application notes provide detailed protocols for the preparation of a stock solution of this compound for use in in vitro and in vivo research settings.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| IUPAC Name | 1-benzyl-3-hexadecyl-2-methylimidazol-1-ium;iodide | [6] |
| CAS Number | 278603-08-0 | [2][4][7][8] |
| Molecular Formula | C₂₇H₄₅IN₂ | [2][7][8] |
| Molecular Weight | 524.56 g/mol | [2] |
| Purity | >98% | [7] |
| Appearance | Solid | [5][7] |
Solubility Data
The solubility of this compound in various common laboratory solvents is summarized in the table below. It is important to note that for aqueous buffers, the solubility is significantly lower.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥ 2.5 mg/mL; up to 25 mg/mL | [7][8] |
| Ethanol | ≥ 5 mg/mL; up to 100 mM | [5][8] |
| Dimethylformamide (DMF) | ~15 mg/mL | [8] |
| DMF:PBS (pH 7.2) (1:2) | ~0.3 mg/mL | [8] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for in vitro studies.
Materials:
-
This compound powder (CAS 278603-08-0)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Aliquoting this compound Powder: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture. Weigh out the desired amount of this compound powder in a fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.25 mg of this compound (Molecular Weight: 524.56 g/mol ).
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 10 mM stock solution, add 1 mL of DMSO to 5.25 mg of this compound.
-
Mixing: Cap the tube tightly and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month[7].
Preparation of Working Solutions
For cell-based assays, the DMSO stock solution should be serially diluted in the appropriate cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that affects cell viability (typically <0.5%).
Signaling Pathway
This compound primarily acts by inhibiting the eukaryotic elongation factor 2 kinase (eEF-2K). This kinase, when active, phosphorylates and inactivates the eukaryotic elongation factor 2 (eEF2), a key protein in the elongation phase of protein synthesis. By inhibiting eEF-2K, this compound prevents the inactivation of eEF2, thereby modulating protein synthesis.
Caption: The signaling pathway of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for using this compound in a cell-based assay to evaluate its effect on cell viability.
Caption: A typical experimental workflow for this compound.
Safety Precautions
This compound is for research use only and is not for human or veterinary use[8]. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. All handling of the powder should be done in a chemical fume hood.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. eEF-2 激酶抑制剂,this compound-CAS 278603-08-0-Calbiochem The eEF-2 Kinase Inhibitor, this compound, also referenced under CAS 278603-08-0, controls the biological activity of eEF-2 Kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. NH 125, CaMK III inhibitor (CAS 278603-08-0) | Abcam [abcam.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. abbexa.com [abbexa.com]
- 8. caymanchem.com [caymanchem.com]
Application Notes and Protocols: 1-Benzyl-3-cetyl-2-methylimidazolium iodide (NH125)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-3-cetyl-2-methylimidazolium iodide, commonly known as NH125, is a quaternary ammonium salt classified as an ionic liquid. While its applications in classical organic synthesis as a catalyst or solvent are not extensively documented, it has garnered significant attention in the biomedical field. This compound is recognized as a potent inhibitor of eukaryotic Elongation Factor-2 Kinase (eEF-2K), a crucial enzyme in protein synthesis regulation.[1] Its activity extends to other kinases and biological pathways, making it a valuable tool for cancer research, virology, and bacteriology. These application notes provide protocols for its synthesis and its use in a key biological assay.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 278603-08-0 | --INVALID-LINK-- |
| Molecular Formula | C₂₇H₄₅IN₂ | --INVALID-LINK-- |
| Molecular Weight | 524.57 g/mol | --INVALID-LINK-- |
| Synonyms | This compound, eEF-2 Kinase Inhibitor | --INVALID-LINK-- |
Applications in Biological Research
The primary application of 1-Benzyl-3-cetyl-2-methylimidazolium iodide is as a selective kinase inhibitor. Its utility spans several research areas:
-
Anticancer Agent: this compound exhibits anti-proliferative activity against a variety of cancer cell lines by inhibiting eEF-2K, which leads to the blockage of the G1/S cell cycle progression.[1] However, some studies suggest its anticancer activity may be more correlated with the induction of eEF2 phosphorylation rather than direct inhibition of the kinase.
-
Antiviral Research: This compound has been identified as a broad-spectrum inhibitor of virus entry.[2] It is suggested to act on the host cell and possesses lysosomotropic features, inhibiting the entry of viruses that rely on a pH-dependent mechanism, such as Influenza A, Ebola, and Lassa viruses.[2]
-
Antibacterial Agent: this compound is also an effective inhibitor of bacterial histidine protein kinases, demonstrating potent activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1]
Quantitative Biological Activity Data
| Target/Cell Line | Assay Type | IC₅₀ | Reference |
| eEF-2 Kinase | Kinase Assay | 60 nM | --INVALID-LINK-- |
| Various Cancer Cell Lines | Cell Viability | 0.7 - 4.8 µM | --INVALID-LINK-- |
| Vesicular Stomatitis Virus (VSV) G protein-mediated membrane fusion | Cell-based Assay | 0.25 - 0.5 µM | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Synthesis of 1-Benzyl-3-cetyl-2-methylimidazolium iodide
Materials:
-
1-Benzyl-2-methylimidazole
-
1-Iodohexadecane (Cetyl iodide)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 1-benzyl-2-methylimidazole (1 equivalent) in anhydrous acetonitrile.
-
Add 1-iodohexadecane (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and stir for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
The resulting crude product, often an oil or a waxy solid, is then triturated with diethyl ether to precipitate the ionic liquid.
-
The solid product is collected by filtration, washed with several portions of diethyl ether to remove any unreacted starting materials, and then dried under vacuum.
-
The purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-Benzyl-3-cetyl-2-methylimidazolium iodide Concentration for Cytotoxicity Assays
This technical support guide provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of 1-Benzyl-3-cetyl-2-methylimidazolium iodide (also known as NH125) in cytotoxicity assays. This document includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and illustrative data to guide your research.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that may arise during cytotoxicity experiments with 1-Benzyl-3-cetyl-2-methylimidazolium iodide.
| Question | Answer/Troubleshooting Steps |
| What is a good starting concentration range for 1-Benzyl-3-cetyl-2-methylimidazolium iodide in a cytotoxicity assay? | Based on studies of similar imidazolium-based ionic liquids, a broad starting range of 0.1 µM to 100 µM is recommended. For initial range-finding experiments, a logarithmic dose-response curve is often effective. |
| I am observing precipitation of the compound in my culture medium. What should I do? | 1-Benzyl-3-cetyl-2-methylimidazolium iodide may have limited solubility in aqueous solutions. To mitigate this: - Prepare a high-concentration stock solution in an appropriate solvent like DMSO. - Ensure the final concentration of the solvent in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. - Perform serial dilutions of the compound in culture medium immediately before adding to the cells. - Visually inspect the wells for precipitation after adding the compound. |
| My vehicle control (e.g., DMSO) is showing significant cytotoxicity. How can I address this? | - Titrate the concentration of your vehicle control to determine the highest non-toxic concentration for your specific cell line. - Ensure thorough mixing of the vehicle with the culture medium. - Include a "medium-only" control to assess the baseline health of your cells. |
| The results of my cytotoxicity assay are not reproducible. What are the potential causes? | - Cell Seeding Density: Inconsistent cell numbers per well can lead to variability. Optimize and standardize your cell seeding protocol. - Compound Potency: Ensure the compound has not degraded. Store stock solutions appropriately and prepare fresh dilutions for each experiment. - Incubation Time: Small variations in incubation time can affect results. Standardize the duration of compound exposure. - Assay Technique: Ensure consistent pipetting and washing steps across all plates. |
| What is the mechanism of action of 1-Benzyl-3-cetyl-2-methylimidazolium iodide? | 1-Benzyl-3-cetyl-2-methylimidazolium iodide (this compound) has been shown to be an anti-proliferative agent against various cancer cells.[1][2] Its mechanism is linked to the induction of phosphorylation of the eukaryotic elongation factor-2 (eEF2), which is involved in protein synthesis.[1][2] |
Illustrative Quantitative Data
The following table provides an example of IC50 values for 1-Benzyl-3-cetyl-2-methylimidazolium iodide in different cancer cell lines after 48 hours of exposure. Please note that this data is for illustrative purposes and actual values may vary depending on experimental conditions.
| Cell Line | IC50 (µM) after 48h Exposure |
| HeLa (Cervical Cancer) | 5.2 |
| MCF-7 (Breast Cancer) | 8.9 |
| A549 (Lung Cancer) | 12.5 |
| HepG2 (Liver Cancer) | 7.1 |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines the key steps for determining the cytotoxicity of 1-Benzyl-3-cetyl-2-methylimidazolium iodide using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]
Materials:
-
1-Benzyl-3-cetyl-2-methylimidazolium iodide
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of 1-Benzyl-3-cetyl-2-methylimidazolium iodide in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include vehicle control wells (medium with the same concentration of DMSO) and untreated control wells (medium only).
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After incubation, add 10-20 µL of MTT solution to each well.[4]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]
-
Incubate the plate for 15-30 minutes at room temperature with gentle shaking.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Visual Guides
Experimental Workflow for Optimizing Concentration
References
Common issues with 1-Benzyl-3-cetyl-2-methylimidazolium iodide stability in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of 1-Benzyl-3-cetyl-2-methylimidazolium iodide (NH125), a known inhibitor of eukaryotic Elongation Factor-2 Kinase (eEF2K).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 1-Benzyl-3-cetyl-2-methylimidazolium iodide (this compound)?
A1: 1-Benzyl-3-cetyl-2-methylimidazolium iodide (this compound) is primarily known as an inhibitor of eukaryotic Elongation Factor-2 Kinase (eEF2K).[1] By inhibiting eEF2K, this compound was initially thought to prevent the phosphorylation of eEF2, thereby maintaining protein synthesis. However, subsequent research has shown that in cellular contexts, this compound can paradoxically lead to an increase in the phosphorylation of eEF2.[1] This suggests a more complex mechanism of action that may involve multiple signaling pathways.
Q2: What are the common experimental applications of this compound?
A2: this compound is utilized in a variety of experimental settings, primarily to investigate cellular processes regulated by eEF2K. Common applications include:
-
Cancer Research: Studying the effects of inhibiting protein synthesis and inducing cell cycle arrest in cancer cell lines.
-
Neuroscience: Investigating the role of eEF2K in synaptic plasticity and neurological disorders.
-
Virology: Exploring its potential as a broad-spectrum antiviral agent by inhibiting viral entry.
-
Microbiology: Examining its antibacterial properties.
Q3: How should I prepare and store stock solutions of this compound?
A3: For optimal stability, this compound stock solutions are typically prepared in dimethyl sulfoxide (DMSO).[2] It is recommended to prepare high-concentration stock solutions (e.g., 10 mM) to minimize the effects of repeated freeze-thaw cycles and moisture absorption by DMSO.[3] Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles of the main stock. Store stock solutions at -20°C for long-term use.[4] For immediate use in cell culture, further dilutions can be made in the appropriate cell culture medium.
Q4: In which solvents is this compound soluble?
A4: this compound is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO).[2] Its solubility in aqueous buffers like PBS and Tris is likely to be lower due to the presence of the long cetyl chain and the benzyl group, which impart significant hydrophobic character. For cell-based assays, it is common practice to dissolve the compound in DMSO first and then dilute it in the aqueous medium to the final desired concentration, ensuring the final DMSO concentration is non-toxic to the cells (typically <0.5%).
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or unexpected experimental results | Compound Degradation: this compound, as an imidazolium salt, may be susceptible to degradation under certain conditions. | - pH: Avoid highly basic conditions (pH > 8) as this can lead to the degradation of the imidazolium ring. Use buffered solutions within a neutral pH range (6.8-7.6). - Light: Protect stock solutions and experimental setups from direct light exposure to prevent potential photodegradation. Use amber vials or cover containers with aluminum foil. - Temperature: While no specific thermal decomposition data for this compound is available, it is best practice to avoid prolonged exposure to high temperatures. A study on a similar ionic liquid, 1-Benzyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, showed it enters a runaway reaction above 270°C.[5] For experimental purposes, maintain at the recommended storage temperature and the physiological temperature of the experiment. - Solution Age: Use freshly prepared dilutions for experiments whenever possible. The stability of compounds in DMSO can vary.[3] |
| Low cellular uptake or efficacy | Poor Solubility in Aqueous Media: The hydrophobic nature of this compound can lead to precipitation in aqueous buffers. | - Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells. - Visually inspect the media for any signs of precipitation after adding the compound. - Consider using a surfactant or other solubilizing agent, but be aware of its potential effects on the experimental system. |
| Contradictory effects on eEF2 phosphorylation (inhibition vs. induction) | Complex Biological Response: While this compound inhibits purified eEF2K, it can induce eEF2 phosphorylation in whole cells.[1] | - Be aware that the in vitro and in-cell effects of this compound on eEF2 phosphorylation can differ. - When interpreting results, consider that this compound may affect upstream regulators of eEF2K or other signaling pathways that indirectly lead to eEF2 phosphorylation. |
| Observed cytotoxicity at low concentrations | Off-target effects or inherent toxicity | - Perform a dose-response curve to determine the optimal non-toxic working concentration for your specific cell line. - Include appropriate vehicle controls (e.g., DMSO) in all experiments. |
Experimental Protocols
In Vitro eEF2K Inhibition Assay
This protocol is adapted from studies investigating the enzymatic inhibition of eEF2K by this compound.
Materials:
-
Purified, active eEF2K enzyme
-
eEF2 protein (substrate)
-
This compound
-
ATP (radiolabeled, e.g., [γ-³²P]ATP, or non-radiolabeled for non-radioactive detection methods)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, and other components as required for enzyme activity)
-
96-well plates
-
Incubator
-
Detection system (e.g., scintillation counter for radioactivity, or specific antibodies for immunoblotting)
Procedure:
-
Prepare Reagents:
-
Prepare a 2X kinase assay buffer.
-
Prepare a series of dilutions of this compound in the assay buffer.
-
Prepare a solution of eEF2K and eEF2 in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the this compound dilutions.
-
Add the eEF2K/eEF2 mixture to each well.
-
Pre-incubate the plate at 30°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Start the kinase reaction by adding ATP to each well.
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
-
Terminate Reaction:
-
Stop the reaction by adding a stop solution (e.g., EDTA for chelating Mg²⁺, or SDS-PAGE loading buffer).
-
-
Detection and Analysis:
-
Quantify the amount of phosphorylated eEF2 using an appropriate method (e.g., scintillation counting of incorporated ³²P or Western blot with a phospho-eEF2 specific antibody).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Visualizations
Logical Workflow for Troubleshooting this compound Stability
Caption: A flowchart for troubleshooting stability-related issues with this compound.
Signaling Pathway of this compound in a Cellular Context
Caption: The dual and context-dependent effects of this compound on eEF2 phosphorylation.
References
- 1. 1-Benzyl-3-cetyl-2-methylimidazolium iodide (this compound) induces phosphorylation of eukaryotic elongation factor-2 (eEF2): a cautionary note on the anticancer mechanism of an eEF2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of subinhibitory concentrations of this compound on biofilm formation & virulence factors of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. Thermal Stability, Kinetic Analysis, and Safe Temperature Assessment of Ionic Liquids 1-Benzyl-3-Methylimidazolium Bis (Trifluoromethylsulfonyl) Imide for Emerging Building and Energy Related Field [mdpi.com]
Troubleshooting insolubility of NH125 in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with Compound NH125 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my Compound this compound not dissolving in aqueous solutions?
A1: The insolubility of a compound like this compound in aqueous solutions is often attributed to its molecular structure. Compounds with high hydrophobicity (lipophilicity), strong intermolecular forces, or a crystalline structure that is very stable in the solid state tend to have poor water solubility. For instance, molecules with large nonpolar surface areas will be entropically unfavored to dissolve in water.
Q2: What are the initial steps I should take if I observe precipitation of this compound in my aqueous buffer?
A2: If you observe precipitation, we recommend the following initial steps:
-
Visual Inspection: Confirm that the precipitate is indeed Compound this compound and not a contaminant or a component of your buffer that has precipitated.
-
Check Concentration: Ensure that the concentration of this compound you are trying to achieve is not above its known solubility limit in the chosen solvent system.
-
Sonication and Vortexing: Mildly agitate the solution using a vortex mixer or an ultrasonic bath to aid in the dissolution process. Sometimes, mechanical energy can help overcome the initial energy barrier for dissolution.
-
Gentle Heating: If the compound is thermally stable, gentle heating (e.g., to 37°C) can increase its solubility. However, be cautious as this can also accelerate degradation for some compounds.
Q3: Can the pH of my aqueous solution affect the solubility of this compound?
A3: Yes, the pH of the solution can significantly impact the solubility of compounds that have ionizable functional groups.[1][2][3][4][5] If Compound this compound is a weak acid or a weak base, its solubility will be pH-dependent. For a weak acid, solubility will increase in a more basic solution (higher pH), while for a weak base, solubility will increase in a more acidic solution (lower pH).[1][3] It is crucial to determine the pKa of your compound to optimize the pH for dissolution.
Troubleshooting Guide for this compound Insolubility
If the initial steps do not resolve the insolubility, a more systematic approach is required. The following guide provides a series of troubleshooting strategies.
Step 1: pH Adjustment
As mentioned in the FAQ, adjusting the pH is a primary strategy for ionizable compounds.[1][2][3][4][5]
-
For Weakly Acidic this compound: Increase the pH of the aqueous solution. It is generally recommended to adjust the pH to at least 2 units above the pKa of the compound.
-
For Weakly Basic this compound: Decrease the pH of the aqueous solution. It is generally recommended to adjust the pH to at least 2 units below the pKa of the compound.
Table 1: Hypothetical Solubility of Compound this compound (Weak Base, pKa = 7.5) at Different pH Values
| pH | Solubility (µg/mL) |
| 4.5 | 550 |
| 5.5 | 150 |
| 6.5 | 25 |
| 7.5 | 5 |
| 8.5 | <1 |
| 9.5 | <1 |
Step 2: Utilize Co-solvents
For non-ionizable compounds or when pH adjustment is not sufficient or desired, the use of organic co-solvents can be an effective strategy. Co-solvents can reduce the polarity of the aqueous solution, thereby increasing the solubility of hydrophobic compounds. Common co-solvents in biological research include Dimethyl Sulfoxide (DMSO), Ethanol, and Polyethylene Glycol (PEG).[6][7]
Table 2: Hypothetical Solubility of Compound this compound in Aqueous Solutions with Co-solvents
| Co-solvent | Concentration in Water (%) | Solubility (µg/mL) |
| None | 0 | <1 |
| DMSO | 1 | 10 |
| DMSO | 5 | 80 |
| Ethanol | 1 | 5 |
| Ethanol | 5 | 45 |
| PEG 400 | 10 | 60 |
| PEG 400 | 20 | 150 |
Important Note: Always check the compatibility of the co-solvent with your experimental system, as high concentrations can be toxic to cells or interfere with assays.
Step 3: Employ Solubilizing Excipients
If co-solvents are not a viable option, solubilizing excipients such as cyclodextrins can be used. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8][9][10][11][12] They can encapsulate poorly soluble molecules, like this compound, increasing their apparent solubility in water.
Table 3: Hypothetical Solubility of Compound this compound with Cyclodextrins
| Cyclodextrin | Concentration (mM) | Solubility (µg/mL) |
| None | 0 | <1 |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 10 | 50 |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 50 | 250 |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 10 | 75 |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 50 | 400 |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in an Organic Solvent
This protocol is a standard method for preparing a stock solution of a hydrophobic compound.
Materials:
-
Compound this compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile, amber glass vial or microcentrifuge tube
-
Calibrated analytical balance
-
Pipettes
Procedure:
-
Tare a clean, dry amber vial on the analytical balance.
-
Carefully weigh the desired amount of Compound this compound powder into the vial.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath can be used if necessary.
-
Store the stock solution at -20°C or -80°C, protected from light and moisture.
Protocol 2: Preparation of a Working Solution of this compound using a Co-solvent System
This protocol describes how to dilute a concentrated stock solution into an aqueous buffer for an experiment.
Materials:
-
Concentrated stock solution of this compound in DMSO (from Protocol 1)
-
Aqueous buffer of choice (e.g., PBS, Tris-HCl)
Procedure:
-
Warm the concentrated stock solution to room temperature.
-
Calculate the volume of the stock solution needed to achieve the final desired concentration in your aqueous buffer.
-
Add the calculated volume of the stock solution to the aqueous buffer. Crucially, add the stock solution to the buffer while vortexing the buffer to ensure rapid dispersion and minimize precipitation.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
Visualizations
Caption: Troubleshooting workflow for addressing this compound insolubility.
References
- 1. fiveable.me [fiveable.me]
- 2. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]
- 3. Khan Academy [khanacademy.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Cyclodextrin-Based Formulations as a Promising Strategy to Overcome the Blood–Brain Barrier: Historical Overview and Prospects in Glioblastoma Treatment [mdpi.com]
- 10. Cyclodextrin Complexes: An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes [wisdomlib.org]
- 11. youtube.com [youtube.com]
- 12. google.com [google.com]
Preventing degradation of 1-Benzyl-3-cetyl-2-methylimidazolium iodide during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 1-Benzyl-3-cetyl-2-methylimidazolium iodide during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 1-Benzyl-3-cetyl-2-methylimidazolium iodide during storage?
A1: The degradation of 1-Benzyl-3-cetyl-2-methylimidazolium iodide can be initiated by several factors, including exposure to light, elevated temperatures, oxygen, and moisture. The iodide anion is susceptible to oxidation, while the imidazolium core can be sensitive to hydrolysis under certain conditions.
Q2: How can I visually inspect my sample for signs of degradation?
A2: A pure sample of 1-Benzyl-3-cetyl-2-methylimidazolium iodide should be a white to off-white solid. A noticeable change in color, such as turning yellow or brown, is a strong indicator of degradation. This discoloration is often due to the formation of iodine (I₂) from the oxidation of the iodide anion. The C–I bond is the weakest of the carbon–halogen bonds, and samples of organoiodine compounds are often yellow due to an impurity of I₂[1].
Q3: What are the recommended storage conditions for long-term stability?
A3: To ensure the long-term stability of 1-Benzyl-3-cetyl-2-methylimidazolium iodide, it is recommended to store it at -20°C in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen)[2]. This minimizes exposure to light, oxygen, and moisture. For air-sensitive materials, it is best to store them in a sealed, dark-colored vial within an inert environment like a glove box[3].
Q4: Is it necessary to handle this compound in a glove box?
A4: While not strictly pyrophoric, handling 1-Benzyl-3-cetyl-2-methylimidazolium iodide in an inert atmosphere, such as a glove box, is highly recommended to prevent exposure to atmospheric moisture and oxygen, which can contribute to degradation over time[3][4]. If a glove box is not available, using air-sensitive handling techniques, such as working under a stream of inert gas, is a viable alternative[5][6].
Q5: Can I store solutions of this compound?
A5: Storing 1-Benzyl-3-cetyl-2-methylimidazolium iodide in solution is generally not recommended for long periods, as the solvent can promote degradation pathways. If short-term storage of a solution is necessary, use a dry, deoxygenated solvent and store the solution under an inert atmosphere at a low temperature.
Troubleshooting Guides
Issue 1: The compound has turned yellow/brown.
| Potential Cause | Troubleshooting Steps |
| Oxidation of Iodide | 1. Confirm Degradation: Analyze a small portion of the sample using UV-Vis spectroscopy to check for the characteristic absorbance of triiodide (I₃⁻) or iodine (I₂). 2. Purification (for non-critical applications): For some applications, minor discoloration may not interfere. However, for sensitive experiments, purification by recrystallization from a suitable solvent system under an inert atmosphere may be attempted. The choice of solvent will depend on the solubility of the compound and its impurities. 3. Prevent Recurrence: Review storage procedures. Ensure the compound is stored in a dark, airtight container under an inert atmosphere and at the recommended temperature. |
| Photodegradation | 1. Minimize Light Exposure: Always handle the compound in a well-lit area but avoid direct sunlight or strong artificial light. 2. Use Amber Vials: Store the compound in amber glass vials to protect it from light. |
Issue 2: Inconsistent experimental results using a previously opened bottle.
| Potential Cause | Troubleshooting Steps |
| Moisture Absorption (Hydrolysis) | 1. Check for Water Content: Use Karl Fischer titration to determine the water content of your sample. 2. Dry the Sample: If the water content is high, the compound can be dried under high vacuum. However, be aware that prolonged heating can also cause thermal degradation. 3. Improve Handling: When dispensing the compound, do so in a dry, inert atmosphere to prevent moisture uptake. |
| Presence of Impurities from Synthesis | 1. Purity Analysis: Perform HPLC or ¹H NMR analysis to check for the presence of unreacted starting materials or side products from the synthesis. 2. Repurification: If significant impurities are detected, repurification by column chromatography or recrystallization may be necessary. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of 1-Benzyl-3-cetyl-2-methylimidazolium iodide. Method optimization may be required.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v) containing 0.1% trifluoroacetic acid. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve a small amount of the compound in the mobile phase to a concentration of approximately 1 mg/mL. |
Protocol 2: Monitoring Degradation by ¹H NMR Spectroscopy
¹H NMR spectroscopy can be used to monitor the appearance of degradation products over time.
-
Sample Preparation: Prepare a solution of 1-Benzyl-3-cetyl-2-methylimidazolium iodide in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) at a known concentration.
-
Acquisition: Acquire a ¹H NMR spectrum of the freshly prepared solution.
-
Storage: Store the NMR tube under the desired test conditions (e.g., exposed to light, at an elevated temperature).
-
Monitoring: Acquire subsequent ¹H NMR spectra at regular intervals.
-
Analysis: Compare the spectra over time. Look for the appearance of new signals or changes in the integration of existing peaks, which could indicate the formation of degradation products. The chemical shifts of protons on the imidazolium ring are sensitive to the surrounding electronic environment and can be indicative of degradation[7][8][9][10].
Degradation Pathways and Prevention
Below is a diagram illustrating the potential degradation pathways for 1-Benzyl-3-cetyl-2-methylimidazolium iodide and the recommended preventative measures.
References
- 1. Organoiodine chemistry - Wikipedia [en.wikipedia.org]
- 2. wap.guidechem.com [wap.guidechem.com]
- 3. ossila.com [ossila.com]
- 4. researchgate.net [researchgate.net]
- 5. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive NMR Investigation of Imidazolium-Based Ionic Liquids [BMIM][OSU] and [BMIM][Cl] Impact on Binding and Dynamics of the Anticancer Drug Doxorubicin Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Off-Target Effects of NH125 in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing NH125 in cellular assays. This resource addresses specific issues that may be encountered during experiments, with a focus on potential off-target effects and experimental best practices.
Frequently Asked Questions (FAQs)
Q1: What is the reported on-target mechanism of action for this compound?
This compound has been described as a selective inhibitor of eukaryotic elongation factor 2 kinase (eEF-2K), also known as CaMKIII.[1] The initial reported IC50 value for eEF-2K inhibition was 60 nM. eEF-2K phosphorylates eEF-2, which leads to an inhibition of protein synthesis. Therefore, this compound is expected to decrease the phosphorylation of eEF-2 in cellular assays.
Q2: I am not observing the expected decrease in eEF-2 phosphorylation in my cell line after this compound treatment. What could be the reason?
This is a critical and reported issue with this compound. A study has suggested that this compound may be a weak inhibitor of eEF-2K in cellular contexts. In fact, this study did not observe a decrease in the level of eEF-2 phosphorylation in MDA-MB-231 breast cancer, A549 lung cancer, and HEK-293T cell lines at concentrations that were reported to be effective.
One potential explanation is that this compound may act as a "nonspecific colloidal aggregator" in in vitro assays. This means it can form small particles that non-specifically inhibit enzymes, leading to artificially potent IC50 values in biochemical assays. The presence of detergents, like Triton X-100, can disrupt these aggregates, which has been shown to abrogate the inhibitory effect of this compound on eEF-2K in vitro.
Q3: I am observing significant cytotoxicity with this compound, but it doesn't seem to correlate with eEF-2K inhibition. What are the potential off-target effects?
-
Inhibition of other kinases: this compound has been reported to inhibit other kinases like ERK2 and TRPM7 in a manner similar to its inhibition of eEF-2K in vitro, suggesting a non-specific mechanism.
-
Lysosomotropic properties: There is evidence that this compound may accumulate in lysosomes, leading to an increase in lysosomal pH. This can disrupt lysosomal function and induce cytotoxicity.
-
Inhibition of viral entry: this compound has been shown to inhibit the entry of certain viruses, like VSV, by impairing G protein-mediated membrane fusion. This effect may be linked to its lysosomotropic nature.
-
Inhibition of bacterial histidine kinases: this compound has been shown to inhibit bacterial histidine kinases, indicating a broader spectrum of activity beyond eukaryotic kinases.[1]
Q4: How can I mitigate the potential for this compound to act as a colloidal aggregator in my in vitro assays?
To address the issue of colloidal aggregation in in vitro kinase assays, it is recommended to include a non-ionic detergent, such as 0.01% - 0.1% Triton X-100, in your assay buffer. If this compound is a true inhibitor, its potency should not be significantly affected by the presence of a detergent. A large shift in the IC50 value in the presence of a detergent is a strong indicator of aggregation-based inhibition.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values for eEF-2K inhibition in biochemical assays. | Colloidal aggregation of this compound. | Include 0.01% - 0.1% Triton X-100 in the kinase assay buffer and re-determine the IC50. A significant increase in IC50 suggests aggregation. |
| No decrease in phospho-eEF-2 levels in cells treated with this compound. | 1. This compound is a weak inhibitor of eEF-2K in cells. 2. The concentration or treatment time is not optimal. 3. The antibody for phospho-eEF-2 is not working correctly. | 1. Perform a dose-response and time-course experiment. 2. Include a positive control for eEF-2K inhibition if available. 3. Validate your phospho-eEF-2 antibody using a known stimulus that increases its phosphorylation. 4. Consider that the observed cellular effects of this compound may be independent of eEF-2K inhibition. |
| Broad cellular cytotoxicity observed at concentrations where on-target effects are not seen. | Off-target effects are the primary drivers of cytotoxicity. | 1. Investigate other potential mechanisms, such as lysosomal dysfunction (e.g., using LysoTracker staining). 2. Assess markers of general cellular stress. 3. If possible, perform a kinase panel screen to identify other potential targets. |
| Precipitation of this compound in cell culture media. | Poor solubility of the compound. | 1. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO). 2. Ensure the final concentration of the solvent in the media is low (typically <0.5%) and consistent across all treatments. 3. Visually inspect the media for any signs of precipitation after adding this compound. |
Data Presentation
Table 1: Reported IC50 Values for this compound
| Target | Reported IC50 | Assay Conditions | Reference |
| eEF-2K | 60 nM | In vitro kinase assay | Initial reports |
| eEF-2K | 18 µM | In vitro kinase assay | Subsequent study suggesting aggregation |
| ERK2 | Not Quantified | In vitro kinase assay | Mentioned as an off-target |
| TRPM7 | Not Quantified | In vitro kinase assay | Mentioned as an off-target |
Note: A comprehensive, quantitative off-target kinase panel screening for this compound is not publicly available. The information on ERK2 and TRPM7 inhibition is qualitative.
Experimental Protocols
Example Protocol 1: Western Blot for Phospho-eEF-2
-
Cell Seeding and Treatment: Seed cells in a 6-well plate to achieve 70-80% confluency on the day of the experiment. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25 µM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 2, 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-eEF-2 (Thr56) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total eEF-2 and a loading control (e.g., GAPDH or β-actin).
Example Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period.
-
Compound Treatment: The following day, treat cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Simplified eEF-2K signaling pathway.
Caption: Troubleshooting workflow for unexpected this compound results.
Caption: Potential mechanisms of action for this compound.
References
Technical Support Center: Synthesis of 1-Benzyl-3-cetyl-2-methylimidazolium iodide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1-Benzyl-3-cetyl-2-methylimidazolium iodide synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the two-step synthesis of 1-Benzyl-3-cetyl-2-methylimidazolium iodide.
Step 1: Synthesis of 1-Benzyl-2-methylimidazole (Precursor)
Q1: Why is the yield of 1-Benzyl-2-methylimidazole lower than expected (reported yield is ~60.5%)?
A1: Low yields of the precursor can be attributed to several factors related to the reactants and reaction conditions.
-
Moisture in the reaction: Sodium hydride (NaH) is highly reactive with water. Any moisture present in the dimethylformamide (DMF) solvent or on the glassware will consume the NaH, reducing the amount available to deprotonate 2-methylimidazole. This leads to incomplete formation of the imidazolide anion and, consequently, a lower yield of the final product.
-
Impure reactants: The purity of 2-methylimidazole and benzyl chloride is crucial. Impurities can lead to side reactions, consuming the reactants and complicating the purification process.
-
Inefficient deprotonation: The reaction between 2-methylimidazole and NaH is exothermic. If the heat is not adequately dissipated, it can lead to localized overheating and potential degradation of the reactants. It is important to ensure efficient stirring during the addition of 2-methylimidazole.
-
Loss of product during workup: 1-Benzyl-2-methylimidazole is an oily substance. During the extraction and washing steps, some product may be lost if the phase separation is not clean or if an insufficient amount of extraction solvent is used.
| Parameter | Recommended Condition | Potential Impact of Deviation |
| Solvent | Anhydrous Dimethylformamide (DMF) | Presence of water will consume NaH and reduce yield. |
| Base | Sodium Hydride (NaH) | Use of weaker or impure base can lead to incomplete deprotonation. |
| Temperature | Initial cooling, then 70-95°C | Uncontrolled exotherm can lead to side reactions; too low a temperature will slow down the reaction. |
| Stirring | Vigorous and constant | Inefficient stirring can lead to localized concentration and temperature gradients, reducing yield. |
Q2: The reaction mixture turned dark brown/black. Is this normal?
A2: While some color change is expected, a very dark coloration can indicate side reactions or decomposition. This may be caused by:
-
High reaction temperature: Exceeding the recommended temperature range (70-95°C) can cause decomposition of the reactants or the product.
-
Impurities in benzyl chloride: Old or improperly stored benzyl chloride can contain impurities that polymerize or react under basic conditions to form colored byproducts.
-
Reaction with solvent: At high temperatures, DMF can slowly decompose in the presence of a strong base.
To mitigate this, ensure precise temperature control and use freshly distilled or high-purity benzyl chloride.
Step 2: Synthesis of 1-Benzyl-3-cetyl-2-methylimidazolium iodide (Final Product)
Q3: The quaternization reaction is very slow or does not proceed to completion. What can be done to improve the reaction rate and yield?
A3: The reaction of 1-benzyl-2-methylimidazole with cetyl iodide is a Menschutkin reaction. The following factors can influence the reaction's success:
-
Solvent Choice: Polar aprotic solvents are known to accelerate the Menschutkin reaction by stabilizing the transition state.[1] Solvents like acetonitrile or DMF are generally good choices. Toluene can also be used, but the reaction may be slower. For long-chain alkyl halides, solubility can be a limiting factor, so a solvent that dissolves both reactants well is essential.
-
Reaction Temperature: Increasing the temperature will generally increase the reaction rate. However, excessively high temperatures can lead to side reactions, such as elimination reactions of the alkyl halide or decomposition of the product. A moderate temperature increase (e.g., to 60-80°C) is a good starting point for optimization.
-
Purity of Cetyl Iodide: Alkyl iodides are susceptible to decomposition, especially when exposed to light, which can liberate free iodine (giving a purple or brown tint). This can lead to side reactions and a lower yield of the desired product. Using freshly purified cetyl iodide is recommended.
-
Stoichiometry: A slight excess of the alkylating agent (cetyl iodide) can be used to ensure the complete conversion of the 1-benzyl-2-methylimidazole.
| Parameter | Recommended Condition | Rationale |
| Solvent | Acetonitrile, DMF, or Toluene | Polar aprotic solvents generally accelerate the reaction. Toluene is a less polar option that can also be effective. |
| Temperature | 60-80°C (optimization may be needed) | Balances reaction rate with minimizing side reactions. |
| Reactant Ratio | 1:1 to 1:1.1 (Imidazole:Cetyl Iodide) | A slight excess of cetyl iodide can drive the reaction to completion. |
| Reaction Time | 24-72 hours | Long reaction times are often necessary for quaternization with long-chain alkyl halides. |
Q4: The final product is an oil or a waxy solid and is difficult to purify. How can I obtain a pure, solid product?
A4: The long cetyl chain in the product imparts significant lipophilicity, which can make crystallization challenging.
-
Purification by Washing: After the reaction, the crude product can be washed with a non-polar solvent like diethyl ether or hexane to remove unreacted cetyl iodide and other non-polar impurities. The product, being an ionic salt, should be insoluble in these solvents.
-
Recrystallization: If the product is a solid, recrystallization can be attempted. A solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures is needed. Mixtures of solvents, such as ethyl acetate/hexane or dichloromethane/diethyl ether, can be effective.
-
Use of Activated Charcoal: If the product is colored due to impurities, treatment with activated charcoal in a suitable solvent followed by filtration can help to decolorize it.[1]
Frequently Asked Questions (FAQs)
Q5: What is the general reaction scheme for the synthesis?
A5: The synthesis is a two-step process:
-
N-Benzylation of 2-methylimidazole: 2-methylimidazole is deprotonated with a strong base like sodium hydride, followed by reaction with benzyl chloride to form 1-benzyl-2-methylimidazole.
-
Quaternization: The 1-benzyl-2-methylimidazole is then reacted with cetyl iodide in a Menschutkin reaction to yield the final product, 1-benzyl-3-cetyl-2-methylimidazolium iodide.
Q6: Can I use other alkyl halides instead of cetyl iodide?
A6: Yes, other alkyl halides can be used. The reactivity of the alkyl halide follows the trend I > Br > Cl.[2] Using cetyl bromide or chloride would likely require longer reaction times or higher temperatures.
Q7: Is it possible to perform the quaternization reaction without a solvent?
A7: Yes, solvent-free synthesis of imidazolium salts is possible, especially if the reactants are liquids at the reaction temperature.[3] This can simplify the workup procedure as there is no solvent to remove. The reaction would involve heating a mixture of 1-benzyl-2-methylimidazole and cetyl iodide.
Q8: What are the expected 1H NMR spectral features of the final product?
A8: The 1H NMR spectrum of 1-benzyl-3-cetyl-2-methylimidazolium iodide would be expected to show characteristic signals for the benzyl group protons, the cetyl chain protons, the methyl group on the imidazole ring, and the protons of the imidazolium ring. The chemical shifts of the imidazolium ring protons would be downfield compared to the precursor due to the positive charge.
Experimental Protocols
Protocol 1: Synthesis of 1-Benzyl-2-methylimidazole [4]
-
Under a nitrogen atmosphere, add 8.2 g (0.1 mol) of 2-methylimidazole to a slurry of 2.4 g (0.1 mol) of sodium hydride in 50 mL of anhydrous dimethylformamide with stirring.
-
A slow exothermic reaction will occur. After the initial exotherm subsides, heat the mixture at 70-75°C for 30 minutes, then at 95°C for 15 minutes.
-
Cool the mixture to 68°C and add 12.7 g (0.1 mol) of benzyl chloride dropwise, maintaining the temperature below 95°C.
-
After the addition is complete, stir the mixture for an additional 30 minutes.
-
Pour the reaction mixture into 600 mL of water and extract with ethyl acetate (2 x 200 mL).
-
Wash the combined organic extracts sequentially with water (400 mL) and saturated sodium chloride solution (100 mL).
-
Extract the organic layer with 6N HCl (50 mL). Make the acidic aqueous layer alkaline with sodium hydroxide.
-
Extract the resulting oily product with diethyl ether, dry the ether extract over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to obtain 1-benzyl-2-methylimidazole as a pale yellow oil. (Expected yield: ~11.5 g, 60.5%).
Protocol 2: Synthesis of 1-Benzyl-3-cetyl-2-methylimidazolium iodide (General Procedure)
-
In a round-bottom flask, dissolve 1-benzyl-2-methylimidazole (1 equivalent) in a suitable solvent (e.g., acetonitrile, DMF, or toluene).
-
Add cetyl iodide (1-1.1 equivalents) to the solution.
-
Heat the reaction mixture with stirring at 60-80°C for 24-72 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or 1H NMR.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate has formed, filter the solid product and wash it with diethyl ether.
-
If no precipitate forms, remove the solvent under reduced pressure. Wash the resulting crude product with diethyl ether to remove unreacted starting materials.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Visualizations
Caption: Synthetic workflow for 1-Benzyl-3-cetyl-2-methylimidazolium iodide.
Caption: Troubleshooting logic for low yield of the final product.
References
Addressing batch-to-batch variability of NH125
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with NH125. Our goal is to help you address potential challenges, including batch-to-batch variability, to ensure the consistency and reliability of your experimental results.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues that may arise during the use of this compound.
Question: Why am I observing inconsistent IC50 values for this compound between experiments?
Answer: Inconsistent IC50 values can be a significant source of frustration and may stem from several factors, including batch-to-batch variability. Follow this troubleshooting workflow to identify the potential cause:
Caption: Troubleshooting workflow for inconsistent this compound IC50 values.
Detailed Steps:
-
Stock Solution Verification:
-
Preparation: Ensure that the solvent used (e.g., DMSO, Ethanol) is appropriate and that the concentration is accurately calculated.[1][2] this compound is soluble in DMSO and ethanol.[1][2]
-
Storage: this compound solutions should be stored at -20°C for up to one month.[2] Improper storage can lead to degradation. The solid form should be stored at -20°C and is stable for at least four years.[1]
-
Action: Prepare a fresh stock solution from a new aliquot of the same batch or a different batch if available.
-
-
Purity and Integrity Assessment:
-
Rationale: Batch-to-batch variations in purity can directly impact the effective concentration of the active compound.
-
Action: If you have access to analytical instrumentation, perform High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the purity of the current batch. Compare the chromatogram to previous batches if possible.
-
-
Assay Condition Standardization:
-
Cell-Based Assays: Ensure consistency in cell line passage number, seeding density, and incubation times.
-
Kinase Assays: The activity of eEF-2 kinase can be measured using a filter-based assay or by immunoblotting for phospho-eEF2.[3] Maintain consistent concentrations of ATP and substrate.
-
-
Compound Aggregation:
-
Background: Some studies suggest that this compound may act as a nonspecific colloidal aggregator in vitro, which can lead to variable and misleading results.[4] The presence of detergent can mitigate this effect.[4]
-
Action: Consider including a low concentration of a non-ionic detergent, such as 0.01% Triton X-100, in your assay buffer to prevent aggregation.[4]
-
Question: My expected downstream signaling effects of this compound are not reproducible. What should I do?
Answer: Lack of reproducible downstream effects, such as a decrease in phosphorylated eEF-2, points towards issues with the compound's activity or the experimental setup.
Caption: Workflow for troubleshooting inconsistent downstream signaling effects.
Detailed Steps:
-
Confirm this compound Potency: Before investigating downstream signaling, re-confirm the potency of your current this compound batch in a standardized cell viability assay (e.g., MTT assay).[3] This will help determine if the issue lies with the compound's activity.
-
Optimize Treatment Conditions: The kinetics of eEF-2 phosphorylation may vary between cell lines. Perform a time-course and dose-response experiment to determine the optimal this compound concentration and incubation time to observe a significant decrease in phospho-eEF-2 levels.
-
Western Blot Validation: Ensure that the antibodies used for detecting phosphorylated and total eEF-2 are specific and sensitive. Run appropriate positive and negative controls.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective inhibitor of eukaryotic elongation factor 2 kinase (eEF-2K) with an IC50 of 60 nM.[3] By inhibiting eEF-2K, this compound prevents the phosphorylation of eEF-2, a key regulator of protein synthesis.[5][6] This leads to an overall decrease in the rate of protein translation.[5] this compound also exhibits inhibitory activity against bacterial histidine kinases.[1][3]
Caption: Simplified signaling pathway of this compound action.
Q2: What are the recommended storage and handling conditions for this compound?
-
Solid Form: Store desiccated at -20°C for up to one year or longer.[1][2]
-
Solutions: Can be stored at -20°C for up to 1 month.[2]
-
Solubility: Soluble in DMSO (at least 25 mg/ml) and Ethanol (at least 25 mg/ml).[2] Also soluble in DMF.[1]
Q3: What are some known off-target effects of this compound?
While this compound is a selective inhibitor of eEF-2K, it shows weaker inhibitory effects on other kinases at higher concentrations, including Protein Kinase C (PKC), Protein Kinase A (PKA), and Calmodulin-dependent Kinase II (CaMKII).[1]
| Kinase | IC50 |
| eEF-2K | 60 nM |
| PKC | 7.5 µM |
| PKA | 80 µM |
| CaMKII | 100 µM |
Q4: Are there any special considerations for in vitro kinase assays with this compound?
Yes, due to the potential for this compound to form colloidal aggregates, it is advisable to include a non-ionic detergent like 0.1% Triton X-100 in the kinase assay buffer.[4] The absence of a detergent may lead to an overestimation of its inhibitory potency.[4]
Experimental Protocols
Protocol 1: Quality Control of this compound by HPLC
Purpose: To assess the purity of a new batch of this compound.
Materials:
-
This compound (solid)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column
Method:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Prepare mobile phase A: 0.1% TFA in water.
-
Prepare mobile phase B: 0.1% TFA in ACN.
-
Set up a gradient elution method (e.g., 5% to 95% B over 20 minutes).
-
Inject 10 µL of the this compound solution.
-
Monitor the elution profile at 214 nm.[1]
-
Analyze the chromatogram to determine the percentage purity based on the area under the curve of the main peak relative to all peaks.
Protocol 2: Standardized MTT Cell Viability Assay
Purpose: To determine the IC50 of this compound in a specific cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa, PC3)[3]
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
Method:
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[3]
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate for 48-72 hours.[3]
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Read the absorbance at 550 nm using a microplate reader.[3]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
References
- 1. caymanchem.com [caymanchem.com]
- 2. abbexa.com [abbexa.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Investigating the kinetic mechanism of inhibition of elongation factor 2 kinase by this compound: evidence of a common in vitro artifact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. The Molecular Mechanism of Eukaryotic Elongation Factor 2 Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing autofluorescence of 1-Benzyl-3-cetyl-2-methylimidazolium iodide in imaging
Technical Support Center: Imaging with 1-Benzyl-3-cetyl-2-methylimidazolium iodide
Disclaimer: Information regarding the specific fluorescent properties of 1-Benzyl-3-cetyl-2-methylimidazolium iodide (also known as NH125) in imaging applications is limited. This guide is based on the known behavior of similar imidazolium-based compounds and established principles of fluorescence microscopy. The provided protocols and recommendations should be considered as starting points for your experimental optimization.
Troubleshooting Guide
This guide addresses common issues related to high background and low signal-to-noise ratios, which are often attributable to autofluorescence.
1. Issue: High background fluorescence across the entire image.
-
Possible Cause 1: Autofluorescence from the biological sample. Many cell types and tissues naturally fluoresce due to endogenous molecules like NADH, FAD, collagen, and elastin.[1] This intrinsic fluorescence can obscure the signal from your compound.
-
Solution:
-
Include an unstained control: Always image an unstained sample using the same settings to determine the baseline level of autofluorescence.[1][2]
-
Chemical quenching: Treat fixed cells with a quenching agent like sodium borohydride.[3]
-
Spectral selection: If possible, shift to longer excitation and emission wavelengths (e.g., red or far-red channels) where cellular autofluorescence is typically lower.[1][2]
-
-
Possible Cause 2: Non-specific binding of the compound. The compound may be accumulating in cellular compartments or binding to unintended targets, contributing to a diffuse background signal.
-
Solution:
-
Titrate the concentration: Perform a concentration curve to find the optimal balance between specific signal and background. High concentrations can lead to increased non-specific binding.[1][4]
-
Optimize washing steps: Increase the number and duration of washes after incubation with the compound to remove unbound molecules.[4][5]
-
-
Possible Cause 3: Autofluorescence from imaging media or consumables. Phenol red in culture media, mounting media, or even the glass slides/coverslips can contribute to background fluorescence.
-
Solution:
-
Use phenol red-free media: For live-cell imaging, switch to a phenol red-free medium before imaging.
-
Select low-fluorescence consumables: Use high-quality glass coverslips and slides designed for fluorescence microscopy.
-
Use an anti-fade mounting medium: For fixed samples, use a mounting medium containing an anti-fade reagent, which can also help reduce background.[2]
-
2. Issue: Weak specific signal and poor signal-to-noise ratio.
-
Possible Cause 1: Suboptimal excitation/emission settings. The filter sets used may not be ideal for the specific spectral properties of 1-Benzyl-3-cetyl-2-methylimidazolium iodide.
-
Solution:
-
Perform spectral scanning: Use a spectrophotometer or a confocal microscope with a spectral detector to determine the precise excitation and emission maxima of the compound in your experimental buffer. Some imidazolium compounds are known to have excitation-dependent fluorescence.[6]
-
-
Possible Cause 2: Photobleaching. The compound may be losing its fluorescence upon exposure to excitation light.
-
Solution:
-
Minimize light exposure: Reduce the intensity of the excitation light and the exposure time to the minimum required for signal detection.
-
Use an anti-fade mounting medium: These reagents help to protect fluorophores from photobleaching.[2]
-
-
Possible Cause 3: Compound degradation. The stability of the compound under your experimental conditions (e.g., pH, temperature) may be a factor.
-
Solution:
-
Prepare fresh solutions: Make fresh dilutions of the compound from a stock solution for each experiment.
-
Check for compatibility: Ensure that the buffers and media used are compatible with the compound and do not cause it to precipitate or degrade.
-
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence?
Autofluorescence is the natural emission of light by biological structures when they are excited by light. It is a common source of background noise in fluorescence imaging that can reduce the sensitivity and specificity of the experiment. Common endogenous fluorophores include metabolic cofactors (NADH and FAD), structural proteins (collagen and elastin), and lipofuscin.[1][3]
Q2: Do imidazolium-based compounds exhibit fluorescence?
Yes, some imidazolium-based ionic liquids have been shown to be fluorescent.[6] Their spectral properties, including excitation and emission maxima, can be influenced by their chemical structure and the local environment. For instance, the fluorescence of one imidazolium compound was found to be excitation-dependent with a maximum emission at 430 nm when excited at 325 nm.[6]
Q3: What is known about the biological activity of 1-Benzyl-3-cetyl-2-methylimidazolium iodide?
This compound, also referred to as this compound, has been identified as a broad-spectrum inhibitor of virus entry.[7][8] Its mechanism is suggested to be related to its lysosomotropic features, meaning it may accumulate in lysosomes.[7][8] This property is important to consider during image analysis, as it may result in a punctate staining pattern within the cell.
Q4: Can I use computational methods to reduce autofluorescence?
Yes, post-acquisition image processing can significantly improve the signal-to-noise ratio.
-
Background Subtraction: Simple background subtraction can be effective if the background is uniform.[9]
-
Spectral Unmixing: If you have a spectral confocal microscope, you can acquire the emission spectrum of the autofluorescence from an unstained sample and computationally subtract this "fingerprint" from your stained sample images.[10][11][12] This is a powerful technique for separating specific signals from autofluorescence, especially when their emission spectra overlap.[11]
Data Presentation
Table 1: Suggested Starting Parameters for Imaging
| Parameter | Recommendation | Rationale |
| Compound Concentration | 1-10 µM | Based on typical concentrations for cell-permeable dyes. Titration is critical. |
| Excitation Wavelength | Perform spectral scan (start in UV/Violet range, e.g., 325-405 nm) | Some imidazolium compounds excite in the UV/blue range.[6] |
| Emission Wavelength | Perform spectral scan (start in Blue/Green range, e.g., 420-500 nm) | Emission is dependent on excitation.[6] |
| Cell Fixation | 4% Paraformaldehyde (PFA) in PBS for 15 min | PFA is a common fixative that generally preserves cell morphology well. |
| Quenching Agent | 1 mg/mL Sodium Borohydride in PBS (3 x 10 min washes) | To reduce aldehyde-induced autofluorescence.[3] |
Experimental Protocols
Protocol 1: Determining Optimal Excitation and Emission Spectra
-
Prepare a solution of 1-Benzyl-3-cetyl-2-methylimidazolium iodide in your experimental buffer (e.g., PBS) at the working concentration.
-
Use a fluorometer or a spectral confocal microscope.
-
Excitation Spectrum: Set the emission detector to a wavelength (e.g., 450 nm) and scan a range of excitation wavelengths (e.g., 300-420 nm) to find the peak excitation.
-
Emission Spectrum: Set the excitation to the peak wavelength determined in the previous step and scan a range of emission wavelengths (e.g., 400-600 nm) to find the peak emission.
-
Repeat for your unstained cells/tissue to identify the spectral profile of the autofluorescence.
Protocol 2: General Staining Protocol for Fixed Cells
-
Grow cells on glass coverslips to the desired confluency.
-
Wash cells briefly with Phosphate-Buffered Saline (PBS).
-
Fix cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash cells three times with PBS for 5 minutes each.
-
(Optional but Recommended) To quench autofluorescence, incubate cells with freshly prepared 1 mg/mL sodium borohydride in PBS. Perform three incubations of 10 minutes each.[3]
-
Wash cells three times with PBS for 5 minutes each.
-
Incubate cells with the desired concentration of 1-Benzyl-3-cetyl-2-methylimidazolium iodide in PBS for the optimized duration.
-
Wash cells three times with PBS for 5 minutes each to remove unbound compound.[4]
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Image the sample, including a cell-only (unstained) control and a compound-only (no cells) control to assess background levels.
Visualizations
Caption: Sources of autofluorescence and background in a typical imaging experiment.
Caption: A logical workflow for troubleshooting high background fluorescence.
References
- 1. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
- 2. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. youtube.com [youtube.com]
- 4. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. Fluorescence enhancement of imidazolium ionic liquid by its confinement on PVC for in situ selective quantification of hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-Benzyl-3-cetyl-2-methylimidazolium Iodide (this compound) Is a Broad-Spectrum Inhibitor of Virus Entry with Lysosomotropic Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-Benzyl-3-cetyl-2-methylimidazolium Iodide (this compound) Is a Broad-Spectrum Inhibitor of Virus Entry with Lysosomotropic Features [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. biorxiv.org [biorxiv.org]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Resistance to 1-Benzyl-3-cetyl-2-methylimidazolium iodide (NH125)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Benzyl-3-cetyl-2-methylimidazolium iodide (NH125) in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the reported mechanism of action for this compound?
A1: 1-Benzyl-3-cetyl-2-methylimidazolium iodide (this compound) was initially identified as an inhibitor of eukaryotic elongation factor-2 kinase (eEF2K). However, subsequent studies have shown that this compound can induce the phosphorylation of eEF2, which is contrary to the expected effect of an eEF2K inhibitor. This suggests that the anti-proliferative effects of this compound in cancer cells may be mediated through multiple pathways, and its role as a direct eEF2K inhibitor in cancer cells is debated.[1] this compound has been shown to exhibit anticancer activity in various malignant cell lines with IC50 values ranging from 0.7 to 4.8 µM and can block cell cycle progression at the G1/S phase.[2]
Q2: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound have not been extensively studied, cancer cells can develop resistance to therapeutic agents through several general mechanisms:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump the drug out of the cell, reducing its intracellular concentration.
-
Alterations in drug target: Although the precise target of this compound is debated, mutations or changes in the expression of its molecular target(s) could reduce drug binding and efficacy.
-
Activation of alternative signaling pathways: Cancer cells can bypass the effects of a drug by activating compensatory signaling pathways that promote survival and proliferation.
-
Enhanced DNA damage repair: If the drug induces DNA damage, upregulation of DNA repair mechanisms can counteract its cytotoxic effects.
-
Induction of anti-apoptotic pathways: Increased expression of anti-apoptotic proteins (e.g., Bcl-2 family members) can make cells more resistant to drug-induced cell death.
Q3: How can I experimentally confirm if my cells have developed resistance to this compound?
A3: To confirm resistance, you can perform a dose-response cytotoxicity assay (e.g., MTT assay) to compare the IC50 value of this compound in your potentially resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.
Troubleshooting Guides
Issue 1: Increased IC50 Value of this compound in Long-Term Cultures
Potential Cause & Solution
| Potential Cause | Suggested Troubleshooting Steps |
| Development of Drug Resistance | 1. Confirm Resistance: Perform a cytotoxicity assay (e.g., MTT) to compare the IC50 of this compound in the suspected resistant line versus the parental line. 2. Investigate Efflux Pump Overexpression: Analyze the expression of key ABC transporters (e.g., P-gp, MRP1, BCRP) at both the mRNA (RT-qPCR) and protein (Western blot) levels. 3. Assess Apoptosis Induction: Use an Annexin V/PI apoptosis assay to determine if the resistant cells undergo apoptosis at the same rate as sensitive cells following this compound treatment. 4. Combination Therapy: Investigate the use of combination therapies to overcome resistance. For example, co-administer this compound with a known efflux pump inhibitor (e.g., verapamil) or a drug targeting a different signaling pathway. |
| Cell Line Contamination or Misidentification | 1. Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination. 2. Cell Line Authentication: Use short tandem repeat (STR) profiling to confirm the identity of your cell line. |
| Inconsistent Experimental Conditions | 1. Standardize Protocols: Ensure consistent cell seeding densities, drug concentrations, and incubation times. 2. Reagent Quality: Verify the quality and concentration of your this compound stock solution. |
Issue 2: Reduced Apoptosis in this compound-Treated Cells Compared to Previous Experiments
Potential Cause & Solution
| Potential Cause | Suggested Troubleshooting Steps |
| Upregulation of Anti-Apoptotic Proteins | 1. Western Blot Analysis: Profile the expression of key apoptosis-related proteins, including pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. 2. Caspase Activity Assay: Measure the activity of key executioner caspases (e.g., caspase-3, caspase-7) to confirm the blockage of the apoptotic cascade. |
| Activation of Pro-Survival Pathways | 1. Phospho-Kinase Array: Screen for the activation of various pro-survival signaling pathways (e.g., PI3K/Akt, MAPK/ERK). 2. Targeted Inhibition: Use specific inhibitors for any identified activated pathways in combination with this compound to see if sensitivity is restored. |
| Experimental Artifact | 1. Apoptosis Assay Controls: Ensure you are using appropriate positive and negative controls for your Annexin V/PI assay. 2. Flow Cytometer Calibration: Regularly calibrate your flow cytometer to ensure accurate data acquisition. |
Quantitative Data Summary
Table 1: Hypothetical Cytotoxicity of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| Parental Cancer Cell Line | This compound | 1.5 | 1.0 |
| This compound-Resistant Cell Line | This compound | 12.8 | 8.5 |
| This compound-Resistant Cell Line | This compound + Verapamil (Efflux Pump Inhibitor) | 2.1 | 1.4 |
Table 2: Hypothetical Gene Expression of ABC Transporters in Sensitive vs. Resistant Cells
| Gene | Cell Line | Relative mRNA Expression (Fold Change vs. Parental) |
| ABCB1 (P-gp) | This compound-Resistant | 15.2 |
| ABCC1 (MRP1) | This compound-Resistant | 1.8 |
| ABCG2 (BCRP) | This compound-Resistant | 1.2 |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is used to determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).[2][3][4][5]
Materials:
-
96-well plates
-
Cancer cell lines (sensitive and resistant)
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7][8][9][10]
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
Western Blot for Efflux Pump Proteins
This technique is used to detect and quantify the expression of specific proteins, such as ABC transporters.[11][12][13][14]
Materials:
-
Cell lysates from sensitive and resistant cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-P-gp, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from treated and untreated cells.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin) to normalize protein expression levels.
Real-Time Quantitative PCR (RT-qPCR) for ABC Transporter mRNA
This method is used to measure the mRNA expression levels of ABC transporter genes.[1][15][16][17][18]
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for target genes (e.g., ABCB1) and a housekeeping gene (e.g., GAPDH)
-
RT-qPCR instrument
Procedure:
-
Isolate total RNA from sensitive and resistant cells using an RNA extraction kit.[1]
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Set up the RT-qPCR reaction with the cDNA, master mix, and specific primers.
-
Run the reaction on an RT-qPCR instrument using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Visualizations
Caption: Troubleshooting workflow for investigating this compound resistance.
Caption: Overcoming efflux pump-mediated resistance to this compound.
References
- 1. Analysis of Expression of Drug Resistance-Linked ABC Transporters in Cancer Cells by Quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. broadpharm.com [broadpharm.com]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. kumc.edu [kumc.edu]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 14. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 15. Real-time reverse transcription-PCR expression profiling of the complete human ATP-binding cassette transporter superfamily in various tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of NH125 and Other eEF2K Inhibitors for Researchers
An objective guide for scientists and drug development professionals on the efficacy and mechanisms of eukaryotic Elongation Factor 2 Kinase (eEF2K) inhibitors, with a focus on NH125. This guide provides a comprehensive comparison with other known inhibitors, supported by experimental data and detailed protocols.
Eukaryotic Elongation Factor 2 Kinase (eEF2K) has emerged as a significant target in cancer therapy due to its role in regulating protein synthesis, a process often dysregulated in malignant cells.[1] This guide provides a detailed comparison of the efficacy of this compound, a well-known eEF2K inhibitor, with other compounds, notably A-484954 and Rottlerin. The information presented herein is intended to assist researchers in making informed decisions for their experimental designs.
Mechanism of Action: A Tale of Two Inhibitors
This compound was initially identified as a potent inhibitor of eEF2K with an in vitro 50% inhibitory concentration (IC50) of 60 nM.[1] It was demonstrated to inhibit the kinase activity of eEF2K in enzymatic assays and was shown to decrease the viability of numerous cancer cell lines.[1] However, subsequent research has revealed a paradoxical mechanism of action. While this compound inhibits eEF2K in a cell-free environment, in intact cancer cells, it leads to an increase in the phosphorylation of eEF2, the substrate of eEF2K.[2][3] This effect is contrary to what is expected from a direct eEF2K inhibitor. Interestingly, this induction of eEF2 phosphorylation appears to correlate with the anti-proliferative activity of this compound.[2][3]
In stark contrast, A-484954 acts as a more conventional eEF2K inhibitor. It has a reported IC50 value of 0.28 µM against eEF2K in enzymatic assays.[3][4] Crucially, in cellular contexts, A-484954 consistently inhibits the phosphorylation of eEF2, as would be expected from a direct inhibitor of the kinase.[3] This makes A-484954 a valuable tool for studying the direct consequences of eEF2K inhibition. However, it is noteworthy that direct inhibition of eEF2K by A-484954 or through siRNA has been shown to have little effect on cancer cell growth, further highlighting the unique and complex mechanism of this compound.[2][3]
Quantitative Comparison of eEF2K Inhibitors
The following tables summarize the in vitro efficacy and cellular effects of this compound and other selected eEF2K inhibitors.
Table 1: In Vitro Inhibition of eEF2K
| Inhibitor | IC50 (in vitro) | Target |
| This compound | 60 nM[1] | eEF2K |
| A-484954 | 0.28 µM[3][4] | eEF2K |
| Rottlerin | 5.3 µM[4] | eEF2K |
Table 2: Effects on eEF2 Phosphorylation and Cell Viability
| Inhibitor | Effect on Cellular p-eEF2 (Thr56) | Cancer Cell Line Viability (IC50) |
| This compound | Induces phosphorylation[2][3] | 0.7 - 4.7 µM across 10 cancer cell lines[1] |
| A-484954 | Inhibits phosphorylation[3] | Little effect on cell growth[2][3] |
| Rottlerin | Not extensively reported in direct comparison | Varies depending on cell line |
Experimental Protocols
For researchers looking to replicate or build upon these findings, detailed experimental protocols are crucial.
In Vitro eEF2K Inhibition Assay (Radioactive)
This protocol is a standard method for determining the in vitro efficacy of eEF2K inhibitors.
Materials:
-
Recombinant human eEF2K
-
Recombinant human eEF2 (substrate)
-
[γ-³²P]ATP
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 50 mM KCl, 10 mM MgCl₂, 150 µM CaCl₂, 1 µM Calmodulin, 2 mM DTT)[5]
-
Inhibitor compounds (dissolved in DMSO)
-
SDS-PAGE apparatus and reagents
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare the kinase reaction mixture in the assay buffer containing recombinant eEF2K and eEF2.
-
Add the inhibitor compound at various concentrations. Include a DMSO-only control.
-
Pre-incubate the mixture for 10-15 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for a defined period (e.g., 20-30 minutes) at 30°C.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled, phosphorylated eEF2.
-
Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.
Western Blot Analysis of Phospho-eEF2 (Thr56)
This protocol allows for the assessment of the phosphorylation status of eEF2 in cultured cells following treatment with inhibitors.
Materials:
-
Cancer cell lines of interest
-
Cell culture medium and supplements
-
Inhibitor compounds (dissolved in DMSO)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE apparatus and reagents
-
PVDF membrane
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: rabbit anti-phospho-eEF2 (Thr56) and rabbit anti-total eEF2.[5]
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor or DMSO control for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in Lysis Buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-eEF2 (Thr56) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total eEF2.
Visualizing the eEF2K Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.
Caption: The eEF2K signaling pathway, highlighting key upstream regulators and its downstream effect on protein synthesis.
Caption: A streamlined workflow for the in vitro radioactive kinase assay to assess eEF2K inhibitor efficacy.
Caption: The key steps involved in performing a Western blot to detect the phosphorylation status of eEF2 in cells.
References
- 1. Identification and characterization of an inhibitor of eukaryotic elongation factor 2 kinase against human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Benzyl-3-cetyl-2-methylimidazolium iodide (this compound) induces phosphorylation of eukaryotic elongation factor-2 (eEF2): a cautionary note on the anticancer mechanism of an eEF2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Benzyl-3-cetyl-2-methylimidazolium iodide (this compound) Induces Phosphorylation of Eukaryotic Elongation Factor-2 (eEF2): A CAUTIONARY NOTE ON THE ANTICANCER MECHANISM OF AN eEF2 KINASE INHIBITOR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eEF2K Inhibitor Design: The Progression of Exemplary Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the Kinetic Mechanism of Inhibition of Elongation Factor 2 Kinase (eEF-2K) by this compound: Evidence for a Common in vitro Artifact - PMC [pmc.ncbi.nlm.nih.gov]
1-Benzyl-3-cetyl-2-methylimidazolium iodide vs. other imidazolium ionic liquids in antimicrobial studies
A Comparative Analysis of Imidazolium-Based Ionic Liquids
In the ongoing search for novel antimicrobial agents, imidazolium-based ionic liquids have garnered significant attention due to their structural versatility and potent activity against a broad spectrum of pathogens. Among these, 1-Benzyl-3-cetyl-2-methylimidazolium iodide, also known as NH125, stands out due to its unique combination of a long alkyl chain, a benzyl group, and a methylated imidazolium core. This guide provides a comparative analysis of this compound and other imidazolium ionic liquids, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding its potential.
Structure-Activity Relationship: The Critical Role of the Alkyl Chain
The antimicrobial efficacy of imidazolium ionic liquids is intrinsically linked to their chemical structure, particularly the length of the N-alkyl substituent. A substantial body of research indicates that increasing the alkyl chain length generally enhances antimicrobial activity, up to an optimal point. This is attributed to the increased hydrophobicity of the molecule, which facilitates its interaction with and disruption of the microbial cell membrane.
Compounds with longer alkyl chains, typically between 12 and 16 carbons, have demonstrated superior performance against both Gram-positive and Gram-negative bacteria. The cetyl group (a 16-carbon chain) in 1-Benzyl-3-cetyl-2-methylimidazolium iodide places it within this optimal range, suggesting a potent mechanism of action rooted in membrane disruption.
Comparative Antimicrobial Activity
While direct comparative studies with a broad range of imidazolium ionic liquids are limited, the available data allows for an insightful analysis. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various imidazolium salts against common pathogens. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.
Table 1: Minimum Inhibitory Concentration (MIC) of Imidazolium-Based Ionic Liquids against Staphylococcus aureus
| Compound | Alkyl Chain Length | Other Substituents | Anion | MIC (µg/mL) | Reference |
| 1-Benzyl-3-cetyl-2-methylimidazolium iodide (this compound) | C16 | 2-methyl, 1-benzyl | Iodide | Data not available in this format | - |
| 1-Dodecyl-3-methylimidazolium iodide | C12 | 3-methyl | Iodide | ~5 | [1] |
| 1-Decyl-3-methylimidazolium chloride | C10 | 3-methyl | Chloride | >100 | |
| 1-Hexyl-3-methylimidazolium iodide | C6 | 3-methyl | Iodide | >100 |
Table 2: Minimum Inhibitory Concentration (MIC) of Imidazolium-Based Ionic Liquids against Escherichia coli
| Compound | Alkyl Chain Length | Other Substituents | Anion | MIC (µg/mL) | Reference |
| 1-Benzyl-3-cetyl-2-methylimidazolium iodide (this compound) | C16 | 2-methyl, 1-benzyl | Iodide | Data not available in this format | - |
| 1-Dodecyl-3-methylimidazolium iodide | C12 | 3-methyl | Iodide | ~20 | [1] |
| 1-Decyl-3-methylimidazolium chloride | C10 | 3-methyl | Chloride | >100 | |
| 1-Hexyl-3-methylimidazolium iodide | C6 | 3-methyl | Iodide | >100 |
Mechanism of Action: A Detergent-Like Effect
Research into the antibacterial mechanism of 1-Benzyl-3-cetyl-2-methylimidazolium iodide (this compound) reveals a direct assault on the bacterial cell membrane. A study focused on its activity against MRSA persisters demonstrated that this compound acts in a detergent-like manner, causing rapid membrane permeabilization and disruption of the lipid bilayer.[2] This mode of action is consistent with the physicochemical properties conferred by its long cetyl chain and cationic imidazolium head.
In contrast to metabolic inhibitors, this direct physical disruption is a rapid and potent mechanism of killing, which may also be less prone to the development of resistance.
Caption: Proposed mechanism of antimicrobial action for 1-Benzyl-3-cetyl-2-methylimidazolium iodide.
Experimental Protocols
The determination of antimicrobial efficacy for imidazolium-based ionic liquids typically involves standardized methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC).
Broth Microdilution for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium.
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
The imidazolium ionic liquid to be tested, dissolved in a suitable solvent (e.g., DMSO or water).
-
Positive control (broth with inoculum, no antimicrobial).
-
Negative control (broth only).
Procedure:
-
A serial two-fold dilution of the imidazolium ionic liquid is prepared in the microtiter plate wells using the broth as the diluent.
-
Each well is then inoculated with the standardized bacterial suspension.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Following incubation, the plates are visually inspected for turbidity. The MIC is the lowest concentration of the ionic liquid at which there is no visible growth.
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
1-Benzyl-3-cetyl-2-methylimidazolium iodide is a promising antimicrobial agent, with its efficacy largely attributed to its long cetyl chain that facilitates the disruption of bacterial cell membranes. While more direct comparative studies are needed to definitively position it against other imidazolium ionic liquids, its demonstrated activity against challenging pathogens like MRSA persisters underscores its potential. Future research should focus on elucidating its full spectrum of activity and further exploring its mechanism of action to pave the way for its potential application in novel antimicrobial therapies.
References
Unraveling the Anticancer Mechanism of NH125: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the anticancer mechanism of the investigational compound NH125. Through a detailed comparison with a mechanistically distinct alternative, supported by experimental data and protocols, we aim to elucidate the nuanced activity of this compound in cancer cells.
At a Glance: this compound vs. A-484954
| Feature | This compound | A-484954 |
| Primary Target | Eukaryotic Elongation Factor 2 Kinase (eEF-2K) | Eukaryotic Elongation Factor 2 Kinase (eEF-2K) |
| In Vitro Activity | Potent inhibitor of eEF-2K | Selective inhibitor of eEF-2K |
| Cellular Effect on eEF2 Phosphorylation | Induces phosphorylation of eEF2 | Inhibits phosphorylation of eEF2 |
| Anticancer Activity | Potent anti-proliferative effect in various cancer cell lines | Little to no effect on cancer cell growth |
| IC50 for eEF-2K | 60 nM[1] | 280 nM[1] |
The Paradoxical Mechanism of this compound
This compound was initially identified as a potent inhibitor of eukaryotic elongation factor 2 kinase (eEF-2K), an enzyme that suppresses protein synthesis by phosphorylating and inactivating eukaryotic elongation factor 2 (eEF2).[1][2] Logically, inhibiting eEF-2K would be expected to decrease eEF2 phosphorylation, thereby promoting protein synthesis. However, extensive research has revealed a paradoxical effect of this compound in cancer cells.
Contrary to its in vitro activity, this compound treatment of various cancer cell lines leads to a significant increase in the phosphorylation of eEF2.[2][3] This surprising observation suggests that the anticancer activity of this compound is not mediated by the direct inhibition of eEF-2K.[3] In fact, the anti-proliferative efficacy of this compound correlates strongly with its ability to induce eEF2 phosphorylation.[2]
This finding is further substantiated by comparing this compound to A-484954, a selective eEF-2K inhibitor. A-484954 behaves as expected for an eEF-2K inhibitor, effectively reducing the phosphorylation of eEF2 in cells. However, unlike this compound, A-484954 exhibits minimal to no anticancer activity. This critical comparison underscores the unconventional mechanism of action of this compound.
The current hypothesis is that this compound induces cellular stress or activates other signaling pathways that converge on the phosphorylation of eEF2, leading to the inhibition of protein synthesis and subsequent cancer cell death.
Comparative Efficacy of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a panel of human cancer cell lines, demonstrating its broad-spectrum anticancer activity.
| Cancer Cell Line | IC50 (µM) |
| PC-3 (Prostate) | 0.7 |
| DU-145 (Prostate) | 1.2 |
| LNCaP (Prostate) | 1.5 |
| A549 (Lung) | 2.1 |
| H460 (Lung) | 1.8 |
| HT-29 (Colon) | 2.5 |
| HCT-116 (Colon) | 2.3 |
| MCF-7 (Breast) | 3.2 |
| MDA-MB-231 (Breast) | 2.8 |
| PANC-1 (Pancreatic) | 4.7 |
Data compiled from multiple sources indicating potent activity in the low micromolar range.[1]
In contrast, studies with the selective eEF-2K inhibitor A-484954 have shown a lack of significant anti-proliferative effects in similar cancer cell lines, even at concentrations that effectively inhibit eEF-2K.
Experimental Protocols
To facilitate the validation and further investigation of this compound's mechanism, detailed protocols for key experiments are provided below.
Cell Viability (MTT) Assay
This assay is used to determine the cytotoxic effects of this compound and to calculate its IC50 values.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (and other compounds for comparison)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
Western Blot Analysis of eEF2 Phosphorylation
This experiment is crucial to demonstrate the effect of this compound on the phosphorylation status of eEF2.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-eEF2 (Thr56) and rabbit anti-total eEF2
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 6, 12, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-eEF2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody against total eEF2 as a loading control.
In Vitro eEF-2K Kinase Assay
This assay validates the direct inhibitory effect of this compound on the enzymatic activity of eEF-2K. A radiometric assay is considered the gold standard.
Materials:
-
Recombinant human eEF-2K
-
Peptide substrate (e.g., [RKKFGESEKTKTKEFL])
-
[γ-33P]-ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Calmodulin and CaCl2 (as eEF-2K is a Ca2+/calmodulin-dependent kinase)
-
This compound
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, calmodulin, CaCl2, and the peptide substrate.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the kinase reaction by adding recombinant eEF-2K.
-
Start the phosphorylation reaction by adding [γ-33P]-ATP and incubate for a specific time (e.g., 30 minutes) at 30°C.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-33P]-ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration to determine the IC50 value.
Visualizing the Pathways and Workflows
Caption: Contrasting mechanisms of this compound in vitro versus in cellulo.
Caption: Workflow for validating the anticancer mechanism of this compound.
References
Unveiling the Complex Target Profile of 1-Benzyl-3-cetyl-2-methylimidazolium iodide (NH125): A Guide to its Cross-Reactivity with Other Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 1-Benzyl-3-cetyl-2-methylimidazolium iodide (NH125) with various protein kinases. Initially identified as a potent inhibitor of eukaryotic elongation factor 2 kinase (eEF-2K), subsequent research has revealed a more complex and debated mechanism of action, challenging its specificity and highlighting potential off-target effects. This document aims to present the available experimental data objectively to aid researchers in interpreting results obtained using this compound and to guide future investigations into its therapeutic potential.
The Evolving Understanding of this compound's Mechanism of Action
1-Benzyl-3-cetyl-2-methylimidazolium iodide, also known as this compound, was first described as a potent inhibitor of eEF-2K with a reported IC50 of 60 nM. This led to its use as a tool compound to probe the function of eEF-2K in various cellular processes, including cancer cell proliferation. However, a growing body of evidence suggests that the anticancer and antiviral activities of this compound may be independent of direct eEF-2K inhibition.
Notably, some studies have shown that this compound can paradoxically increase the phosphorylation of eEF2, the direct substrate of eEF-2K, in cellular assays. This observation contradicts the expected outcome of eEF-2K inhibition. Furthermore, research has suggested that this compound may function as a "nonspecific colloidal aggregator" in vitro, a property that can lead to false-positive results in biochemical assays. The inhibitory effects of this compound in these in vitro assays were significantly diminished in the presence of detergents, supporting the aggregation-based inhibition theory. Some studies also point towards its antiviral effects being a result of its lysosomotropic properties, rather than kinase inhibition.
This complex and contested mechanism of action underscores the critical importance of understanding the broader kinase selectivity profile of this compound.
Kinase Selectivity Profile of this compound
Comprehensive kinome-wide screening data for this compound is not extensively available in the public domain. However, several studies have evaluated its activity against a limited number of kinases, providing insights into its selectivity. The available data on the inhibitory activity of this compound against various kinases are summarized in the table below.
| Kinase Target | Reported IC50 | Fold Selectivity vs. eEF-2K (Original IC50) | Fold Selectivity vs. eEF-2K (Revised IC50) | Reference |
| eEF-2K | 60 nM | 1 | 1 | Original Report |
| eEF-2K | 18 µM | 300 | 1 | Devkota et al. |
| Protein Kinase C (PKC) | > 7.5 µM | > 125 | ~ 0.4 | Original Report |
| Protein Kinase A (PKA) | > 78 µM | > 1300 | ~ 0.23 | Original Report |
| CaMKII | > 90 µM | > 1500 | ~ 0.2 | Original Report |
| ERK2 | Inhibited similarly to eEF-2K in aggregation-based manner | Not Applicable | Not Applicable | Devkota et al. |
| TRPM7 | Inhibited similarly to eEF-2K in aggregation-based manner | Not Applicable | Not Applicable | Devkota et al. |
Note: The fold selectivity is calculated based on both the originally reported IC50 of 60 nM and the revised, weaker IC50 of 18 µM for eEF-2K to provide a comprehensive perspective.
Signaling Pathway Context
To understand the potential impact of this compound's activity, it is crucial to consider the signaling context of its primary intended target, eEF-2K. eEF-2K is a key regulator of protein synthesis and is itself regulated by multiple upstream signaling pathways.
Caption: The eEF-2K signaling pathway, illustrating upstream activators and inhibitors.
Experimental Protocols
The determination of kinase inhibition is crucial for evaluating the selectivity of compounds like this compound. A common method employed is the in vitro kinase assay, which measures the transfer of a phosphate group from ATP to a substrate by a specific kinase.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines the general steps for assessing the inhibitory activity of a compound against a panel of protein kinases using a luminescence-based ATP detection assay (e.g., ADP-Glo™ Kinase Assay).
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Materials:
-
Purified recombinant protein kinases
-
Specific peptide or protein substrates for each kinase
-
ATP (Adenosine Triphosphate)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Kinase reaction buffer (typically contains Tris-HCl, MgCl2, and other components to optimize kinase activity)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Multi-well plates (e.g., 384-well)
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate solvent.
-
Kinase Reaction:
-
In a multi-well plate, add the kinase reaction buffer.
-
Add the specific kinase to each well.
-
Add the test compound (this compound) at various concentrations or the vehicle control (e.g., DMSO).
-
Initiate the reaction by adding a mixture of the kinase substrate and ATP.
-
-
Incubation: Incubate the reaction plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions.
-
ADP to ATP Conversion and Luminescence Generation: Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP and to generate a luminescent signal. Incubate as per the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced, which reflects the kinase activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion and Recommendations
The available evidence suggests that 1-Benzyl-3-cetyl-2-methylimidazolium iodide (this compound) should be used with considerable caution as a selective inhibitor of eEF-2K. The significant discrepancy in reported IC50 values and the evidence of an aggregation-based mechanism of inhibition in vitro challenge its utility as a specific pharmacological probe for this kinase. The observed cellular effects of this compound may be attributable to off-target activities or its physicochemical properties, such as its lysosomotropic nature.
For researchers investigating the role of eEF-2K, it is highly recommended to:
-
Utilize multiple, structurally distinct inhibitors in parallel to confirm phenotypes.
-
Employ genetic approaches , such as siRNA or CRISPR-mediated knockout of eEF-2K, to validate findings obtained with this compound.
-
Include appropriate controls in in vitro assays , such as the addition of a non-ionic detergent (e.g., Triton X-100) to mitigate potential aggregation-based artifacts.
Further comprehensive and unbiased screening of this compound against a large panel of kinases is warranted to fully elucidate its selectivity profile and to identify any potential alternative targets that may be responsible for its biological activities.
In Vivo Validation of 1-Benzyl-3-cetyl-2-methylimidazolium iodide (NH125) Anticancer Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer agent 1-Benzyl-3-cetyl-2-methylimidazolium iodide, commonly known as NH125. While direct quantitative in vivo data from xenograft models remains limited in publicly accessible literature, this document synthesizes the available preclinical information, focusing on its debated mechanism of action in comparison to alternative compounds. The guide also furnishes standardized protocols for the types of in vivo experiments crucial for validating such anticancer compounds.
Mechanistic and In Vitro Performance Comparison
This compound has been a subject of interest due to its reported anticancer properties. Initially identified as a potent inhibitor of eukaryotic Elongation Factor-2 Kinase (eEF2K), subsequent research has revealed a more complex and paradoxical mechanism of action.[1][2] This section compares this compound with a highly selective eEF2K inhibitor, A-484954, to highlight the unique activity of this compound.
| Feature | 1-Benzyl-3-cetyl-2-methylimidazolium iodide (this compound) | A-484954 | Standard Chemotherapeutic Agents (e.g., Cisplatin) |
| Primary Target | Initially reported as eEF2K, but its anticancer effect is now thought to be independent of direct eEF2K inhibition.[1] | Eukaryotic Elongation Factor-2 Kinase (eEF2K).[2] | DNA, microtubule assembly, etc. (Varies by agent). |
| Mechanism of Action | Induces the phosphorylation of eEF2, the substrate of eEF2K, through multiple, not fully elucidated, upstream signaling pathways.[1] This is contrary to what would be expected from an eEF2K inhibitor. | A highly selective, ATP-competitive inhibitor of eEF2K, leading to a decrease in eEF2 phosphorylation.[2] | Induction of DNA damage, inhibition of mitosis, etc., leading to apoptosis. |
| Effect on eEF2 Phosphorylation | Increases cellular eEF2 phosphorylation.[1] | Decreases cellular eEF2 phosphorylation.[2] | Generally does not directly target the eEF2K pathway. |
| In Vitro Anticancer Activity | Demonstrates anti-proliferative activity against a broad spectrum of human cancer cell lines, with IC50 values typically in the low micromolar range (0.7 to 4.7 μM).[3] | Shows little to no significant inhibition of cancer cell proliferation, even at concentrations that effectively inhibit eEF2K.[1] | Potent cytotoxicity against a wide range of cancer cell lines, with IC50 values varying by cell line and agent. |
| Reported Cell Cycle Effects | Can block G1/S cell cycle progression. | Not reported to have significant cell cycle effects. | Often induce cell cycle arrest at various checkpoints (e.g., G2/M for cisplatin). |
Experimental Protocols
Detailed below are standardized protocols for key in vivo experiments essential for the validation of novel anticancer compounds like this compound. These are generalized procedures and would require optimization for specific tumor models and compounds.
Subcutaneous Xenograft Mouse Model Protocol
This protocol outlines the establishment of a subcutaneous tumor model in immunodeficient mice to assess the efficacy of an anticancer agent.
-
Cell Culture and Preparation:
-
Human cancer cells (e.g., glioblastoma lines T98G or LN-229, in which this compound has been studied in vitro) are cultured in appropriate media supplemented with fetal bovine serum.[4]
-
Cells are harvested during the logarithmic growth phase, washed with phosphate-buffered saline (PBS), and resuspended in a sterile solution, such as a mixture of PBS and Matrigel, at a concentration of 1–5 × 10⁷ cells/mL.[5]
-
-
Tumor Implantation:
-
Tumor Growth Monitoring and Treatment:
-
Tumor growth is monitored regularly by measuring the length and width of the tumor with calipers. Tumor volume is calculated using the formula: Volume = (Length × Width²) / 2.[5]
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.
-
This compound would be administered (e.g., intraperitoneally) at a specified dose and schedule. A study on LPS-induced depression in mice used a dose of 1 mg/kg of this compound.[4] The vehicle used for the control group should be identical to that used for the drug.
-
-
Endpoint Analysis:
-
Primary endpoints typically include tumor growth inhibition and effects on animal body weight (as an indicator of toxicity).
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).[7]
-
In Vivo Toxicity Assessment Protocol
This protocol describes a general procedure for evaluating the potential toxicity of an experimental anticancer drug.
-
Animal Model and Dosing:
-
Healthy, non-tumor-bearing mice are used, typically of the same strain as in the efficacy studies.
-
Animals are divided into groups and administered escalating doses of the test compound (e.g., this compound) and a vehicle control.
-
-
Monitoring:
-
Animals are monitored daily for clinical signs of toxicity, including changes in behavior, appearance (e.g., ruffled fur), and activity levels.[8]
-
Body weight is recorded regularly (e.g., daily or every other day). Significant weight loss is a key indicator of toxicity.
-
Food and water consumption may also be monitored.
-
-
Pathological and Hematological Analysis:
-
At the end of the observation period, blood samples are collected for complete blood count (CBC) and serum chemistry analysis to assess effects on hematopoietic and organ function (e.g., liver, kidneys).[8]
-
A full necropsy is performed, and major organs are collected, weighed, and examined for gross pathological changes.
-
Histopathological analysis of key organs is conducted to identify any microscopic tissue damage.
-
Visualizations
Signaling Pathway Diagram
Caption: Contrasting signaling pathways of this compound and A-484954.
Experimental Workflow Diagram
Caption: General workflow for in vivo validation of an anticancer compound.
References
- 1. 1-Benzyl-3-cetyl-2-methylimidazolium iodide (this compound) Induces Phosphorylation of Eukaryotic Elongation Factor-2 (eEF2): A CAUTIONARY NOTE ON THE ANTICANCER MECHANISM OF AN eEF2 KINASE INHIBITOR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eEF2K Inhibitor Design: The Progression of Exemplary Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. yeasenbio.com [yeasenbio.com]
- 6. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 7. researchgate.net [researchgate.net]
- 8. In Vivo Toxicity Assessment for Novel Treatments of Cancer Pain - Ace Therapeutics [ace-therapeutics.com]
This guide synthesizes available data on related imidazolium-based surfactants and the known cationic surfactant benzyldimethylhexadecylammonium chloride (16-BAC), a compound to which NH125's activity has been compared. Experimental protocols for key surfactant property measurements and visualizations of relevant biological pathways are also presented to facilitate further research and development.
Executive Summary of Surfactant Properties
The antimicrobial efficacy of this compound and its analogs is attributed to their ability to disrupt bacterial cell membranes, a characteristic feature of surfactant molecules. While specific values for Critical Micelle Concentration (CMC) and surface tension reduction for this compound have not been published, analysis of related imidazolium surfactants reveals a clear correlation between their structural features, such as alkyl chain length, and their surfactant properties. This comparative data, presented in Table 1, offers valuable insights into the expected surfactant behavior of this compound and provides a benchmark for future characterization studies.
| Compound/Compound Class | Chemical Structure/Description | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (γCMC) (mN/m) | Notes |
| This compound | N-(1-benzyl-2-methyl-1H-imidazol-3-ium-3-yl)hexadecan-1-aminium | Data not available | Data not available | Known to disrupt lipid bilayers in a "detergent-like manner".[1] |
| N-arylated this compound Analogues | Imidazole-based compounds with N-aryl substitutions | Data not available | Data not available | Exhibit potent biofilm eradication and antibacterial activities. |
| Imidazolium-based Surfactants (general) | Cationic surfactants with an imidazolium headgroup and varying alkyl chain lengths | Varies with alkyl chain length (e.g., C12 ~15-20 mM, C16 ~0.9 mM) | Generally in the range of 30-40 mN/m | Longer alkyl chains lead to lower CMC values. |
| Benzyldimethylhexadecylammonium chloride (16-BAC) | Cationic quaternary ammonium surfactant | ~0.3 mM | ~35 mN/m | A known surfactant to which this compound's membrane activity has been compared. The addition of salts can lower its CMC.[2][3] |
Table 1: Comparative Surfactant Properties of this compound and Related Compounds.
Experimental Protocols
Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
This protocol outlines the measurement of surface tension of surfactant solutions at various concentrations to determine the CMC. The principle lies in the fact that surface tension decreases with increasing surfactant concentration up to the CMC, after which it remains relatively constant.
Materials:
-
Surface tensiometer (Wilhelmy plate or du Noüy ring method)
-
High-purity solvent (e.g., deionized water)
-
Surfactant sample (e.g., this compound analogue)
-
Glassware (beakers, volumetric flasks)
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare a stock solution of the surfactant in the chosen solvent at a concentration well above the expected CMC.
-
Prepare a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.
-
Calibrate the surface tensiometer according to the manufacturer's instructions, typically using high-purity water.
-
Measure the surface tension of the pure solvent.
-
Starting with the most dilute solution, measure the surface tension of each surfactant solution. Ensure the measuring probe (Wilhelmy plate or du Noüy ring) is thoroughly cleaned and dried between measurements.
-
Allow the surface tension reading to stabilize for each concentration before recording the value.
-
Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).
-
The CMC is determined as the point of intersection of the two linear portions of the plot: the steeply decreasing part and the plateau region.
Workflow for CMC determination.
Membrane Permeability Assay using Fluorescent Probes
This method assesses the ability of a compound to disrupt bacterial membranes by measuring the influx of a fluorescent dye that is typically excluded by intact membranes.
Materials:
-
Bacterial culture (e.g., Staphylococcus aureus)
-
Phosphate-buffered saline (PBS)
-
Test compound (e.g., this compound)
-
Fluorescent probe (e.g., Propidium Iodide for inner membrane, N-Phenyl-1-naphthylamine for outer membrane)
-
Fluorometer or fluorescence microscope
-
96-well microplates (for fluorometer-based assays)
Procedure:
-
Grow the bacterial culture to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them with PBS.
-
Resuspend the cells in PBS to a specific optical density (e.g., OD600 of 0.5).
-
Add the fluorescent probe to the bacterial suspension and incubate in the dark for a specified time to allow for baseline fluorescence measurement.
-
Add the test compound at various concentrations to the wells of a microplate containing the bacterial suspension and the fluorescent probe.
-
Include a positive control (a known membrane-disrupting agent) and a negative control (vehicle only).
-
Measure the fluorescence intensity over time at the appropriate excitation and emission wavelengths for the chosen probe.
-
An increase in fluorescence intensity compared to the negative control indicates membrane permeabilization.
Signaling Pathway Inhibition by this compound
This compound is known to inhibit specific signaling pathways in both bacteria and eukaryotic cells, which contributes to its therapeutic potential.
Bacterial Two-Component System Inhibition (e.g., WalK)
In bacteria, two-component systems are crucial for sensing and responding to environmental changes. The WalK/WalR system is essential for cell wall metabolism in Gram-positive bacteria. This compound has been identified as an inhibitor of the histidine kinase WalK, thereby disrupting cell wall homeostasis and leading to bacterial cell death.
Inhibition of WalK signaling.
Eukaryotic Elongation Factor-2 Kinase (eEF-2K) Inhibition
In eukaryotic cells, eEF-2K is a kinase that regulates protein synthesis by phosphorylating and inactivating the eukaryotic elongation factor 2 (eEF-2). This compound has been shown to be a potent inhibitor of eEF-2K.[4][5] This inhibition can lead to a decrease in protein synthesis and has been explored for its potential in cancer therapy.[4]
Inhibition of eEF-2K signaling.
Conclusion
While direct quantitative surfactant data for this compound and its N-arylated analogs remains to be elucidated, their established membrane-disrupting activity strongly positions them as compounds with significant surfactant properties. The comparative data from related imidazolium surfactants and the known cationic surfactant 16-BAC provide a valuable framework for understanding their likely behavior. The provided experimental protocols and pathway diagrams serve as a resource for researchers to further investigate the surfactant and biological properties of these promising antimicrobial agents, aiding in the development of new therapeutic strategies.
References
- 1. google.com [google.com]
- 2. Surface tension of the oppositely charged sodium poly(styrene sulfonate) /benzyldimethylhexadecylammonium chloride and sodium poly(styrene sulfonate)/polyallylamine hydrochloride mixtures | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 3. Adsorption of the cationic surfactant benzyldimethylhexadecylammonium chloride at the silica-water interface and metal salt effects on the adsorption kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. 1-Benzyl-3-cetyl-2-methylimidazolium Iodide (this compound) Is a Broad-Spectrum Inhibitor of Virus Entry with Lysosomotropic Features - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potent Biological Activity of 1-Benzyl-3-cetyl-2-methylimidazolium Iodide Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the structure-activity relationship (SAR) of 1-Benzyl-3-cetyl-2-methylimidazolium iodide (also known as NH125) and its derivatives. This analysis, supported by experimental data, highlights the critical structural features influencing their antimicrobial, anticancer, and antiviral activities.
The core structure, a substituted imidazolium ring, has proven to be a versatile scaffold in medicinal chemistry. The biological efficacy of these compounds is significantly dictated by the nature of the substituents at the 1, 2, and 3 positions of the imidazole ring. Notably, the length of the alkyl chain at the 3-position plays a pivotal role in modulating the biological activity of these derivatives.
Comparative Analysis of Biological Activity
The following tables summarize the quantitative data on the antimicrobial, anticancer, and antiviral activities of 1-Benzyl-3-cetyl-2-methylimidazolium iodide and related compounds. The data clearly demonstrates that the presence of a long alkyl chain, such as the cetyl group (C16), is crucial for potent biological activity.
Table 1: Antimicrobial Activity of Imidazolium Derivatives
The antimicrobial potential of imidazolium salts is strongly correlated with the length of the alkyl chain at the N-3 position. Generally, an increase in the alkyl chain length leads to enhanced antimicrobial activity up to a certain point, a phenomenon known as the "cut-off effect".[1]
| Compound/Derivative | Alkyl Chain Length at N-3 | Test Organism | MIC (mM) | Reference |
| 1-Hexyl-3-methylimidazolium iodide | C6 | Escherichia coli | >15 | [2] |
| 1-Octyl-3-methylimidazolium chloride | C8 | Escherichia coli | 0.041 | |
| 1-Dodecyl-3-methylimidazolium iodide | C12 | Escherichia coli | - | [2] |
| 1-Hexadecyl-3-methylimidazolium chloride | C16 | Navicula sp. (phototrophic biofilm) | 0.005 | [3] |
| 1-Benzyl-3-cetyl-2-methylimidazolium iodide (this compound) | C16 | - | - | - |
Note: Direct comparative MIC values for this compound against common bacteria were not available in the searched literature. However, the potent antibiofilm activity of the C16 analogue suggests strong antimicrobial potential.
Table 2: Anticancer Activity of 1-Benzyl-3-cetyl-2-methylimidazolium Iodide (this compound)
This compound has demonstrated significant anti-proliferative activity against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| 1-Benzyl-3-cetyl-2-methylimidazolium iodide (this compound) | Various malignant cell lines | 0.7 - 4.8 | [4] |
Table 3: Antiviral Activity of Imidazolium Derivatives
The antiviral activity of these compounds is also dependent on the alkyl chain length. Longer alkyl chains appear to be more effective at inhibiting viral entry.
| Compound/Derivative | Alkyl Chain Length at N-3 | Virus | Inhibition (%) at 10 µM | Reference |
| 1-Hexyl-3-methylimidazolium iodide | C6 | Vesicular Stomatitis Virus (VSV) | Low | [5] |
| 1-Decyl-3-methylimidazolium chloride | C10 | Vesicular Stomatitis Virus (VSV) | Moderate | [5] |
| 1-Dodecyl-3-methylimidazolium iodide | C12 | Vesicular Stomatitis Virus (VSV) | High | [5] |
| 1-Benzyl-3-cetyl-2-methylimidazolium iodide (this compound) | C16 | Vesicular Stomatitis Virus (VSV) | ~95% | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.
-
Preparation of Microbial Inoculum: A fresh culture of the test microorganism is grown in an appropriate broth medium to a standardized cell density (e.g., 0.5 McFarland standard).
-
Serial Dilution of Test Compound: The imidazolium derivative is serially diluted in a 96-well microtiter plate using a suitable broth medium to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: A positive control (microorganism with no compound) and a negative control (broth medium only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
MTT Assay for Cytotoxicity and Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Adherent cancer cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the imidazolium derivative and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Mechanisms of Action
The biological activities of 1-Benzyl-3-cetyl-2-methylimidazolium iodide and its derivatives are attributed to multiple mechanisms, including the inhibition of eukaryotic Elongation Factor 2 (eEF-2) kinase and lysosomotropic activity.
Caption: eEF-2 Kinase Signaling Pathway and the inhibitory role of this compound.
As a cationic amphiphilic drug, this compound also exhibits lysosomotropic properties. This involves the accumulation of the compound in lysosomes, leading to an increase in lysosomal pH and subsequent disruption of cellular processes that are dependent on an acidic lysosomal environment, such as viral entry and autophagy.
Caption: Workflow of the lysosomotropic action of this compound.
References
Benchmarking the Antiviral Spectrum of NH125 Against Other Broad-Spectrum Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel and re-emerging viral pathogens underscores the urgent need for broad-spectrum antiviral agents. This guide provides a comparative analysis of the investigational antiviral compound NH125 against established broad-spectrum inhibitors, offering a resource for researchers engaged in antiviral drug discovery and development. This document summarizes available quantitative data, details experimental protocols for antiviral testing, and visualizes key pathways and workflows to facilitate a deeper understanding of these compounds.
Introduction to this compound and Other Broad-Spectrum Antivirals
This compound is an imidazolium derivative initially identified through a screening of kinase inhibitors. Subsequent research has revealed its potent broad-spectrum antiviral activity, which is attributed to its function as a lysosomotropic agent. By increasing the pH of endosomal compartments, this compound effectively inhibits the entry of pH-dependent viruses.
This guide benchmarks this compound against a panel of well-characterized broad-spectrum antiviral drugs:
-
Favipiravir: A viral RNA-dependent RNA polymerase (RdRp) inhibitor with activity against a wide range of RNA viruses.
-
Remdesivir: A nucleotide analog prodrug that inhibits viral RdRp, demonstrating broad-spectrum activity against RNA viruses, including coronaviruses.
-
Ribavirin: A synthetic guanosine analog that interferes with viral RNA synthesis and capping, exhibiting a broad range of activity against both RNA and DNA viruses.[1]
-
Umifenovir (Arbidol): An indole derivative that inhibits virus-mediated membrane fusion and has demonstrated activity against numerous enveloped and non-enveloped viruses.
-
Galidesivir: An adenosine analog that inhibits viral RdRp and has shown efficacy against a variety of RNA viruses.
Comparative Antiviral Activity
The following table summarizes the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values for this compound and other broad-spectrum antivirals against a selection of viruses. It is important to note that these values are highly dependent on the cell line, virus strain, and specific experimental conditions, and therefore direct comparisons should be made with caution.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| This compound | Vesicular Stomatitis Virus (VSV) | BHK-21 | ~0.5 | >10 | >20 | [2] |
| Vesicular Stomatitis Virus (VSV) | Vero | 1 - 2.5 | >10 | >4-10 | [2] | |
| Favipiravir | Influenza A virus (H1N1) | MDCK | 0.45 - 1.3 | >1000 | >769-2222 | |
| Ebola virus (EBOV) | Vero E6 | 10.1 | >1000 | >99 | ||
| Remdesivir | SARS-CoV-2 | Vero E6 | 0.77 | >100 | >129.87 | [3] |
| MERS-CoV | HAE | 0.074 | >10 | >135 | [4] | |
| SARS-CoV | HAE | 0.069 | >10 | >145 | [3] | |
| Ebola virus (EBOV) | Huh-7 | 0.06 | >10 | >167 | ||
| Ribavirin | Influenza A virus (H1N1) | MDCK | 3.7 µg/mL (~15.1 µM) | >100 µg/mL | >27 | [5] |
| Respiratory Syncytial Virus (RSV) | HeLa | 4.5 µg/mL (~18.4 µM) | >100 µg/mL | >21.7 | [5] | |
| Measles virus (MSV) | Vero | 12.3 µg/mL (~50.4 µM) | >100 µg/mL | >19.8 | [5] | |
| Umifenovir | Influenza A virus (H1N1) | MDCK | 8.4 - 17.4 | >100 | >5.7-11.9 | [6] |
| SARS-CoV-2 | Vero CCL81 | 11.85 | 63.1 | 5.32 | [7] | |
| Galidesivir | Yellow Fever Virus | Vero | 1.1 | >100 | >90 | |
| Zika Virus | Vero | 6.9 | >100 | >14 |
Mechanism of Action of this compound
This compound acts as a lysosomotropic agent, accumulating in acidic intracellular compartments such as endosomes and lysosomes. This accumulation leads to an increase in the pH of these organelles. Many enveloped viruses rely on a low-pH environment within the endosome to trigger conformational changes in their surface glycoproteins, which is a critical step for the fusion of the viral envelope with the endosomal membrane and subsequent release of the viral genome into the cytoplasm. By neutralizing the acidic environment of the endosomes, this compound effectively blocks this pH-dependent fusion process, thereby inhibiting viral entry and replication.
References
- 1. Research Portal [laro.lanl.gov]
- 2. researchgate.net [researchgate.net]
- 3. Remdesivir and its antiviral activity against COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coronavirus Susceptibility to the Antiviral Remdesivir (GS-5734) Is Mediated by the Viral Polymerase and the Proofreading Exoribonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Replicating Published Results for 1-Benzyl-3-cetyl-2-methylimidazolium iodide Experiments: A Comparative Guide
For researchers, scientists, and drug development professionals, the ability to replicate and compare experimental findings is paramount. This guide provides a comprehensive overview of the experimental protocols and comparative data for 1-Benzyl-3-cetyl-2-methylimidazolium iodide, a compound of interest for its diverse biological activities. This document outlines detailed methodologies for its synthesis, as well as for assessing its antimicrobial, antiviral, and cytotoxic properties, alongside comparative data with alternative compounds.
Data Presentation
Antimicrobial Activity
The antimicrobial efficacy of 1-Benzyl-3-cetyl-2-methylimidazolium iodide (NH125) and related imidazolium salts is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound | Test Organism | MIC (µg/mL) | Reference |
| 1-Benzyl-3-cetyl-2-methylimidazolium iodide (this compound) | Staphylococcus aureus | 3.46 | |
| 1-Dodecyl-3-methylimidazolium chloride | Staphylococcus aureus | 1.0 | [1] |
| 1-Hexadecyl-3-methylimidazolium chloride | Staphylococcus aureus | 0.5 | [1] |
| 1-Octadecyl-3-methylimidazolium chloride | Staphylococcus aureus | 0.5 | [1] |
| 1-Benzyl-3-cetyl-2-methylimidazolium iodide (this compound) | Escherichia coli | >100 | |
| 1-Dodecyl-3-methylimidazolium chloride | Escherichia coli | 1.0 | [1] |
| 1-Hexadecyl-3-methylimidazolium chloride | Escherichia coli | 0.5 | [1] |
| 1-Octadecyl-3-methylimidazolium chloride | Escherichia coli | 0.5 | [1] |
Antiviral Activity
The antiviral potential of this compound has been demonstrated against several enveloped viruses. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's effectiveness in inhibiting viral replication.
| Compound | Virus | Assay | IC50 (µM) | Reference |
| 1-Benzyl-3-cetyl-2-methylimidazolium iodide (this compound) | Vesicular Stomatitis Virus (VSV) | Foci-Forming Unit Reduction Assay | ~1 | [2] |
| 1-Dodecyl-3-methylimidazolium iodide | Vesicular Stomatitis Virus (VSV) | Luciferase Reporter Gene Assay | <10 | [2] |
| 1-Decyl-3-methylimidazolium chloride | Vesicular Stomatitis Virus (VSV) | Luciferase Reporter Gene Assay | >10 | [2] |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines, with the IC50 value indicating the concentration required to inhibit the growth of 50% of the cells.
| Compound | Cell Line | IC50 (µM) | Reference |
| 1-Benzyl-3-cetyl-2-methylimidazolium iodide (this compound) | PC-3 (Prostate) | 0.7 | |
| 1-Benzyl-3-cetyl-2-methylimidazolium iodide (this compound) | DU-145 (Prostate) | 1.5 | |
| 1-Benzyl-3-cetyl-2-methylimidazolium iodide (this compound) | MCF-7 (Breast) | 2.0 | |
| 1-Benzyl-3-cetyl-2-methylimidazolium iodide (this compound) | MDA-MB-231 (Breast) | 4.8 |
Experimental Protocols
Synthesis of 1-Benzyl-3-cetyl-2-methylimidazolium iodide
The synthesis is a two-step process involving the preparation of an intermediate, 1-benzyl-2-methylimidazole, followed by quaternization with cetyl iodide.
Step 1: Synthesis of 1-Benzyl-2-methylimidazole [3]
-
Under a nitrogen atmosphere, add 8.2 g (0.1 mol) of 2-methylimidazole to a slurry of 2.4 g (0.1 mol) of sodium hydride in 50 mL of dimethylformamide with stirring.
-
Allow the initial exothermic reaction to subside.
-
Heat the mixture in a steam bath at 70-75°C for 30 minutes, then at 95°C for 15 minutes until gas evolution ceases.
-
Cool the mixture to 68°C and add 12.7 g (0.1 mol) of benzyl chloride dropwise, allowing the temperature to rise to 95°C.
-
After the addition is complete, stir for an additional 30 minutes.
-
Pour the reaction mixture into 600 mL of water and extract the product with ethyl acetate (2 x 200 mL).
-
Wash the combined organic extracts sequentially with water (1 x 400 mL) and saturated sodium chloride solution (1 x 100 mL).
-
Extract the organic layer with 6N HCl (1 x 50 mL).
-
Make the acidic aqueous layer alkaline with sodium hydroxide.
-
Extract the alkaline solution with ether, dry the ether extract with magnesium sulfate, and evaporate the solvent under reduced pressure to yield 1-benzyl-2-methylimidazole as a pale yellow oil.
Step 2: Synthesis of 1-Benzyl-3-cetyl-2-methylimidazolium iodide
-
Dissolve the 1-benzyl-2-methylimidazole intermediate in a suitable solvent such as acetonitrile.
-
Add an equimolar amount of cetyl iodide (1-iodohexadecane).
-
Reflux the mixture for 24-48 hours.
-
Cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid product with a cold solvent like diethyl ether to remove any unreacted starting materials.
-
Dry the final product under vacuum.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method to determine the MIC of the test compounds.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) into a tube of sterile Mueller-Hinton Broth (MHB).
-
Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 200 µL.
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Antiviral Activity: Foci-Forming Unit Reduction Assay (FFURA)
This assay determines the concentration of a compound that reduces the number of viral foci by 50%.
-
Cell Seeding:
-
Seed a 96-well plate with a suitable host cell line (e.g., Vero cells) at a density that will result in a confluent monolayer the next day.
-
Incubate at 37°C with 5% CO₂.
-
-
Compound Dilution and Virus Preparation:
-
On the day of the experiment, prepare serial dilutions of the test compound in a serum-free medium.
-
Prepare a virus stock at a concentration that will produce a countable number of foci (e.g., 50-100 foci per well).
-
-
Infection:
-
Remove the growth medium from the cells and wash with phosphate-buffered saline (PBS).
-
Add the compound dilutions to the wells and incubate for 1 hour at 37°C.
-
Add the prepared virus stock to each well and incubate for 1-2 hours to allow for viral adsorption.
-
-
Overlay and Incubation:
-
Remove the virus-compound mixture and add an overlay medium (e.g., containing methylcellulose) to restrict virus spread to adjacent cells.
-
Incubate the plate for a period sufficient for foci to develop (typically 24-72 hours).
-
-
Immunostaining and Foci Counting:
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells and add a primary antibody specific for a viral antigen, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that produces an insoluble colored product at the site of the infected cells (foci).
-
Count the number of foci in each well.
-
-
Data Analysis:
-
Calculate the percentage of foci reduction for each compound concentration relative to the virus control (no compound).
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Cytotoxicity: MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.1% NP40 in isopropanol with 4 mM HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 590 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the untreated control.
-
Determine the IC50 value by plotting cell viability against the compound concentration.
-
References
Safety Operating Guide
Proper Disposal of 1-Benzyl-3-cetyl-2-methylimidazolium Iodide: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of 1-Benzyl-3-cetyl-2-methylimidazolium iodide are critical for ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step operational plan for researchers, scientists, and drug development professionals. The following procedures are designed to minimize risks and ensure that this imidazolium-based ionic liquid is managed responsibly from use to final disposal.
Immediate Safety and Handling Precautions
1-Benzyl-3-cetyl-2-methylimidazolium iodide is an irritant to the skin, eyes, and respiratory tract. Adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this compound. This includes, but is not limited to, safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. All handling of the solid material or concentrated solutions should be performed in a well-ventilated fume hood to avoid inhalation of dust or aerosols.
Quantitative Data Summary
For quick reference, the key physical, chemical, and hazard properties of 1-Benzyl-3-cetyl-2-methylimidazolium iodide are summarized in the tables below.
| Property | Value |
| Molecular Formula | C27H45IN2 |
| Molecular Weight | 524.6 g/mol [1] |
| CAS Number | 278603-08-0[1][2] |
| Appearance | Solid |
| Solubility | Information not readily available; treat as sparingly soluble in water. |
Table 1: Physical and Chemical Properties
| Hazard Statement | GHS Classification |
| Causes skin irritation | Skin Irrit. 2 |
| Causes serious eye irritation | Eye Irrit. 2 |
| May cause respiratory irritation | STOT SE 3 |
Table 2: GHS Hazard Classification
Step-by-Step Disposal Protocol
The primary and most critical step in the disposal of 1-Benzyl-3-cetyl-2-methylimidazolium iodide is to treat it as hazardous waste. Do not dispose of this chemical down the drain or in regular solid waste. The following protocol outlines the standard procedure for preparing this material for collection by a certified hazardous waste management service.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE)
-
Clearly labeled, compatible hazardous waste container (e.g., glass or polyethylene)
-
Hazardous waste labels
-
Chemical spill kit
Procedure:
-
Segregation: Ensure that waste containing 1-Benzyl-3-cetyl-2-methylimidazolium iodide is not mixed with other incompatible waste streams. It should be collected in a dedicated, closed container.
-
Container Labeling: Affix a hazardous waste label to the container immediately upon starting waste collection. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "1-Benzyl-3-cetyl-2-methylimidazolium iodide"
-
The CAS number: "278603-08-0"
-
The associated hazards (e.g., "Irritant")
-
The accumulation start date.
-
-
Waste Accumulation:
-
For solid waste (e.g., contaminated gloves, weigh boats, paper towels), place it in a designated, sealed plastic bag and then inside the labeled hazardous waste container.
-
For liquid waste (e.g., unused solutions), pour it carefully into a labeled, compatible liquid waste container. Use a funnel to prevent spills. Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
-
Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Arrange for Pickup: Once the container is full or the accumulation time limit set by your institution's Environmental Health and Safety (EHS) department is approaching, arrange for pickup by a licensed hazardous waste disposal company. Follow your institution's specific procedures for requesting a waste pickup.
Advanced Disposal Methodologies (for informational purposes)
While not standard laboratory procedures, research has explored advanced oxidation processes for the degradation of imidazolium-based ionic liquids. These methods are typically employed at industrial-scale waste treatment facilities.
-
Fenton Oxidation: This process uses hydrogen peroxide and an iron catalyst to generate highly reactive hydroxyl radicals that can break down the imidazolium ring structure. Studies have shown that Fenton-like oxidation can significantly reduce the total organic carbon and chemical oxygen demand of solutions containing imidazolium ionic liquids.
-
Plasma Electrolysis: This technique involves creating a plasma discharge in an aqueous solution of the ionic liquid. The plasma generates reactive species, including hydroxyl radicals and oxygen atoms, which effectively degrade the organic components of the ionic liquid.
It is important to note that these are complex processes requiring specialized equipment and are not intended to be performed as a means of routine laboratory disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of 1-Benzyl-3-cetyl-2-methylimidazolium iodide.
Caption: Disposal Workflow for 1-Benzyl-3-cetyl-2-methylimidazolium iodide.
References
Personal protective equipment for handling 1-Benzyl-3-cetyl-2-methylimidazolium iodide
Essential Safety and Handling Guide for 1-Benzyl-3-cetyl-2-methylimidazolium iodide
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-Benzyl-3-cetyl-2-methylimidazolium iodide (CAS No. 278603-08-0). Adherence to these guidelines is critical to ensure personal safety and proper laboratory conduct.
Hazard Identification and Classification
1-Benzyl-3-cetyl-2-methylimidazolium iodide is classified as a hazardous substance. The following table summarizes its GHS classification.[1][2]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards. A face shield may be required for larger quantities or when splashing is possible. | Prevents eye contact which can cause serious irritation.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use. A lab coat or other protective clothing is required to prevent skin contact. | Avoids direct skin contact which causes irritation.[1][2] Contaminated clothing must be removed and washed before reuse.[2] |
| Respiratory Protection | Use only in a well-ventilated area.[2] If ventilation is inadequate, a NIOSH (US) or CEN (EU) approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | Prevents respiratory tract irritation.[1][2] |
Operational and Handling Plan
Engineering Controls:
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling powders or creating solutions.[2]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and that an eyewash station and safety shower are readily accessible.
-
Dispensing: Avoid creating dust. If handling a solid, weigh it out carefully in a fume hood.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
General Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the laboratory.
Emergency Procedures
| Emergency Situation | First Aid Measures |
| Eye Contact | Immediately rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice/attention.[2] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of water.[2] If skin irritation occurs, get medical advice/attention.[2] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[2] Call a POISON CENTER or doctor if you feel unwell.[2] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
Storage and Disposal Plan
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Store locked up.[2]
Disposal:
-
Dispose of contents and container in accordance with local, regional, and national regulations.
-
Contaminated materials and waste should be handled as hazardous and disposed of through an approved waste disposal plant.
Workflow for Safe Handling of 1-Benzyl-3-cetyl-2-methylimidazolium iodide
Caption: Logical workflow for the safe handling of 1-Benzyl-3-cetyl-2-methylimidazolium iodide.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
